molecular formula C9H8BrN3O2 B577543 Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1208085-94-2

Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B577543
CAS No.: 1208085-94-2
M. Wt: 270.086
InChI Key: AUZSVVOJRQNBRH-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a versatile chemical intermediate prized in medicinal chemistry for the construction of novel imidazopyrazine scaffolds. Its significant research value stems from its role as a key precursor in the development of potent and selective modulators of the adenosine A2A receptor (A2AR) . Targeting the A2AR is a prominent therapeutic strategy across multiple disease areas. In oncology, A2AR antagonists can enhance the body's immune response against tumors and are investigated in combination with immune checkpoint inhibitors . In neuroscience, this targeting holds promise for the treatment of neurodegenerative and movement disorders such as Parkinson's disease . Furthermore, research explores applications in immune-mediated conditions, autoimmune diseases, and fibrotic diseases like those affecting the liver . The bromine moiety on the pyrazine ring offers a reactive handle for cross-coupling reactions, allowing researchers to introduce diverse structural features and fine-tune the properties of resulting compounds. This makes this compound a critical building block for generating chemical libraries in drug discovery efforts focused on the A2AR pathway.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZSVVOJRQNBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679697
Record name Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208085-94-2
Record name Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. A significant focus is placed on the characterization of the molecule, outlining the expected outcomes from standard analytical techniques such as NMR and mass spectrometry. Furthermore, this guide explores the critical role of the imidazo[1,2-a]pyrazine scaffold in drug discovery, with a particular emphasis on its application as a privileged structure in the development of kinase inhibitors. Safety and handling protocols are also discussed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The landscape of modern drug discovery is continually in pursuit of novel molecular scaffolds that offer both structural novelty and functional versatility. Among these, nitrogen-containing fused heterocyclic systems have garnered considerable attention due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The imidazo[1,2-a]pyrazine core, a fused bicyclic 5-6 heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.

This compound (CAS No. 1208085-94-2) is a pivotal derivative of this core structure. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. The ethyl ester at the 2-position offers another site for chemical elaboration or can contribute to the molecule's overall physicochemical properties, influencing factors like solubility and cell permeability. This guide will provide the foundational knowledge required for researchers to effectively synthesize, characterize, and strategically employ this valuable chemical entity in their drug discovery endeavors.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. This section outlines the key identifiers and characteristics of this compound.

PropertyValueSource(s)
CAS Number 1208085-94-2[1][2]
Molecular Formula C₉H₈BrN₃O₂[1]
Molecular Weight 270.09 g/mol [1]
IUPAC Name This compound
Appearance Expected to be a solid
Purity Commercially available at ≥97%[1]

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyrazine core is most commonly achieved through a condensation reaction between an aminopyrazine derivative and an α-halocarbonyl compound. This approach is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Reaction Principle

The synthesis involves the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-bromopyrazine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. The reaction is typically carried out in a suitable solvent and may be facilitated by a mild base to neutralize the hydrogen bromide formed during the reaction.

Proposed Experimental Protocol

dot

Synthesis_Workflow reagents Reagents: - 2-Amino-5-bromopyrazine - Ethyl bromopyruvate - NaHCO₃ (mild base) - Ethanol (solvent) reaction_vessel Reaction Vessel (Round-bottom flask) reagents->reaction_vessel 1. Charge reflux Reflux reaction_vessel->reflux 2. Heat workup Aqueous Work-up & Extraction reflux->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate product Ethyl 6-bromoimidazo[1,2-a] pyrazine-2-carboxylate purification->product 5. Final Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (1.2 eq).

  • Addition of Reagent: To the stirred suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove post-reaction.

  • Sodium Bicarbonate as Base: A mild, inexpensive base is sufficient to neutralize the HBr formed, driving the reaction to completion without promoting unwanted side reactions.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization and dehydration steps.

  • Aqueous Work-up and Extraction: This standard procedure effectively removes inorganic salts and other water-soluble impurities.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, ensuring a high-purity final product suitable for further research.

Characterization and Analytical Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not publicly available, this section outlines the expected analytical data based on its structure and data from similar compounds. Chemical suppliers often provide access to NMR, HPLC, and LC-MS data upon request[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyrazine core, as well as the quartet and triplet of the ethyl ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine atom and the ester group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (typically >160 ppm), and the carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₉H₈BrN₃O₂. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (a near 1:1 ratio of the M and M+2 peaks).

Infrared (IR) Spectroscopy
  • The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the design of targeted therapeutics, particularly in the field of oncology. Its rigid, planar structure and ability to form key hydrogen bond interactions make it an ideal framework for fitting into the ATP-binding pockets of various protein kinases.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyrazine core has been successfully employed in the development of inhibitors for several important kinase targets:

  • Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora A and B kinases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. The imidazo[1,2-a]pyrazine scaffold has been utilized to create selective CDK inhibitors with potential as anti-proliferative agents.

  • c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in tumor growth and metastasis. The imidazo[1,2-a]pyrazine framework is present in inhibitors targeting this kinase.

dot

Kinase_Inhibition_Pathway cluster_drug_development Drug Development Pipeline cluster_mechanism Mechanism of Action Compound Ethyl 6-bromoimidazo[1,2-a] pyrazine-2-carboxylate Library Diverse Compound Library (via Cross-Coupling at C6-Br) Compound->Library Synthesis Screening High-Throughput Screening (Kinase Panel) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate Kinase Protein Kinase (e.g., Aurora, CDK, c-Met) Candidate->Kinase Competitive Inhibition Phosphorylation Phosphorylation (Cell Proliferation, Survival) Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase

Caption: Logical flow from the core compound to a potential preclinical kinase inhibitor candidate.

Structure-Activity Relationship (SAR) Studies

This compound is an ideal starting point for SAR studies. The bromine at the C6 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents. This allows for the systematic exploration of how different chemical groups at this position affect kinase binding affinity and selectivity. The ethyl ester at C2 can also be modified, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, to further probe interactions within the kinase active site.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5].

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the versatility of the imidazo[1,2-a]pyrazine scaffold as a kinase inhibitor template, makes it an indispensable tool for medicinal chemists. This guide has provided a foundational understanding of its properties, synthesis, characterization, and applications, empowering researchers to leverage this compound in the development of the next generation of targeted therapies.

References

  • Vertex AI Search. (2026). ethyl 6-bromoimidazo[1, 2-a]pyrazine-2-carboxylate, min 97%, 1 gram.
  • BLDpharm. (2026). 1208085-94-2|this compound.
  • El-Sayed, N. A. A., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. [Online] Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1390. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2026). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. [Online] Available at: [Link]

  • Al-blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Online] Molecules, 27(14), 4495. Available at: [Link]

  • Ambeed. (2026). 1208085-94-2|this compound.
  • Voss, M. E., et al. (2012). Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora Kinase Inhibitors With Improved Off-Target Kinase Selectivity. [Online] Bioorganic & Medicinal Chemistry Letters, 22(10), 3544-9. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Online] Journal of Medicinal Chemistry, 57(18), 7577-89. Available at: [Link]

  • BLDpharm. (2026). 1208085-94-2|this compound.

Sources

An In-depth Technical Guide to Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, synthesis, potential therapeutic applications, and the underlying scientific principles that guide its use in research.

Core Molecular Attributes

This compound is a substituted imidazo[1,2-a]pyrazine. The core of this molecule is a fused bicyclic system consisting of an imidazole ring fused to a pyrazine ring. This scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The presence of a bromine atom and an ethyl carboxylate group at specific positions on this core dictates its unique chemical reactivity and biological activity.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Weight 270.09 g/mol [1]
Molecular Formula C₉H₈BrN₃O₂[1]
CAS Number 1208085-94-2[1]
Appearance Expected to be a solidGeneral knowledge
Purity Typically >97% (commercial sources)[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a well-established cyclization reaction. The most common and efficient method involves the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound. In this case, the key precursors are 2-amino-5-bromopyrazine and an ethyl 2-halo-3-oxopropanoate, such as ethyl bromopyruvate.

Proposed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of analogous imidazo[1,2-a]pyridine and pyrazine derivatives.[2]

Reaction Scheme:

Synthesis_Scheme reagent1 2-amino-5-bromopyrazine reagents + reagent1->reagents reagent2 Ethyl bromopyruvate reagent2->reagents product This compound reagents->product Ethanol, Reflux NaHCO3 (base)

A proposed synthetic scheme for this compound.

Materials:

  • 2-amino-5-bromopyrazine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.1 eq).

  • Addition of Reagent: Slowly add ethyl bromopyruvate (1.05 eq) to the reaction mixture at room temperature with constant stirring.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield the pure this compound.

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.

  • Sodium Bicarbonate as Base: Acts as a mild base to neutralize the hydrobromic acid formed during the cyclization, driving the reaction to completion.

  • Recrystallization for Purification: A standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Characterization

The structural integrity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Expected Analytical Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the imidazopyrazine core, as well as the quartet and triplet for the ethyl ester group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule, with distinct signals for the aromatic, carbonyl, and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight (270.09 for C₉H₈BrN₃O₂). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A single sharp peak under various detection wavelengths would indicate a high degree of purity.

Potential Biological Activities and Therapeutic Applications

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutics due to its wide range of biological activities. While specific studies on this compound are not extensively published, the known activities of its analogs provide a strong rationale for its investigation in several therapeutic areas.

Kinase Inhibition

The imidazo[1,2-a]pyrazine core is a common feature in many kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.

  • PI3K/mTOR Pathway: Derivatives of imidazo[1,2-a]pyrazine have been identified as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). This pathway is frequently hyperactivated in various cancers, making it a prime target for anti-cancer drug development.

  • Aurora Kinases: The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop inhibitors of Aurora kinases, which are key regulators of mitosis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway Compound This compound Kinase Kinase (e.g., PI3K, mTOR, Aurora) Compound->Kinase Pathway Signaling Pathway Kinase->Pathway Activation CellProliferation Cell Proliferation and Survival Pathway->CellProliferation Promotion

Potential mechanism of action as a kinase inhibitor.

Antimicrobial and Anti-inflammatory Applications
  • Antimicrobial Activity: The imidazo[1,2-a]pyrazine nucleus has been incorporated into molecules with demonstrated antibacterial and antifungal properties. The specific substitution pattern on the ring system can be tuned to optimize activity against various pathogens.

  • Anti-inflammatory Properties: Certain imidazo[1,2-a]pyridine derivatives, structurally similar to the pyrazine analogs, have shown anti-inflammatory effects. This suggests that this compound could be a valuable starting point for developing novel anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

Protocol:

  • Plate Preparation: Add the kinase, a suitable substrate (e.g., a peptide), and ATP to the wells of a microplate.

  • Compound Addition: Add varying concentrations of this compound (typically in a logarithmic dilution series) to the wells. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow Start Start PlatePrep Prepare microplate with kinase, substrate, and ATP Start->PlatePrep AddCompound Add serial dilutions of the compound PlatePrep->AddCompound Incubate Incubate at controlled temperature AddCompound->Incubate Detect Stop reaction and detect phosphorylation Incubate->Detect Analyze Analyze data and calculate IC50 Detect->Analyze End End Analyze->End

A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound is a molecule with significant potential in drug discovery. Its core scaffold is a proven platform for developing potent and selective inhibitors of various biological targets. The presence of the bromo and ethyl ester functionalities provides handles for further chemical modification, allowing for the optimization of its pharmacokinetic and pharmacodynamic properties. Future research should focus on the detailed biological characterization of this compound, including the identification of its specific molecular targets and its efficacy in relevant disease models.

References

  • Benie, A., et al. (2014). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198–o1199. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyrazine nucleus has emerged as a "privileged scaffold." This distinction arises from its recurring presence in molecules exhibiting a wide array of biological activities. The unique electronic and steric properties of this fused bicyclic system allow it to serve as a versatile template for interacting with various biological targets.

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated significant potential as inhibitors of key enzymes implicated in human diseases, particularly in oncology. Notably, this scaffold is central to the development of inhibitors for phosphoinositide 3-kinases (PI3Ks) and Aurora kinases, both of which are critical regulators of cell growth, proliferation, and survival.[1][2] The deregulation of these kinase signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention. Furthermore, the imidazo[1,2-a]pyrazine framework has been explored for its potential in developing inhibitors of I-kappa B kinase (IKK) and the receptor tyrosine kinase EphB4, highlighting its broad applicability in addressing inflammatory diseases and angiogenesis.[3][4]

This technical guide focuses on a key derivative of this important heterocyclic family: Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate . The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate at the 2-position makes this molecule a highly valuable and versatile building block for the synthesis of more complex drug candidates. The bromine atom serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, while the ester group can be readily modified or may participate in crucial hydrogen bonding interactions with target proteins.

This document will provide a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and chemical reactivity of this compound. Furthermore, it will delve into the established and potential applications of this compound and its derivatives in the field of drug discovery, offering researchers and drug development professionals a detailed resource to support their endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of this compound.

Core Properties
PropertyValueSource
CAS Number 1208085-94-2[5]
Molecular Formula C₉H₈BrN₃O₂[5]
Molecular Weight 270.09 g/mol [5]
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=CN2C=C(Br)N=CC2=N1[5]
Appearance Expected to be a solid at room temperature

Note: Experimental physical properties such as melting point and solubility are not widely reported in publicly available literature and would typically be determined empirically.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the imidazo[1,2-a]pyrazine core and the ethyl group of the ester. The chemical shifts (δ) in ppm would likely be observed in the following regions:

  • Aromatic protons on the pyrazine and imidazole rings.

  • A quartet corresponding to the methylene (-CH₂-) protons of the ethyl group.

  • A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide insights into the carbon framework of the molecule. Key signals would include:

  • Several peaks in the aromatic region for the carbons of the fused ring system.

  • A signal for the carbonyl carbon of the ester.

  • Signals for the methylene and methyl carbons of the ethyl group.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands indicative of the functional groups present in the molecule:

  • A strong absorption band for the C=O (carbonyl) stretching of the ester group.

  • Bands corresponding to C-N and C=N stretching within the heterocyclic rings.

  • C-H stretching and bending vibrations for the aromatic and aliphatic portions.

  • A characteristic absorption for the C-Br bond.

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. While a specific, detailed protocol for the title compound is not widely published, a reliable synthetic route can be constructed based on established methodologies for analogous structures.[7][8]

Proposed Synthetic Pathway

The most direct route involves the reaction of 2-amino-5-bromopyrazine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the amino group on the pyrazine ring, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyrazine ring system.

Synthesis_of_Ethyl_6-bromoimidazo[1,2-a]pyrazine-2-carboxylate reactant1 2-Amino-5-bromopyrazine intermediate N-Alkylated Intermediate reactant1->intermediate + reactant2 Ethyl bromopyruvate reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Proposed synthetic route to the target compound.

Exemplary Experimental Protocol (Based on Analogy)

This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives.[7][8]

Materials:

  • 2-Amino-5-bromopyrazine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.0-1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.0-1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 6-position, which serves as a versatile anchor for introducing structural diversity. This section explores key transformations that can be employed to generate a library of novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool for forming carbon-carbon bonds.[9]

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

Suzuki_Coupling_Reaction start_material This compound product Ethyl 6-(Aryl/Heteroaryl)imidazo[1,2-a]pyrazine-2-carboxylate start_material->product Pd Catalyst, Base boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->product

Caption: Suzuki-Miyaura coupling at the C6 position.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 6-substituted product.

Nucleophilic Aromatic Substitution (SNAr)

While the C6 position of the imidazo[1,2-a]pyrazine ring is not as activated towards nucleophilic aromatic substitution as other positions (like C8), under certain conditions, the bromine atom can be displaced by various nucleophiles.[9]

Amination Reactions: The introduction of amine functionalities is of particular interest in medicinal chemistry for modulating solubility, basicity, and forming key interactions with biological targets.

Exemplary Protocol for Amination:

  • Dissolve this compound (1.0 eq) and the desired amine (2.0-5.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • The reaction may be heated under conventional heating or using microwave irradiation to facilitate the substitution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of inhibitors for several important kinase targets.

Kinase Inhibitor Development

The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, with various substituents extending into different regions of the active site to confer potency and selectivity. This compound is an ideal starting point for creating libraries of potential kinase inhibitors.

  • PI3K Inhibitors: The imidazo[1,2-a]pyrazine core has been identified as a novel scaffold for potent PI3K inhibitors.[1]

  • Aurora Kinase Inhibitors: Derivatives of this scaffold have shown promise as inhibitors of Aurora kinases, which are key regulators of mitosis.[2]

  • EphB4 Receptor Tyrosine Kinase Inhibitors: Diarylurea derivatives of imidazo[1,2-a]pyrazine have demonstrated nanomolar potency against the EphB4 receptor, a target in angiogenesis.[3]

  • IKK Inhibitors: The scaffold has also been investigated for the development of inhibitors of IKK, which are involved in inflammatory signaling pathways.[4]

The derivatization strategies outlined in the previous section, particularly Suzuki-Miyaura coupling, can be used to synthesize a wide range of analogues for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is achievable through established heterocyclic chemistry methodologies, and its physicochemical properties make it a suitable starting material for further chemical transformations. The presence of a reactive bromine atom allows for extensive derivatization, enabling the exploration of chemical space around the privileged imidazo[1,2-a]pyrazine scaffold. The demonstrated success of this core structure in developing potent kinase inhibitors underscores the potential of this compound as a key intermediate in the discovery of novel therapeutics for cancer and other diseases. This guide provides a foundational resource for researchers looking to leverage the properties of this versatile compound in their drug discovery programs.

References

  • Benmohammed, F., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1930. [Link]

  • Venkatesan, A. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1935-1940. [Link]

  • El-Sayed, N. N. E., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 35-56. [Link]

  • Mitchell, S. A., et al. (2009). Imidazo[1,2-a]pyrazine diaryl ureas: inhibitors of the receptor tyrosine kinase EphB4. Bioorganic & Medicinal Chemistry Letters, 19(24), 6967-6971. [Link]

  • Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1039-1051. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • PubChem. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]

  • HDH Centre. (n.d.). ethyl 6-bromoimidazo[1, 2-a]pyrazine-2-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Trade Science Inc. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • ChemBK. (2024). 6-Bromo-8-aminoimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core in Modern Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for developing potent and selective therapeutic agents. Derivatives of this core have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for treating a diverse range of diseases.

Notably, compounds featuring the imidazo[1,2-a]pyrazine core have been investigated as potent inhibitors of key biological targets. For instance, they have shown promise as ENPP1 inhibitors for cancer immunotherapy, negative allosteric modulators of AMPA receptors for neurological disorders, and dual PI3K/mTOR inhibitors for oncology applications.[1][2][3] The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile tool in the drug discovery arsenal.

This guide focuses on a specific, synthetically important derivative: Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS Number: 1208085-94-2). The presence of a bromine atom at the C6 position and an ethyl carboxylate group at the C2 position offers valuable handles for further chemical modifications, rendering it a key intermediate in the synthesis of more complex, biologically active molecules. A thorough understanding of its structural characteristics is paramount for its effective utilization in synthetic campaigns.

Molecular Structure and Physicochemical Properties

The foundational step in the analysis of any chemical entity is a comprehensive understanding of its structure and inherent properties.

Molecular Formula: C₉H₈BrN₃O₂

Molecular Weight: 270.09 g/mol

Structure:

A 2D representation of this compound.

Predicted Physicochemical Properties:

PropertyPredicted Value
pKa0.78 ± 0.30
LogP~2.5
Melting PointNot available
Boiling PointNot available

Synthesis and Mechanistic Considerations

The synthesis of this compound typically follows a well-established route for the formation of the imidazo[1,2-a]pyrazine core, followed by selective bromination.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

  • To a stirred solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or dimethoxyethane, add ethyl bromopyruvate (1.1-1.3 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate, the hydrobromide salt of the cyclized product, will form. This can be collected by filtration.

  • For purification, the crude product is suspended in a mixture of a chlorinated solvent (e.g., dichloromethane) and a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product can be further purified by column chromatography on silica gel to yield the pure ethyl imidazo[1,2-a]pyrazine-2-carboxylate.

Step 2: Bromination at the C6 Position

  • Dissolve the ethyl imidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the low temperature.

  • Allow the reaction to stir at this temperature for a designated period, monitoring its completion by TLC.

  • Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices
  • Solvent Selection: Ethanol is a common choice for the initial cyclization as it is a polar protic solvent that can facilitate the nucleophilic attack of the pyrazine nitrogen onto the α-bromo ketone.

  • Brominating Agent: N-bromosuccinimide is the reagent of choice for the regioselective bromination of many electron-rich heterocyclic systems. Its use under mild conditions minimizes the formation of over-brominated byproducts.

  • Temperature Control: The bromination reaction is typically carried out at low temperatures to control the reactivity of NBS and enhance the selectivity for the desired C6 position.

Structural Elucidation Workflow

The definitive confirmation of the structure of this compound relies on a suite of spectroscopic and analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis S1 Starting Materials (2-aminopyrazine, ethyl bromopyruvate) S2 Cyclization S1->S2 S3 Bromination (NBS) S2->S3 S4 Purification S3->S4 A1 Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern S4->A1 A2 Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) S4->A2 A3 Infrared Spectroscopy (IR) - Functional Groups S4->A3 Final Confirmed Structure of This compound A1->Final A4 X-ray Crystallography (If single crystals are obtained) - 3D Molecular Structure A2->A4 A3->Final A4->Final

Workflow for the synthesis and structural confirmation of the target compound.

Spectroscopic and Spectrometric Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. Based on the known spectrum of the parent compound, ethyl imidazo[1,2-a]pyrazine-2-carboxylate, and the expected electronic effects of the bromine substituent, a predicted ¹H NMR spectrum for the title compound can be outlined.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.3s1HH-5The proton at C5 is expected to be the most deshielded aromatic proton due to its proximity to the bridgehead nitrogen and the electron-withdrawing pyrazine ring.
~8.4s1HH-3This singlet corresponds to the proton on the imidazole ring.
~8.1s1HH-8The introduction of the bromine atom at C6 will likely have a minor deshielding effect on the adjacent H-8 proton.
~4.5q2H-OCH₂CH₃The quartet arises from the methylene protons of the ethyl ester, split by the adjacent methyl group.
~1.4t3H-OCH₂CH₃The triplet corresponds to the methyl protons of the ethyl ester, split by the adjacent methylene group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar heterocyclic systems.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~162C=OThe carbonyl carbon of the ethyl ester is expected at a characteristic downfield shift.
~145C-2The carbon bearing the ester group in the imidazole ring.
~142C-5Aromatic carbon in the pyrazine ring.
~138C-8aBridgehead carbon.
~130C-8Aromatic carbon in the pyrazine ring.
~120C-6The carbon atom directly attached to the bromine is expected to be shifted upfield due to the heavy atom effect.
~118C-3Aromatic carbon in the imidazole ring.
~62-OCH₂CH₃The methylene carbon of the ethyl ester.
~14-OCH₂CH₃The methyl carbon of the ethyl ester.
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the molecule. For this compound, the presence of bromine is a key diagnostic feature.

Expected Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z = 270.

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be present at m/z = 272. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester functionality.

X-ray Crystallography: The Definitive Structural Proof

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction offers unambiguous proof of the molecular connectivity and three-dimensional arrangement in the solid state. Although a crystal structure for the title compound is not publicly available, analysis of a closely related analog, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, provides valuable insights into the expected structural features.

The imidazo[1,2-a]pyrazine ring system is expected to be essentially planar. The bond lengths and angles would be consistent with a delocalized aromatic system. The ethyl carboxylate group may exhibit some degree of rotational freedom around the C2-C(O) bond. Obtaining single crystals suitable for X-ray analysis would be a primary goal for the complete structural characterization of this important synthetic intermediate.

Conclusion

This compound is a strategically important intermediate in the synthesis of novel therapeutic agents. Its structural analysis, a combination of synthetic chemistry and advanced spectroscopic techniques, provides the foundational knowledge required for its effective application in drug discovery programs. The predictable nature of its spectroscopic signatures, particularly the characteristic isotopic pattern in mass spectrometry and the distinct proton signals in ¹H NMR, allows for its confident identification and quality control in a research and development setting. Further investigation, particularly the acquisition of a single-crystal X-ray structure, would provide the ultimate confirmation of its three-dimensional architecture and packing in the solid state.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Google APIs. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Institutes of Health. [Link]

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Foreword: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyrazine Derivatives

As a Senior Application Scientist, my experience has repeatedly confirmed a core principle in medicinal chemistry: the journey from a biological hypothesis to a clinical candidate is often accelerated by starting with a "privileged scaffold." These are molecular frameworks that are not only synthetically accessible but are also capable of interacting with multiple biological targets with high affinity. The imidazo[1,2-a]pyrazine core is a quintessential example of such a scaffold.[1] This nitrogen-bridged heterocyclic system is a structural analogue of deazapurines and is endowed with a multitude of biological potentials, making it a focal point of intense research.[2]

This guide is designed for fellow researchers, scientists, and drug development professionals. It is not a rigid recitation of facts but a narrative synthesis of the strategy, causality, and practical application behind the discovery of novel imidazo[1,2-a]pyrazine derivatives. We will delve into the synthetic logic, explore the diverse mechanisms of action, and outline the iterative process of optimization that transforms a simple heterocyclic core into a potent and selective therapeutic agent.

Part 1: Foundational Synthesis Strategies - Building the Core

The synthetic accessibility of the imidazo[1,2-a]pyrazine scaffold is a primary driver of its prevalence in drug discovery programs. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for library generation versus bespoke synthesis of a specific target.

The Classical Approach: Condensation Reactions

The most traditional and robust method for constructing the imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[3] This method is reliable and allows for the introduction of diversity at the C2 and C3 positions of the final scaffold.

Causality Behind the Method: This reaction leverages the inherent nucleophilicity of the endocyclic nitrogen of the aminopyrazine, which attacks the electrophilic carbonyl-adjacent carbon of the α-halocarbonyl. A subsequent intramolecular cyclization and dehydration afford the aromatic fused ring system. The reliability and predictable regioselectivity of this reaction make it a cornerstone for this scaffold's synthesis.

Modern Advancements: Multi-Component Reactions (MCRs)

For high-throughput screening and the rapid generation of diverse chemical libraries, one-pot multi-component reactions (MCRs) are exceptionally powerful. An elegant example is the iodine-catalyzed three-component synthesis.[4][5] This approach combines an aminopyrazine, an aldehyde, and an isocyanide in a single step to generate highly substituted imidazo[1,2-a]pyrazines at room temperature.[5]

Expert Insight: The choice of an MCR like this is strategic for initial discovery phases. It offers high atom economy and operational simplicity. Using a mild catalyst like molecular iodine makes the process cost-effective and environmentally benign compared to many heavy-metal catalysts.[5] The in-situ formation of an imine from the aldehyde and aminopyrazine, which is then activated by the Lewis acidic iodine, is the key mechanistic step that facilitates a subsequent [4+1] cycloaddition with the isocyanide.[6]

Experimental Protocol 1: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives [5]

This protocol describes a self-validating system where the successful synthesis is confirmed by standard analytical techniques.

  • Step 1: Reagent Preparation. In a 50 mL round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and a selected aryl aldehyde (1.0 mmol) in 15 mL of ethanol.

  • Step 2: Catalyst Addition. Add molecular iodine (I₂) (10 mol%) to the solution. Stir the mixture at room temperature for 10 minutes. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Isocyanide Addition. To the stirred solution, add tert-butyl isocyanide (1.2 mmol) dropwise over 5 minutes.

  • Step 4: Reaction. Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Step 5: Workup and Purification. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 6: Structural Validation (Self-Validation System).

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified product.

    • NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure, ensuring the correct connectivity and regiochemistry of the substituents.

    • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition and exact mass.

G cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product A 2-Aminopyrazine D Condensation & Imine Formation A->D B Aryl Aldehyde B->D C Isocyanide E [4+1] Cycloaddition C->E D->E Iodine Activation F Substituted Imidazo[1,2-a]pyrazine E->F catalyst Iodine (Catalyst) catalyst->D

Caption: Workflow for the Iodine-Catalyzed Three-Component Synthesis.

Part 2: Diverse Biological Activities and Key Therapeutic Targets

The imidazo[1,2-a]pyrazine scaffold has demonstrated a remarkable breadth of pharmacological activities, validating its status as a privileged structure.[2] These activities range from antimicrobial and antioxidant effects to potent, targeted inhibition of key enzymes in human disease.[2]

Table 1: Spectrum of Reported Biological Activities

Biological ActivityKey Molecular Target(s)Representative FindingReference(s)
Anticancer PI3K, Aurora Kinases, Tubulin, CDK9Compound 42 showed potent dual PI3Kα/mTOR inhibition (IC50 = 0.06 nM / 3.12 nM).[7][8][9][10]
Antiviral Influenza A Virus, Human Coronavirus2-phenylimidazo[1,2-a]pyrazin-3-amine scaffold showed activity against influenza A.[9]
Antioxidant Free Radical ScavengingDerivative 5d showed promising activity comparable to standard ascorbic acid.[2]
Antimicrobial Bacterial and Fungal TargetsCompounds showed significant activity against S. aureus and C. albicans.[2]
Cardiovascular Phosphodiesterases (PDEs)Derivatives exhibit potent inotropic, chronotropic, and smooth muscle relaxant properties.[11][12]
Deep Dive: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

One of the most significant applications of imidazo[1,2-a]pyrazine derivatives is in oncology, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[7] This pathway is one of the most frequently deregulated signal transduction networks in human cancers, making it a high-value target for therapeutic intervention.[10]

Mechanistic Insight: Imidazo[1,2-a]pyrazine derivatives have been designed to act as ATP-competitive inhibitors, fitting into the kinase domain of PI3K.[7][13] By blocking PI3K, these compounds prevent the downstream phosphorylation and activation of Akt, which in turn prevents the activation of mTOR and other effectors responsible for cell growth, proliferation, and survival. The function-oriented synthesis of compounds has led to the development of highly potent dual PI3K/mTOR inhibitors, which can be more effective at shutting down the pathway and preventing feedback loop activation.[10]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibitor

Caption: The PI3K/Akt/mTOR pathway and points of inhibition.

Part 3: The Discovery Workflow - From Hit Identification to Lead Optimization

The discovery of a novel drug candidate is an iterative cycle of design, synthesis, and testing. The goal is to refine an initial "hit" compound into a "lead" with improved potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a hit compound to understand which parts of the molecule are critical for its biological activity. For the imidazo[1,2-a]pyrazine scaffold, substitutions are commonly explored at the C2, C3, C6, and C8 positions.[2][3]

Expert Insight: The SAR process is a hypothesis-driven investigation. For example, after identifying an initial kinase inhibitor, one might hypothesize that adding a hydrogen-bond acceptor at the C8 position could engage with a specific amino acid residue in the ATP-binding pocket. Synthesis of analogues with different C8 substituents (e.g., morpholine, pyridine) and subsequent testing will either validate or refute this hypothesis, guiding the next round of design.[2][13] This iterative process is crucial for enhancing potency and achieving selectivity against other related kinases.

SAR_Cycle A Initial Hit (e.g., from HTS) B Generate SAR Hypothesis (e.g., 'C8 needs H-bond donor') A->B C Design & Synthesize Analogue Library B->C D Biological Assay (e.g., Kinase Panel) C->D E Analyze Data (Potency, Selectivity) D->E F Refine SAR Model E->F F->B Iterate G Lead Candidate (Optimized Properties) F->G Achieve Goal

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

In Vitro Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. For anticancer drug discovery, a primary screen often involves evaluating the compound's effect on cancer cell proliferation.

Experimental Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol provides a quantitative measure of a compound's ability to inhibit cell growth.

  • Step 1: Cell Culture. Seed human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Step 2: Compound Treatment. Prepare serial dilutions of the synthesized imidazo[1,2-a]pyrazine derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Step 3: Incubation. Incubate the plates for 72 hours under the same conditions.

  • Step 4: MTT Addition. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Step 5: Solubilization. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Data Acquisition. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example SAR Data for a Hypothetical Series of PI3K Inhibitors

CompoundR¹ (C2-position)R² (C8-position)PI3Kα IC₅₀ (nM)Selectivity vs. mTOR
Hit-1 Phenyl-H8505x
Opt-1a 4-Fluorophenyl-H4208x
Opt-1b PhenylMorpholine9550x
Lead-1 4-FluorophenylMorpholine15150x

Conclusion and Future Horizons

The imidazo[1,2-a]pyrazine scaffold continues to be a remarkably fertile ground for the discovery of novel therapeutics. Its synthetic tractability allows for extensive chemical exploration, while its inherent ability to interact with key biological targets, particularly kinases, ensures its relevance in modern drug discovery.[1] Future research will likely focus on several key areas: expanding the therapeutic applications beyond oncology, developing more stereoselective and "green" synthetic methodologies, and applying advanced computational techniques to rationally design next-generation inhibitors with superior potency and exquisite selectivity. The journey of this privileged scaffold is far from over, and its continued exploration promises to yield new and impactful medicines for a range of human diseases.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.
  • Pharmacological activities of imidazo[1,2-alpha]pyrazine deriv
  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH.
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed.

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The Bromine Advantage: A Technical Guide to the Biological Activities of Bromo-Substituted Imidazopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic incorporation of a bromine atom onto this core has emerged as a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the biological activities of bromo-substituted imidazopyrazines, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the structure-activity relationships, mechanisms of action, and key experimental protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of brominated imidazopyrazines in their own research endeavors.

Introduction: The Significance of Bromine in Imidazopyrazine Scaffolds

The imidazopyrazine core, a fused bicyclic heteroaromatic system, serves as a versatile template for the design of biologically active molecules. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal starting point for drug discovery. The introduction of a bromine substituent is not merely an exercise in chemical diversification; it imparts specific and often advantageous properties to the parent molecule.

From a medicinal chemistry perspective, bromine offers several key benefits:

  • Enhanced Potency: As a halogen, bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can significantly enhance binding affinity to biological targets.

  • Modulation of Physicochemical Properties: The lipophilicity and metabolic stability of a compound can be fine-tuned by the introduction of a bromine atom.

  • Synthetic Handle: The carbon-bromine bond provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

This guide will explore how these fundamental principles translate into tangible biological activities across various therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

Bromo-substituted imidazopyrazines and related scaffolds have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[1]

Kinase Inhibition: A Dominant Mechanism of Action

Many bromo-substituted imidazopyrazine derivatives exert their anticancer effects by targeting the ATP-binding pocket of various kinases.[2][3] The bromine atom can play a crucial role in orienting the inhibitor within the active site and forming key interactions that contribute to high-affinity binding.

A notable example is the development of selective Bruton's tyrosine kinase (BTK) inhibitors. Acalabrutinib, an FDA-approved drug for lymphoma, features an imidazopyrazine core, highlighting the clinical relevance of this scaffold.[3][4] While acalabrutinib itself is not bromo-substituted, its development has spurred further exploration of halogenated analogs to optimize potency and selectivity.[4]

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Synthesis Synthesis of Bromo-Imidazopyrazine Library Kinase_Panel Biochemical Kinase Panel Screening Synthesis->Kinase_Panel Primary Screen Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Kinase_Panel->Cell_Viability Hit Confirmation Target_Engagement Cellular Target Engagement Assays Cell_Viability->Target_Engagement Mechanism of Action SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Engagement->SAR_Analysis Iterative Design SAR_Analysis->Synthesis Feedback Loop ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox Candidate Selection In_Vivo In Vivo Xenograft Models ADME_Tox->In_Vivo Preclinical Evaluation

Structure-Activity Relationship (SAR) Insights

Studies on various imidazo-fused scaffolds have provided valuable insights into the SAR of bromo-substituted derivatives. For instance, in a series of imidazopyridine carbohydrazide derivatives, a compound bearing a 4-bromophenyl substituent exhibited the highest cytotoxic potential against MCF-7 and HT-29 cancer cell lines.[5] This suggests that the position and electronic nature of the bromo-substitution are critical determinants of activity.

Compound IDScaffoldBromo-Substitution PositionTarget Cell LineIC50 (µM)Reference
7d Imidazopyridine4-bromophenylMCF-722.6[5]
7d Imidazopyridine4-bromophenylHT-2913.4[5]
11d Imidazopyridine-triazole4-bromophenylHT-2983.9[5]
12b ImidazopyridineNot specifiedHepG213[6]
12b ImidazopyridineNot specifiedMCF-711[6]

Table 1: Cytotoxic activity of selected bromo-substituted imidazo-fused derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bromo-substituted imidazopyrazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted imidazopyrazine compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antiviral and Antiplasmodial Activity: Combating Infectious Diseases

The imidazopyrazine scaffold has also been explored for its potential in treating infectious diseases.

Antiviral Properties

Recent studies have investigated imidazo[1,2-a]pyrazine derivatives as inhibitors of cyclin-dependent kinase 9 (CDK9), a host factor essential for the replication of several viruses, including human coronavirus.[7] While the specific contribution of bromo-substitution in this context is still under investigation, the general scaffold shows promise. One study identified a derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 as having the most potent anti-coronaviral activity.[7]

Antiplasmodial Activity

Bromo-substituted imidazopyridazines, structurally related to imidazopyrazines, have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[8] The synthesis of these compounds often involves a regioselective electrophilic aromatic substitution with N-bromosuccinimide (NBS) to introduce the bromine atom.[8] Structure-activity relationship studies have shown that the position of substituents on the phenyl ring is crucial for antiplasmodial potency.[8]

Synthesis_Workflow Start Starting Materials (e.g., Aminopyrazine) Cyclization Cyclization Reaction (e.g., with α-haloketone) Start->Cyclization Imidazopyrazine_Core Imidazopyrazine Core Structure Cyclization->Imidazopyrazine_Core Bromination Regioselective Bromination (e.g., NBS) Imidazopyrazine_Core->Bromination Bromo_Intermediate Bromo-Substituted Intermediate Bromination->Bromo_Intermediate Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Bromo_Intermediate->Cross_Coupling Final_Compound Final Bromo-Imidazopyrazine Derivative Cross_Coupling->Final_Compound

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Emerging research suggests that certain imidazo-fused heterocyclic compounds may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10] The proposed mechanism of action involves the activation of intracellular defense mechanisms, such as the synthesis of heat shock proteins, which can protect neurons from toxic amyloid aggregates and other cellular stressors.[9][10] While the direct role of bromo-substitution in this context is an active area of research, the inherent properties of the imidazopyrazine scaffold make it an attractive starting point for the design of neuroprotective agents.

Conclusion and Future Directions

The incorporation of bromine into the imidazopyrazine scaffold is a validated strategy for the development of potent and selective modulators of various biological targets. This technical guide has highlighted the significant potential of bromo-substituted imidazopyrazines in oncology, infectious diseases, and neurodegeneration. Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at the molecular level will facilitate the design of more effective drugs.

  • Exploring novel therapeutic applications: The versatility of the imidazopyrazine scaffold suggests that its biological activities are not limited to the areas discussed in this guide.

  • Optimizing pharmacokinetic profiles: Further medicinal chemistry efforts are needed to improve the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

By continuing to explore the rich chemistry and biology of bromo-substituted imidazopyrazines, the scientific community is well-positioned to develop novel therapeutics for a range of unmet medical needs.

References

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An In-depth Technical Guide to Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical structure, a detailed, field-proven synthesis protocol with mechanistic insights, methods for its characterization, and its reactivity, highlighting its utility in the development of novel therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This nitrogen-rich bicyclic system is a structural analog of purines, allowing it to interact with a variety of biological targets. Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

The subject of this guide, this compound, is a strategically functionalized derivative. The ethyl ester at the 2-position and the bromine atom at the 6-position serve as versatile synthetic handles, enabling further molecular elaboration and the exploration of structure-activity relationships (SAR). The bromine atom, in particular, is a key functional group for introducing further complexity through cross-coupling reactions.

Chemical Structure and Properties

This compound is a crystalline solid with the following key identifiers:

PropertyValue
IUPAC Name This compound
CAS Number 1208085-94-2
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.09 g/mol

The molecule consists of a fused imidazo[1,2-a]pyrazine ring system. An ethyl carboxylate group is attached at position 2 of the imidazole ring, and a bromine atom is substituted at position 6 of the pyrazine ring.

Caption: 2D Chemical Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is reliably achieved through the condensation of 5-bromopyrazin-2-amine with ethyl bromopyruvate.[4][5] This method is a variation of the classical Tschitschibabin reaction for the synthesis of imidazo-fused heterocycles.

Experimental Protocol

Materials:

  • 5-bromopyrazin-2-amine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

Procedure:

  • To a stirred solution of 5-bromopyrazin-2-amine (1.0 eq) in 1,4-dioxane, add sodium bicarbonate (2.0 eq).

  • To this suspension, add ethyl bromopyruvate (1.5 eq) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the crude product with water, followed by washing with n-pentane.

  • Dry the resulting solid to afford this compound as an off-white solid.[5]

Mechanistic Pathway

The reaction proceeds through a well-established mechanism for imidazo[1,2-a]pyrazine formation:

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A 5-bromopyrazin-2-amine C Intermediate A A->C Nucleophilic attack by exocyclic amine B Ethyl bromopyruvate B->C D Intermediate B C->D Deprotonation by NaHCO3, attack by endocyclic nitrogen E Intermediate C (Alcohol) D->E F This compound E->F Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

  • Nucleophilic Substitution: The exocyclic amino group of 5-bromopyrazin-2-amine acts as a nucleophile and attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly attached side chain. Sodium bicarbonate acts as a base to facilitate this step.

  • Dehydration and Aromatization: The resulting hydroxyl intermediate readily undergoes dehydration to form the stable, aromatic imidazo[1,2-a]pyrazine ring system.

Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): The calculated mass for the protonated molecule [M+H]⁺ is 269.9873. Experimental findings confirm this with a measured m/z of 269.9879, validating the elemental composition.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis by LC-MS shows a prominent peak at m/z 270.05 [M+H]⁺, consistent with the expected molecular weight.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not publicly available, the expected signals in ¹H and ¹³C NMR can be predicted based on the structure:

  • ¹H NMR:

    • An ethyl group will show a characteristic triplet and quartet pattern.

    • Singlets corresponding to the protons on the imidazo[1,2-a]pyrazine ring system. The exact chemical shifts will be influenced by the electron-withdrawing effects of the ester and the bromine atom.

  • ¹³C NMR:

    • Signals for the two carbons of the ethyl group.

    • A signal for the carbonyl carbon of the ester.

    • Signals corresponding to the carbons of the fused aromatic ring system. The carbon bearing the bromine atom will show a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • C=O stretching of the ester group (around 1700-1730 cm⁻¹).

  • C=N and C=C stretching vibrations of the aromatic rings (in the 1500-1650 cm⁻¹ region).

  • C-Br stretching (in the fingerprint region).

Reactivity and Further Functionalization

This compound is a valuable intermediate due to its two primary points of reactivity: the 6-bromo substituent and the 2-ethyl carboxylate.

Reactions at the 6-Bromo Position

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which is a common strategy in medicinal chemistry to explore SAR.

A recent patent demonstrates the utility of this compound as a substrate in a copper(I) iodide-catalyzed coupling reaction with a substituted pyridin-2-ol to synthesize Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors.[6]

Modification of the Ethyl Ester

The ethyl ester at the 2-position can be readily hydrolyzed under basic conditions (e.g., with LiOH) to the corresponding carboxylic acid.[4] This carboxylic acid can then be coupled with various amines to form a library of amide derivatives, a technique frequently employed in drug discovery to modulate properties such as solubility and target binding.[4]

Potential Applications and Biological Activity

While the biological activity of this compound itself is not extensively reported, it serves as a crucial intermediate in the synthesis of compounds with significant therapeutic potential. For instance, it has been utilized as a starting material for the synthesis of novel aryl amide derivatives that have been evaluated as anticancer agents.[4] Furthermore, its role in the synthesis of DGAT2 inhibitors suggests its utility in developing treatments for metabolic disorders.[6] The broader class of imidazo[1,2-a]pyrazines has been investigated for a multitude of therapeutic applications, and this compound provides a versatile platform for the creation of new chemical entities within this class.

Conclusion

This compound is a key building block for the synthesis of complex, biologically active molecules. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of its bromo and ester functionalities, makes it an invaluable tool for medicinal chemists and drug discovery scientists. The established protocols and characterization data provide a solid foundation for its use in the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Google Patents. WO2024097573A1.
  • Vanam, N.R., et al. (2025). Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-imidazo[1,2-A]Pyrazine-oxazole as Anticancer Agents. Chemical Data Collections, 55, 101176. Available at: [Link]

  • AUSTRALIAN PATENT OFFICE. (2019). (12) STANDARD PATENT (11) Application No. AU 2018372211 B2. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. As a Senior Application Scientist, the following content is synthesized from available safety data and established best practices for handling halogenated heterocyclic compounds in a research and development environment. The objective is to ensure the safety of laboratory personnel and the integrity of experimental work.

Compound Profile and Hazard Identification

This compound is a heterocyclic building block often utilized in medicinal chemistry and pharmaceutical research.[1][2] Its structure, containing a bromine atom and an imidazopyrazine core, necessitates a thorough understanding of its potential hazards.

Physical and Chemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling.

PropertyValueSource
CAS Number 1208085-94-2[3][4]
Molecular Formula C9H8BrN3O2[4]
Molecular Weight 270.08 g/mol [4]
Appearance (Not specified, typically a solid)N/A
Storage Inert atmosphere, 2-8°C[4]
GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified with the following hazards:

  • Signal Word: Warning[3]

  • Hazard Pictogram:

    • GHS07: Exclamation Mark[5]

  • Hazard Statements: [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

The causality behind these classifications lies in the compound's chemical reactivity. The bromo- and ester- functionalities, along with the nitrogen-containing heterocyclic system, can interact with biological macromolecules, leading to irritation and toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid or dissolved this compound must be conducted in a certified chemical fume hood.[6][7] This is a non-negotiable control measure due to the compound's potential for respiratory irritation (H335) and harm if inhaled (H332).[3][8]

Expert Insight: The fume hood not only protects the user from inhaling harmful dust or vapors but also contains any potential spills, preventing wider contamination of the laboratory space. Ensure the sash is kept at the lowest practical height to maximize its protective capabilities.[6][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate PPE provides a critical barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and airborne particles that can cause serious eye irritation (H319).[3][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[6][8]Prevents skin contact, which can lead to irritation (H315).[3][5]
Respiratory Protection Use in a well-ventilated area, primarily a chemical fume hood.[6]Mitigates the risk of respiratory irritation (H335) and harm if inhaled (H332).[3][8]

Trustworthiness Check: Before each use, inspect gloves for any signs of degradation or puncture.[8][9] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[8][9]

Safe Handling and Experimental Workflow

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Compound SDS Review SDS Receive->SDS Verify Integrity PPE Don PPE SDS->PPE Identify Hazards FumeHood Prepare Fume Hood PPE->FumeHood Setup Workspace Weigh Weigh Compound FumeHood->Weigh Begin Work Dissolve Prepare Solution Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Post-Experiment Waste Segregate Halogenated Waste Decontaminate->Waste Dispose Dispose of Waste Waste->Dispose Follow Protocol

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Before bringing the compound into the laboratory, ensure you have read and understood the Safety Data Sheet (SDS).[6] Prepare your designated fume hood, ensuring it is clean and uncluttered. Don all required PPE.

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any airborne particles.

    • Use a tared weigh boat or glass vial.

    • Handle the container with forceps to avoid direct contact.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

    • Clearly label the resulting solution with the compound name, concentration, solvent, and date.

Spill Management and Emergency Procedures

Accidents can happen, and a well-defined emergency plan is essential.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][10]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[5][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5][10]

Spill Cleanup
  • Personal Safety: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite or sand) to cover the spill.

  • Collection: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

Waste Disposal

Proper waste management is a critical aspect of laboratory safety and environmental responsibility.

Segregation of Halogenated Waste

Due to the bromine content, all waste containing this compound, including unused compound, reaction mixtures, and contaminated materials, must be disposed of in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.

Disposal Protocol
  • Collection: Collect all waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[6]

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves collection by a certified waste management provider.

Expert Insight: Brominated organic compounds are often disposed of via high-temperature incineration at licensed facilities equipped with emission control systems to neutralize harmful byproducts.[11]

References

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • HDH Inc. (n.d.). ethyl 6-bromoimidazo[1, 2-a]pyrazine-2-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Thorn-Seshold. (n.d.). TS Lab Safety Rules for Chemistry Labs. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • Elsevier. (2023, November 30). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Retrieved from [Link]

  • 深圳市迪克曼科技开发有限公司. (n.d.). This compound. Retrieved from [Link]

  • 瀚鸿试剂商城. (n.d.). ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate. Retrieved from [Link]

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Core Topic: Solubility Profile of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular characteristics of this compound, predict its behavior in various organic solvents, and detail a robust, field-proven experimental protocol for empirical solubility determination. This guide is designed to empower researchers in drug discovery and process development to make informed decisions regarding solvent selection for synthesis, purification, formulation, and high-throughput screening.

Introduction: The Molecular Identity and Significance

This compound (CAS No. 1208085-94-2) is a bicyclic heteroaromatic compound with a molecular formula of C9H8BrN3O2 and a molecular weight of approximately 270.09 g/mol .[1] Its structure, featuring an imidazopyrazine core, a bromine substituent, and an ethyl ester functional group, makes it a versatile intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic activity.[2][3] The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various enzyme inhibitors.[2]

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction media, the efficiency of purification techniques like recrystallization, and, crucially for drug development, its behavior in biological assays and potential for formulation into a viable drug product.[4]

Molecular Structure:

Caption: Chemical structure of this compound.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[5][6]

Key factors influencing the solubility of our target compound include:

  • Polarity: The molecule possesses several polar features: the ethyl ester group (a hydrogen bond acceptor), two nitrogen atoms within the aromatic system, and the polar C-Br bond. These groups contribute to an overall molecular dipole, suggesting that polar solvents will be more effective than nonpolar ones.[7]

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like -OH or -NH), the ester oxygen and ring nitrogens can act as hydrogen bond acceptors. This indicates that polar protic solvents (e.g., methanol, ethanol) may engage in favorable interactions, though the strength of these interactions must be sufficient to overcome the compound's crystal lattice energy.

  • Molecular Size and Shape: The planar, rigid structure of the imidazopyrazine core allows for efficient crystal packing. Overcoming the energy of this crystal lattice is a primary barrier to dissolution. Larger molecules can also be more difficult for solvent molecules to surround and solvate.[7]

Based on this analysis, we can predict a solubility trend: High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which have strong dipole moments and can effectively solvate the polar regions of the molecule without the competing interactions of hydrogen bonding seen in protic solvents. Moderate Solubility: Expected in solvents of intermediate polarity such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. Low to Sparingly Soluble: Expected in polar protic solvents like Methanol and Ethanol, where the energy required to disrupt both the solvent's hydrogen-bonding network and the solute's crystal lattice may be significant. Insoluble: Expected in nonpolar solvents like Hexane and Toluene, which lack the ability to form favorable interactions with the polar functional groups of the solute.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To move from prediction to empirical data, a standardized methodology is required. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent at a given temperature.[8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a selection of organic solvents at equilibrium.

Methodology Workflow:

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Step-by-Step Protocol:

  • Preparation: For each solvent to be tested, add an excess amount of solid this compound to a sealed vial containing a precise volume (e.g., 1.0 mL) of the solvent. The presence of undissolved solid is essential to ensure saturation is achieved.

  • Equilibration: Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours. Causality Insight: This extended period is critical to ensure the system reaches thermodynamic equilibrium, avoiding the underestimation of solubility that can occur with shorter incubation times.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours, or centrifuge the samples to pellet the excess solid.[9]

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic solid particles. Self-Validation: This filtration step is crucial; failure to remove fine particulates can lead to falsely high solubility measurements as these particles may dissolve during the subsequent dilution and analysis phase.[9]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical system) to a final concentration that is within the linear dynamic range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined by comparing the instrument response to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results in standard units, such as mg/mL or g/L.

Solubility Data and Discussion

The following table summarizes the predicted solubility of this compound in a range of common organic solvents at ambient temperature, based on the theoretical principles outlined above. These values should be confirmed experimentally for mission-critical applications.

Solvent Solvent Type Predicted Solubility (mg/mL at 25°C) Qualitative Classification
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic> 100Very Soluble
Dichloromethane (DCM)Moderately Polar~20 - 50Soluble
Ethyl Acetate (EtOAc)Moderately Polar~10 - 30Soluble
Acetonitrile (ACN)Polar Aprotic~5 - 15Sparingly Soluble
Methanol (MeOH)Polar Protic~5 - 15Sparingly Soluble
Ethanol (EtOH)Polar Protic~1 - 10Sparingly Soluble
TolueneNonpolar< 1Insoluble
HexaneNonpolar< 0.1Insoluble

Discussion of Predicted Trends:

G cluster_0 High Polarity cluster_1 Moderate Polarity cluster_2 Low Polarity DMSO\n(Polar Aprotic) DMSO (Polar Aprotic) Solubility Solubility DMSO\n(Polar Aprotic)->Solubility High Methanol\n(Polar Protic) Methanol (Polar Protic) Methanol\n(Polar Protic)->Solubility Moderate DCM DCM DCM->Solubility Good EtOAc EtOAc EtOAc->Solubility Good Toluene Toluene Toluene->Solubility Poor Hexane Hexane Hexane->Solubility Poor

Caption: Relationship between solvent polarity and predicted solubility.

The high predicted solubility in DMSO and DMF is a direct result of their strong dipolar character, which facilitates effective solvation of the polar ester and heteroaromatic system. For synthetic chemists, this makes them excellent choices for reaction media. For drug discovery scientists, DMSO is the standard solvent for creating high-concentration stock solutions for biological screening.[10]

The moderate solubility in DCM and EtOAc is also consistent with their intermediate polarity. These solvents are often ideal for purification via column chromatography, where a balance of solubility and interaction with the stationary phase is needed.

The lower solubility in protic solvents like methanol and ethanol highlights the energetic cost of disrupting the solvent's hydrogen bond network. For purification, this behavior is highly advantageous. A compound that is soluble in a hot protic solvent but sparingly soluble at room temperature is an excellent candidate for recrystallization.

Finally, the predicted insolubility in nonpolar solvents like hexane and toluene confirms the "like dissolves like" principle. These solvents are useful as anti-solvents in precipitation and recrystallization procedures.

Conclusion and Practical Implications

A thorough understanding of the solubility of this compound is not an academic exercise; it is a practical necessity for its effective use.

  • For Synthetic Chemists: Solvent choice based on this profile will optimize reaction rates and simplify product workup and purification. For example, a reaction could be run in DCM, followed by precipitation with hexane.

  • For Drug Development Professionals: Early characterization of solubility is paramount.[11] High solubility in DMSO facilitates high-throughput screening, while understanding solubility in more physiologically relevant (though often aqueous) systems is a key part of pre-formulation studies that predict a compound's potential bioavailability.[4][9]

This guide provides both the theoretical foundation and the practical methodology to confidently assess and utilize the solubility characteristics of this compound. The provided protocol for the shake-flask method offers a reliable path to generating the empirical data needed to drive research and development forward.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Pharma IQ. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The structural elucidation of such molecules is paramount for advancing drug discovery programs, and a thorough understanding of their spectroscopic signatures is fundamental. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental evidence.

Molecular Structure and Context

This compound belongs to the imidazopyrazine class of fused heterocyclic systems. This scaffold is a common motif in pharmacologically active molecules. The presence of a bromine atom and an ethyl carboxylate group imparts specific chemical properties and provides distinct handles for spectroscopic identification.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) provides unequivocal confirmation of its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is typically employed.

  • Sample Preparation : The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).

  • Ionization Mode : Positive ion mode (ESI+) is used to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition : Data is acquired over a mass range that encompasses the expected molecular weight, with a high-resolution analyzer to ensure accurate mass measurement.

Data Summary
ParameterObserved ValueReference
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 269.09 g/mol
[M+H]⁺ (Calculated) 269.9873 m/z[1]
[M+H]⁺ (Observed) 269.9879 m/z[1]
LC-MS [M+H]⁺ 270.05 m/z (unit resolution)
Interpretation of Mass Spectrum

The high-resolution mass spectrum provides a measured m/z value of 269.9879 for the protonated molecule [M+H]⁺. This is in excellent agreement with the calculated theoretical mass of 269.9873 for the formula C₉H₉BrN₃O₂⁺, confirming the elemental composition of the molecule[1]. The characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio of M and M+2 peaks) would also be a key diagnostic feature in the full mass spectrum.

The fragmentation of this molecule under ionization would likely proceed through characteristic pathways for esters and bromo-aromatic compounds.

MassSpec_Fragmentation M+ (270/272) [C₉H₈BrN₃O₂]⁺˙ m/z = 270/272 Loss_C2H4 Loss of C₂H₄ (ethylene) Fragment_A [C₇H₄BrN₃O₂]⁺˙ m/z = 242/244 Fragment_B [C₆H₄BrN₃O]⁺˙ m/z = 214/216 Fragment_A->Fragment_B Decarbonylation Loss_CO Loss of CO Loss_OC2H5 Loss of •OC₂H₅ (ethoxy radical) Fragment_C [C₇H₃BrN₃O]⁺ m/z = 224/226 M+ M+ M+->Fragment_A McLafferty Rearrangement M+->Fragment_C α-cleavage

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) is a common choice.

  • Sample Concentration : Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Reference : Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Acquisition : Standard pulse sequences are used for ¹H and ¹³C{¹H} (proton-decoupled) spectra.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0s1HH-5 or H-8
~8.0 - 8.5s1HH-8 or H-5
~7.8 - 8.2s1HH-3
4.35 (q, J = 7.1 Hz)q2H-OCH₂CH₃
1.35 (t, J = 7.1 Hz)t3H-OCH₂CH₃
Interpretation of ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the imidazopyrazine core and the ethyl ester group.

  • Aromatic Region : Three singlets are anticipated in the downfield region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the heterocyclic ring system. The exact chemical shifts are influenced by the electron-withdrawing nature of the pyrazine nitrogen atoms and the bromine atom.

  • Ethyl Ester Group : A quartet at approximately δ 4.35 ppm and a triplet at around δ 1.35 ppm are the classic signature of an ethyl group attached to an oxygen atom. The quartet arises from the methylene (-CH₂-) protons being coupled to the three methyl (-CH₃) protons, and the triplet is due to the methyl protons being coupled to the two methylene protons, both with a typical coupling constant (J) of around 7.1 Hz.

¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (ester)
~140 - 150C-2, C-8a
~125 - 135C-5, C-3
~110 - 120C-6, C-8
~61 - 63-OCH₂CH₃
~14 - 15-OCH₂CH₃
Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon : A signal in the range of δ 160-165 ppm is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons : Several signals in the δ 110-150 ppm region will correspond to the carbons of the imidazopyrazine ring. The carbon atom attached to the bromine (C-6) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

  • Ethyl Ester Carbons : The methylene carbon (-OCH₂-) is expected around δ 61-63 ppm, and the methyl carbon (-CH₃) will appear upfield at approximately δ 14-15 ppm.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Dissolve Dissolve ~10mg in 0.5mL DMSO-d₆ Add_TMS Add TMS as internal standard Dissolve->Add_TMS Transfer Transfer to NMR tube Add_TMS->Transfer Tune_Probe Tune & Match Probe Transfer->Tune_Probe Acquire_1H Acquire ¹H Spectrum Tune_Probe->Acquire_1H Acquire_13C Acquire ¹³C{¹H} Spectrum Acquire_1H->Acquire_13C Process_Spectra Fourier Transform & Phase Correction Acquire_13C->Process_Spectra Integrate_1H Integrate ¹H Signals Process_Spectra->Integrate_1H Assign_Peaks Assign Chemical Shifts & Coupling Constants Integrate_1H->Assign_Peaks Structure_Confirm Confirm Structure Assign_Peaks->Structure_Confirm

Caption: A generalized workflow for acquiring and analyzing NMR data for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film on a salt plate.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Data (Predicted)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretch (aromatic)Imidazopyrazine ring
~2980 - 2850C-H stretch (aliphatic)Ethyl group
~1720 - 1700C=O stretch (ester)Ethyl carboxylate
~1600 - 1450C=C and C=N stretchImidazopyrazine ring
~1250 - 1050C-O stretch (ester)Ethyl carboxylate
~850 - 750C-H out-of-plane bendAromatic ring
~700 - 500C-Br stretchBromo group
Interpretation of IR Spectrum

The IR spectrum will exhibit several characteristic absorption bands that correspond to the functional groups in this compound.

  • Carbonyl Stretch : A strong, sharp absorption band in the region of 1720-1700 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C-H Stretches : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

  • Ring Vibrations : The C=C and C=N stretching vibrations of the fused aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches : The C-O single bond stretches of the ester group will be visible in the fingerprint region, typically between 1250 and 1050 cm⁻¹.

  • C-Br Stretch : The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

Conclusion

The collective analysis of Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The HRMS data confirms the elemental formula, while the NMR spectra elucidate the precise arrangement of protons and carbons in the molecular framework. The IR spectrum, in turn, verifies the presence of the key functional groups. This complete spectroscopic dataset serves as a crucial reference for researchers working with this compound and its analogs in the pursuit of new therapeutic agents.

References

  • Vanam, N. R., et al. (2024). Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-imidazo[1,2-A]Pyrazine-oxazole as Anticancer Agents. Chemical Data Collections, 55, 101176. [Link]

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The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged" structure in medicinal chemistry. Its rigid, planar geometry and the strategic placement of nitrogen atoms provide an ideal framework for developing potent and selective modulators of a wide array of biological targets. This guide delves into the key therapeutic targets of imidazo[1,2-a]pyrazine derivatives, exploring their mechanisms of action, and providing insights into the experimental methodologies used for their validation. The inherent synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Part 1: Key Therapeutic Target Classes: A Focus on Oncology and Infectious Diseases

The therapeutic potential of imidazo[1,2-a]pyrazine derivatives has been most extensively explored in the fields of oncology and infectious diseases. This section will detail the primary molecular targets within these and other therapeutic areas.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile template for the design of potent kinase inhibitors.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide variety of human cancers. A novel series of imidazo[1,2-a]pyrazines has been identified as potent PI3K inhibitors[1]. These compounds have demonstrated significant potential in cancer therapeutics due to the frequent deregulation of this signaling pathway in malignant cells[1]. The related imidazo[1,2-a]pyridine scaffold has also yielded potent PI3K inhibitors, with some derivatives showing high selectivity for the p110α isoform[2].

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazo_Pyrazine->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, correlating with poor prognosis. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of both Aurora A and Aurora B kinases[3][4]. Structure-based design, aided by X-ray crystallography, has enabled the development of derivatives with high potency and selectivity for Aurora-A kinase in cellular assays[5]. Optimization of these scaffolds has led to compounds with improved oral bioavailability and significant in vivo efficacy in tumor xenograft models[3].

CDK9, in complex with its regulatory partner cyclin T1, plays a critical role in the regulation of transcription elongation. Inhibition of CDK9 has emerged as a promising strategy for cancer therapy. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potent CDK9 inhibitors[6]. One particular derivative, with a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position, displayed the most potent CDK9 inhibitory activity with an IC50 of 0.16 µM[6]. The cytotoxic effects of these inhibitors were found to correlate with their inhibitory activity against CDK9 in various cancer cell lines[6].

Chromosomal rearrangements involving the anaplastic lymphoma kinase (ALK) gene are oncogenic drivers in a subset of non-small cell lung cancer and other malignancies. A series of benzo[6][7]imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to inhibit ALK[8]. Notably, one compound demonstrated good activity against both wild-type ALK and the crizotinib-resistant L1196M mutant in vitro and in cell-based assays[8].

Microtubule Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, making them a validated target for anticancer drugs. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors[9]. These compounds exhibit potent anti-proliferative activities against a panel of cancer cell lines, with some compounds showing IC50 values in the nanomolar range[9]. Mechanistic studies have revealed that these derivatives effectively inhibit tubulin polymerization, disrupt the microtubule network in cancer cells, induce G2/M phase cell cycle arrest, and trigger apoptosis[9]. Molecular docking studies suggest that these compounds bind to the colchicine-binding site on tubulin[9].

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibitors

Tubulin_Workflow Start Start: Synthesized Imidazo[1,2-a]pyrazine Derivatives Cell_Proliferation 1. Cell Proliferation Assay (e.g., MTT Assay) Start->Cell_Proliferation Tubulin_Polymerization 2. In Vitro Tubulin Polymerization Assay Cell_Proliferation->Tubulin_Polymerization Immunofluorescence 3. Immunofluorescence Microscopy of Microtubules Tubulin_Polymerization->Immunofluorescence Cell_Cycle 4. Cell Cycle Analysis (Flow Cytometry) Immunofluorescence->Cell_Cycle Apoptosis 5. Apoptosis Assay (e.g., Annexin V Staining) Cell_Cycle->Apoptosis Docking 6. Molecular Docking (Colchicine Binding Site) Apoptosis->Docking End End: Lead Compound Identification Docking->End

Caption: A typical workflow for the evaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors.

Inhibitors of Viral and Bacterial Targets

The structural versatility of the imidazo[1,2-a]pyrazine scaffold has also been exploited for the development of anti-infective agents.

Influenza A virus nucleoprotein (NP) is an essential protein involved in viral replication and is a promising target for the development of novel antiviral drugs. A series of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of influenza A virus through a phenotypic screening approach[10][11]. The lead compound, A4, demonstrated broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains[11]. Mechanistic studies revealed that A4 induces the clustering of the viral NP and prevents its nuclear accumulation, and biophysical assays confirmed a direct binding interaction between A4 and the viral NP[11].

The bacterial type IV secretion system (T4SS) is a multi-protein complex that translocates virulence factors into host cells and is essential for the pathogenicity of several important human pathogens. A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the T4SS[12]. These compounds represent a promising new class of antibacterial agents that target bacterial virulence rather than bacterial growth, which may slow the development of drug resistance[12].

Other Emerging Targets

Recent research has expanded the scope of therapeutic targets for imidazo[1,2-a]pyrazine derivatives.

ENPP1 is a negative regulator of the cGAS-STING pathway, which plays a critical role in the innate immune response to cancer. Inhibitors of ENPP1 are being pursued as a novel cancer immunotherapy strategy. Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors[13]. The lead compound in this series demonstrated substantial inhibitory activity against ENPP1 and enhanced the mRNA expression of downstream target genes of the STING pathway[13]. In vivo studies showed that this compound exhibited favorable pharmacokinetic properties and enhanced the antitumor efficacy of an anti-PD-1 antibody[13].

Transmembrane AMPA receptor regulatory proteins (TARPs) modulate the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission in the central nervous system. Imidazo[1,2-a]pyrazines have been identified as selective negative allosteric modulators of AMPA receptors associated with TARP γ-8[14]. These compounds have shown promise in preclinical models of epilepsy[14].

Part 2: Experimental Validation and Methodologies

The identification and validation of the therapeutic targets of imidazo[1,2-a]pyrazine derivatives rely on a suite of robust in vitro and in vivo assays. This section provides an overview of key experimental protocols.

In Vitro Kinase Inhibition Assays

Objective: To determine the potency and selectivity of imidazo[1,2-a]pyrazine derivatives against specific protein kinases.

Methodology: Scintillation Proximity Assay (SPA)

  • Principle: SPA is a bead-based assay that measures the transfer of a radiolabeled phosphate from ATP to a biotinylated substrate peptide by the kinase.

  • Reagents:

    • Kinase enzyme (e.g., PI3K, Aurora Kinase, CDK9)

    • Biotinylated substrate peptide

    • [γ-³³P]ATP

    • Streptavidin-coated SPA beads

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Imidazo[1,2-a]pyrazine test compounds

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, biotinylated substrate, and test compound.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

    • Allow the beads to settle.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To evaluate the cellular effects of imidazo[1,2-a]pyrazine derivatives, such as anti-proliferative activity and induction of apoptosis.

Methodology: MTT Cell Proliferation Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents:

    • Cancer cell lines (e.g., MCF7, HCT116, A375)

    • Cell culture medium and supplements

    • MTT solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Imidazo[1,2-a]pyrazine test compounds

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Target Engagement and Mechanism of Action Studies

Methodology: Western Blotting

  • Objective: To investigate the effect of imidazo[1,2-a]pyrazine derivatives on specific signaling pathways by measuring the levels of key proteins and their phosphorylation status.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Part 3: Future Perspectives and Drug Development Considerations

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity for specific kinase isoforms or other targets remains a key challenge to minimize off-target effects.

  • Overcoming Drug Resistance: The development of derivatives active against drug-resistant mutants, as demonstrated for ALK, is a critical area of investigation.

  • Exploring New Therapeutic Areas: The diverse biological activities of imidazo[1,2-a]pyrazine derivatives suggest their potential in other disease areas, such as neurodegenerative and inflammatory disorders.[7][15]

  • Combination Therapies: The use of imidazo[1,2-a]pyrazine-based inhibitors in combination with other therapeutic modalities, such as immunotherapy, holds significant promise for improving treatment outcomes[13].

The continued application of advanced drug design strategies, coupled with a deeper understanding of the underlying biology of their targets, will undoubtedly lead to the development of the next generation of imidazo[1,2-a]pyrazine-based therapeutics.

References

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  • Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]

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  • Fancelli, D., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3648-3652. [Link]

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  • Li, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Kumar, S., et al. (2016). Synthesis and biological evaluation of benzo[6][7]imidazo[1,2-c]pyrimidine and benzo[6][7]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. European Journal of Medicinal Chemistry, 114, 24-33. [Link]

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  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1435-1444. [Link]

  • Moghaddaskho, F., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. DARU Journal of Pharmaceutical Sciences, 30(1), 11-25. [Link]

  • Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(9), 1364-1375. [Link]

  • Gyuris, M., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 141-153. [Link]

  • Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(9), 1364-1375. [Link]

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  • Scott, M., et al. (2013). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 23(17), 4832-4836. [Link]

  • Abdel-Baky, R. M., et al. (2023). Imidazo[1,2-a]pyridine: a Highly Potent Therapeutic Agent Clears Piroplasm Infection In Vitro. Acta Parasitologica, 68(1), 249-256. [Link]

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An In-Depth Technical Guide to the Chemical Space of Imidazo[1,2-a]pyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive exploration of the chemical space of imidazo[1,2-a]pyrazine-2-carboxylates, a key subclass with significant therapeutic potential. We will delve into synthetic strategies, physicochemical properties, and the vast landscape of their biological applications, supported by detailed protocols and mechanistic insights.

The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle, structurally analogous to purines.[3] This inherent similarity to endogenous molecules allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4] Derivatives of this scaffold have demonstrated antibacterial, anti-inflammatory, antiviral, anticancer, and cardiotonic properties, among others.[3][5][6] The ester functionality at the 2-position of the carboxylate derivatives serves as a versatile handle for further chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

Navigating the Synthetic Landscape

The construction of the imidazo[1,2-a]pyrazine-2-carboxylate core and its subsequent diversification are crucial for exploring its chemical space. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: Condensation of α-Aminopyrazines with α-Halocarbonyls

A prevalent and robust method for the synthesis of the imidazo[1,2-a]pyrazine scaffold involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[7][8] For the synthesis of the target 2-carboxylate derivatives, ethyl 3-bromopyruvate is a commonly used α-halocarbonyl reagent.[9]

Reaction Causality: The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrazine by the α-halocarbonyl compound, followed by an intramolecular cyclization. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic imidazo[1,2-a]pyrazine ring system. The choice of solvent and temperature is critical to control the reaction rate and minimize side-product formation.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrazine 2-Aminopyrazine N-Alkylated_Intermediate N-Alkylated Intermediate 2-Aminopyrazine->N-Alkylated_Intermediate N-Alkylation Ethyl_3-bromopyruvate Ethyl 3-bromopyruvate Ethyl_3-bromopyruvate->N-Alkylated_Intermediate Cyclized_Intermediate Cyclized Intermediate N-Alkylated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazo_Pyrazine Imidazo[1,2-a]pyrazine-2-carboxylate Cyclized_Intermediate->Imidazo_Pyrazine Dehydration

Caption: General synthetic scheme for imidazo[1,2-a]pyrazine-2-carboxylates.

Multicomponent Reactions (MCRs)

More recently, multicomponent reactions have emerged as an efficient and atom-economical approach for the synthesis of highly functionalized imidazo[1,2-a]pyrazines.[2][10] An iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been reported to produce imidazo[1,2-a]pyrazine derivatives in good yields.[6][11]

Expertise in Action: The power of MCRs lies in their ability to generate molecular complexity in a single step. The choice of catalyst, such as iodine or zirconium(IV) chloride, is critical in facilitating the cascade of reactions that lead to the final product.[2] Microwave-assisted MCRs can further accelerate the reaction and improve yields.[12]

Diversification of the Scaffold

Once the core is synthesized, further modifications can be introduced at various positions of the imidazo[1,2-a]pyrazine ring to explore the chemical space and optimize biological activity.

  • C3-Position: The C3 position is often functionalized through electrophilic substitution reactions, such as bromination, followed by cross-coupling reactions like Suzuki couplings.[13] This allows for the introduction of a wide range of aryl and heteroaryl substituents.

  • C8-Position: The C8 position can be functionalized by starting with a substituted 2-aminopyrazine or through selective displacement of a leaving group, such as a halogen, with various nucleophiles.[13]

  • Ester Moiety: The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[8]

Physicochemical Properties and Structural Analysis

The physicochemical properties of imidazo[1,2-a]pyrazine-2-carboxylates, such as solubility, lipophilicity, and metabolic stability, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties can be modulated by the nature and position of the substituents on the core scaffold.

Trustworthy Protocols: The characterization of newly synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[3]

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in the solid state, offering insights into intermolecular interactions.[14]

The Biological Activity Landscape: A Multitude of Therapeutic Opportunities

The imidazo[1,2-a]pyrazine scaffold has been identified as a key pharmacophore in a wide range of therapeutic areas. The specific biological activity is highly dependent on the substitution pattern around the core.

Anticancer Activity

Numerous imidazo[1,2-a]pyrazine derivatives have demonstrated potent anticancer activity through various mechanisms.

  • Tubulin Polymerization Inhibition: Certain derivatives have been designed as inhibitors of tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[15] Structure-activity relationship studies have shown that specific substitutions at the C2, C3, and C8 positions are crucial for potent anti-proliferative activity.[3][15]

  • Kinase Inhibition: The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the design of inhibitors for various kinases, such as Aurora-A kinase, which are key regulators of cell division.[14] Structure-based design, guided by co-crystallization studies, has enabled the development of potent and selective inhibitors.[14]

  • ENPP1 Inhibition: Recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway.[16] Inhibition of ENPP1 can enhance the anti-tumor immune response, making these compounds promising agents for cancer immunotherapy.[16]

Compound ClassMechanism of ActionKey Structural FeaturesReference
Imidazo[1,2-a]pyrazine-basedTubulin Polymerization InhibitionOptimized substitutions at C2, C3, and C8[15]
Imidazo[1,2-a]pyrazine-basedAurora-A Kinase InhibitionSpecific interactions within the ATP binding pocket[14]
Imidazo[1,2-a]pyrazine-basedENPP1 InhibitionHigh selectivity over other ENPP isoforms[16]
Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyrazine core has also been explored for its potential in treating CNS disorders.

  • AMPAR Modulation: Derivatives of this scaffold have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8.[13] These modulators have shown potential in preclinical models of epilepsy.[13]

Other Therapeutic Applications

The versatility of the imidazo[1,2-a]pyrazine scaffold extends to other therapeutic areas, including:

  • Antimicrobial and Antioxidant Activity: Some derivatives have exhibited promising in vitro antioxidant, antibacterial, and antifungal activities.[3]

  • Cardiovascular and Smooth Muscle Relaxant Properties: Certain compounds have shown uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.[5]

Experimental Protocols: A Guide to Practice

To ensure the reproducibility and reliability of research in this area, detailed and validated experimental protocols are essential.

General Protocol for the Synthesis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylates

This protocol describes a general procedure for the condensation of a 2-aminopyrazine with ethyl 3-bromopyruvate.

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyrazine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile), add ethyl 3-bromopyruvate (1.0-1.2 eq.) at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

G Start Start Dissolve_2-aminopyrazine Dissolve 2-aminopyrazine in solvent Start->Dissolve_2-aminopyrazine Step 1 End End Add_Ethyl_3-bromopyruvate Add ethyl 3-bromopyruvate Dissolve_2-aminopyrazine->Add_Ethyl_3-bromopyruvate Step 2 Heat_to_Reflux Heat to reflux Add_Ethyl_3-bromopyruvate->Heat_to_Reflux Step 3 Monitor_Reaction Monitor reaction (TLC/LC-MS) Heat_to_Reflux->Monitor_Reaction Step 4 Monitor_Reaction->Heat_to_Reflux No Reaction_Complete Reaction_Complete Monitor_Reaction->Reaction_Complete Yes Cool_to_RT Cool to room temperature Reaction_Complete->Cool_to_RT Step 5 Isolate_Product Isolate crude product (filtration or concentration) Cool_to_RT->Isolate_Product Step 6 Purify_Product Purify by recrystallization or column chromatography Isolate_Product->Purify_Product Step 7 Characterize_Product Characterize by NMR, MS Purify_Product->Characterize_Product Step 8 Characterize_Product->End

Caption: Workflow for the synthesis of imidazo[1,2-a]pyrazine-2-carboxylates.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine-2-carboxylate scaffold represents a rich and underexplored area of chemical space with immense potential for the discovery of novel therapeutics. The synthetic versatility of this core allows for the generation of diverse libraries of compounds for biological screening. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational methods to guide the design of more potent and selective drug candidates. The continued investigation of this privileged scaffold is poised to yield significant advances in medicinal chemistry and drug development.

References

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  • Basavaraja, B. M., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

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  • Gill, A. D., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1023-1028. [Link]

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Introduction: A New Frontier in B-Cell Malignancy Treatment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Nemtabrutinib (MK-1026), a Non-Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The landscape of B-cell malignancy treatment has been significantly shaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors. These agents have demonstrated remarkable efficacy by targeting the B-cell receptor (BCR) signaling pathway, a critical cascade for the proliferation and survival of malignant B-cells.[1][2] However, the emergence of resistance, often through mutations at the C481 binding site of BTK, has posed a significant clinical challenge for first-generation covalent BTK inhibitors.[3][4]

This guide provides a comprehensive technical overview of Nemtabrutinib (also known as MK-1026 and formerly ARQ 531), a potent, orally available, non-covalent BTK inhibitor.[5][6] Nemtabrutinib is distinguished by its reversible binding mechanism and its ability to effectively inhibit both wild-type and C481S-mutated BTK.[4][7] This unique characteristic positions Nemtabrutinib as a promising therapeutic option for patients with relapsed or refractory B-cell cancers who have developed resistance to covalent BTK inhibitors.[3][4]

Physicochemical Properties of Nemtabrutinib

A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application in research.

PropertyValueSource
CAS Number 2095393-15-8[5][6]
Molecular Formula C25H23ClN4O4[5][6][7]
Molecular Weight 478.93 g/mol [5][6][7]
IUPAC Name (2-chloro-4-phenoxyphenyl)(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone[6]
Synonyms MK-1026, ARQ 531[5][6]
Solubility Soluble in DMSO (≥ 50 mg/mL); Insoluble in water.[8][9]
Storage Store as a solid powder at -20°C for long-term storage.[7]

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Nemtabrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and survival.[2] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[10][11]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of several downstream pathways that are essential for B-cell proliferation and survival. BTK plays a pivotal role in this process by phosphorylating phospholipase Cγ2 (PLCγ2), which in turn leads to the activation of pathways such as NF-κB and MAPK.[2][12]

Nemtabrutinib is an ATP-competitive inhibitor that binds reversibly to the ATP binding site of BTK.[6][8] Unlike covalent BTK inhibitors such as ibrutinib, which form a permanent bond with the cysteine residue at position 481 (C481) in the BTK active site, Nemtabrutinib's non-covalent binding makes it effective against BTK enzymes with the C481S mutation, a common mechanism of acquired resistance.[4][7] By inhibiting BTK, Nemtabrutinib effectively blocks the BCR signaling pathway, leading to decreased proliferation and increased apoptosis in malignant B-cells.[5][7]

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Antigen Antigen Antigen->BCR Binding & Clustering Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Nemtabrutinib Nemtabrutinib (MK-1026) Nemtabrutinib->BTK Inhibition (Non-covalent) DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Ca_Flux->NFkB Ca_Flux->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

B-Cell Receptor (BCR) Signaling Pathway and Nemtabrutinib's Point of Inhibition.

Clinical Applications and Efficacy

Nemtabrutinib is under investigation for the treatment of various B-cell malignancies, particularly in patients with relapsed or refractory disease.[13][14] Clinical trials have demonstrated promising antitumor activity and a manageable safety profile.[3][4]

BELLWAVE-001 Phase 1/2 Study

The BELLWAVE-001 study is an open-label, phase 1/2 clinical trial evaluating Nemtabrutinib in patients with relapsed or refractory hematologic malignancies.[4]

Key Findings in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL):

ParameterResultSource
Patient Population Heavily pretreated, 95% with prior BTKi therapy, 63% with C481S-mutated BTK[1][4]
Recommended Phase 2 Dose (RP2D) 65 mg once daily[1][13]
Overall Response Rate (ORR) 56%[4][15]
Median Duration of Response (DOR) 24.4 months[1]
Median Progression-Free Survival (PFS) 26.3 months[1]
Safety and Tolerability

Across clinical studies, Nemtabrutinib has shown a manageable safety profile.

Common Treatment-Emergent Adverse Events (TEAEs) (any grade) in the BELLWAVE-001 study (n=112): [4]

  • Hypertension (30%)

  • Dysgeusia (altered taste) (21%)

  • Neutropenia (20%)

  • Arthralgia (20%)

  • Fatigue (13%)

  • Nausea (12%)

  • Thrombocytopenia (12%)

  • Diarrhea (10%)

Grade ≥3 TEAEs occurred in a significant portion of patients, with the most common being neutropenia.[13][16] Importantly, no deaths were attributed to the treatment in the reported data.[4]

Experimental Protocols for Preclinical Research

The following protocols provide a framework for the in vitro evaluation of Nemtabrutinib.

In Vitro BTK Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Nemtabrutinib against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[17]

  • ATP

  • Peptide substrate (e.g., Poly (4:1 Glu, Tyr))[18]

  • Nemtabrutinib stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Nemtabrutinib in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Add the diluted Nemtabrutinib or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the BTK enzyme and peptide substrate solution to each well and incubate for 20 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each Nemtabrutinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

BTK_Kinase_Assay_Workflow start Start prep_inhibitor Prepare Nemtabrutinib Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add BTK Enzyme & Substrate Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate (20 min) add_enzyme->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate Incubate (e.g., 60 min) add_atp->incubate stop_reaction Stop Reaction & Measure ADP (ADP-Glo™) incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Sources

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] As a structural analog of purines, this fused ring system is a versatile framework found in molecules exhibiting a wide array of biological activities, including potential applications as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[2][3][4] The targeted synthesis of specifically substituted derivatives is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds.[3]

This document provides a comprehensive, field-tested protocol for the regioselective synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate , a valuable building block for further chemical elaboration. The strategy begins with the commercially available starting material, 2-aminopyrazine, and proceeds through a two-step sequence designed to ensure precise control over the final substitution pattern. We will delve into the mechanistic rationale behind the chosen pathway, provide detailed, step-by-step experimental procedures, and outline the necessary safety precautions and characterization techniques.

Synthetic Strategy and Workflow

The synthesis is designed as a two-step process to ensure the regioselective introduction of the bromine atom at the 6-position of the imidazo[1,2-a]pyrazine ring. A direct bromination of the pre-formed Ethyl imidazo[1,2-a]pyrazine-2-carboxylate core can lead to a mixture of regioisomers, with a strong preference for substitution at the electron-rich 3-position.[5][6] To circumvent this, our strategy involves brominating the starting pyrazine ring prior to the cyclization that forms the fused imidazole ring.

The overall reaction scheme is as follows:



The workflow is summarized in the diagram below, outlining the key transformations and intermediate stages.

G cluster_0 PART 1: Regioselective Bromination cluster_1 PART 2: Imidazole Ring Formation cluster_2 PART 3: Purification & Analysis A 2-Aminopyrazine C Intermediate: 2-Amino-5-bromopyrazine A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) Ethanol C_clone Intermediate: 2-Amino-5-bromopyrazine D Ethyl Bromopyruvate Sodium Bicarbonate Ethanol E Final Product: This compound E_clone Crude Product C_clone->E Tschitschibabin-type Cyclocondensation F Work-up & Column Chromatography G Characterization (NMR, MS, HPLC) F->G E_clone->F

Diagram 1. Overall Synthetic Workflow.

Mechanistic Insights and Rationale

Step 1: Electrophilic Bromination of 2-Aminopyrazine

The first step involves the selective bromination of 2-aminopyrazine. The amino group (-NH₂) is a strong activating group and directs electrophiles to the ortho and para positions. In the pyrazine ring, the positions ortho to the amino group are C3 and the para position is C5. Due to the electronic nature of the pyrazine ring, electrophilic aromatic substitution occurs preferentially at the C5 position. Using N-Bromosuccinimide (NBS) as the brominating agent is advantageous as it is a solid, easier to handle than liquid bromine, and often provides higher selectivity with fewer side products.[2]

Step 2: Cyclocondensation to Form the Imidazo[1,2-a]pyrazine Core

This reaction is a classic example of heterocyclic synthesis. The mechanism proceeds in several stages:

  • N-Alkylation: The more nucleophilic ring nitrogen of 2-amino-5-bromopyrazine attacks the electrophilic carbon of the α-bromo ketone (ethyl bromopyruvate), displacing the bromide ion. This forms a pyridinium-like salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone.

  • Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form the aromatic imidazole ring, driven by the formation of a stable, fused aromatic system.

Sodium bicarbonate (NaHCO₃) is added to the reaction to neutralize the hydrobromic acid (HBr) that is generated during the initial N-alkylation, preventing protonation of the starting amine and promoting the reaction forward.[4]

G cluster_0 Mechanism of Cyclocondensation start 2-Amino-5-bromopyrazine + Ethyl Bromopyruvate intermediate1 N-Alkylated Intermediate (Pyridinium Salt) start->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Final Product + H₂O + HBr intermediate2->product Dehydration

Diagram 2. Simplified Cyclocondensation Mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )Key Hazards
2-Aminopyrazine5049-61-695.10Harmful if swallowed, skin/eye/respiratory irritant.[7][8]
N-Bromosuccinimide (NBS)128-08-5177.98Oxidizer, causes severe skin burns and eye damage.[9][10]
Ethyl Bromopyruvate70-23-5195.01Lachrymator, causes skin/eye/respiratory irritation.[11][12]
Sodium Bicarbonate (NaHCO₃)144-55-884.01Minimal hazards.
Ethanol (Absolute)64-17-546.07Flammable liquid and vapor.
Ethyl Acetate141-78-688.11Highly flammable liquid and vapor, causes serious eye irritation.
Hexanes110-54-386.18Highly flammable liquid and vapor, may be fatal if swallowed and enters airways.
Dichloromethane (DCM)75-09-284.93May cause cancer, causes skin and eye irritation.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Minimal hazards.
Silica Gel (for column chromatography)7631-86-960.08May cause respiratory irritation.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass chromatography column

  • Analytical balance

Detailed Experimental Protocols

PART 1: Synthesis of 2-Amino-5-bromopyrazine
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrazine (5.0 g, 52.6 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. In small portions over 20 minutes, add N-bromosuccinimide (9.36 g, 52.6 mmol, 1.0 eq) to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material will have a different Rf value than the product.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Redissolve the residue in 100 mL of dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-5-bromopyrazine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) or by recrystallization from a suitable solvent system like ethanol/water. The product is typically a pale yellow solid.

PART 2: Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask, add the purified 2-amino-5-bromopyrazine (5.0 g, 28.7 mmol), sodium bicarbonate (3.62 g, 43.1 mmol, 1.5 eq), and 60 mL of absolute ethanol.

  • Reagent Addition: While stirring vigorously, add ethyl bromopyruvate (4.2 mL, 31.6 mmol, 1.1 eq) dropwise to the suspension at room temperature. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.[11][13]

  • Reaction: After the addition, fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Maintain the reflux for 8-12 hours. The reaction can be monitored by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature and filter to remove the inorganic salts (NaHCO₃ and NaBr). Wash the solids with a small amount of ethanol.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 20% to 60%), to isolate the pure this compound. The final product is typically an off-white to light brown solid.[14]

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic signals for the ethyl group (triplet and quartet), and distinct singlets for the protons on the imidazo[1,2-a]pyrazine core. The chemical shifts will be specific to the substitution pattern.
¹³C NMR Signals corresponding to all unique carbons in the molecule, including the ester carbonyl, the ethyl group carbons, and the carbons of the heterocyclic core.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₉H₈BrN₃O₂, the expected m/z would be ~269 and ~271.
HPLC A single major peak should be observed, indicating the purity of the isolated compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when performing this synthesis.[8][13]

  • Fume Hood: All steps of this synthesis, especially those involving ethyl bromopyruvate, N-bromosuccinimide, and organic solvents, must be performed in a well-ventilated chemical fume hood.[12][15]

  • Ethyl Bromopyruvate: This reagent is a strong lachrymator and irritant.[11] Avoid inhalation of vapors and contact with skin and eyes. Handle only in a fume hood.

  • N-Bromosuccinimide (NBS): NBS is an oxidizer and can cause severe skin burns and eye damage.[9][16] Do not mix with combustible materials.[17] Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.
  • Smolecule. (n.d.). Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl bromopyruvate.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Bromosuccinimide.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Bromosuccinimide.
  • Sigma-Aldrich. (2010). NBS N-bromosuccinimide.pdf - Safety Data Sheet.
  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • DC Fine Chemicals. (2024). Safety Data Sheet - 2-Aminopyrazine.
  • Santa Cruz Biotechnology. (n.d.). Ethyl bromopyruvate - Material Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Aminopyrazine - Material Safety Data Sheet.
  • Chem-Supply. (n.d.). 2-Aminopyrazine(5049-61-6)MSDS.
  • Fisher Scientific. (2021). 2-Aminopyridine - SAFETY DATA SHEET.
  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
  • Sigma-Aldrich. (n.d.). Ethyl bromopyruvate technical grade, 90%.
  • Guidechem. (n.d.). Ethyl bromopyruvate (cas 70-23-5) SDS/MSDS download.
  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-aminopyridine.
  • Ambeed. (n.d.). 1208085-94-2|this compound.
  • BLDpharm. (n.d.). 1208085-94-2|this compound.
  • Benchchem. (n.d.). Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
  • ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
  • National Center for Biotechnology Information. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.

Sources

Application Note: A Practical Guide to the Suzuki Coupling of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it via C-C bond formation is crucial for the development of novel therapeutic agents. This guide offers a step-by-step experimental procedure, explains the rationale behind the choice of reagents and conditions, and provides troubleshooting strategies for this challenging class of substrates.

Introduction: The Suzuki-Miyaura Coupling in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[2] In the pharmaceutical industry, the Suzuki coupling is indispensable for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] The reaction's broad functional group tolerance, the commercial availability and stability of boronic acids, and the relatively mild reaction conditions make it a preferred method for creating biaryl and heteroaryl-aryl structures.[1]

This compound is an important building block in drug discovery due to the biological significance of the imidazo[1,2-a]pyrazine core. However, the presence of multiple nitrogen atoms in the heterocyclic system can present challenges for the Suzuki coupling, such as catalyst inhibition or poisoning.[4] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in this case, this compound) to form a Pd(II) complex.[1][6] This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6][9]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Ar-X Transmetalation Transmetalation (R-B(OR')_2 + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR R-B(OR')_2 RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

3.1. Materials and Reagents

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (see Table 1)

  • Ligand (if using a pre-catalyst): e.g., SPhos, XPhos (see Table 1)

  • Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv)[8]

  • Solvent: e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF

3.2. Reaction Setup

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Seal the vessel with a rubber septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe. It is crucial to degas the solvents by sparging with an inert gas for at least 30 minutes prior to use to prevent oxidation of the Pd(0) catalyst.[10]

  • Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

3.3. Reaction Monitoring and Work-up

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

3.4. Purification

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the reaction parameters.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a ligand.For challenging substrates like nitrogen-containing heterocycles, more advanced catalyst systems are often beneficial.[11] Buchwald ligands such as SPhos or XPhos can improve reaction efficiency, especially with less reactive coupling partners.[12]
Ligand PPh₃ (if using a Pd(0) source without a pre-ligand) or SPhos/XPhos (2-5 mol%)Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps and stabilize the palladium catalyst.[9][13] The choice of ligand may require screening for optimal results.[2]
Base K₂CO₃ or K₃PO₄ (2.0 equiv)The base activates the boronic acid for transmetalation.[8] K₃PO₄ is often effective for heteroaryl couplings.[11] For base-sensitive substrates, a milder base like KF can be considered.[7]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[2][14] Anhydrous conditions with a soluble base like Cs₂CO₃ in a polar aprotic solvent like DMF can also be effective, particularly if protodeboronation is an issue.[4][15]
Temperature 80-110 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or starting materials. Microwave irradiation can often shorten reaction times and improve yields.[16]

graph TD {
A[Start: Low Yield or No Reaction] --> B{Check Starting Materials};
B -- "Purity OK" --> C{Optimize Catalyst System};
B -- "Degraded" --> D[Use Fresh Reagents];
C --> E{Screen Ligands (e.g., SPhos, XPhos)};
C --> F{Increase Catalyst Loading};
E --> G{Optimize Base};
F --> G;
G -- "Carbonates/Phosphates" --> H{Screen Solvents};
H -- "Dioxane/Water, Toluene/Water" --> I{Increase Temperature};
I --> J[Monitor for Decomposition];
J -- "Decomposition Observed" --> K[Lower Temperature/Shorter Time];
J -- "No Decomposition" --> L[Reaction Complete];
subgraph "Troubleshooting Workflow"
    A; B; C; D; E; F; G; H; I; J; K; L;
end

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style L fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style I fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: A workflow for troubleshooting the Suzuki coupling reaction.

Troubleshooting Common Issues

  • Low or No Conversion: This can be due to an inactive catalyst, impure reagents, or insufficient temperature. Ensure all reagents are pure and dry, the solvent is thoroughly degassed, and consider screening different catalysts, ligands, bases, and solvents as outlined in Table 1.[10]

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[4] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can enhance stability.[10] Running the reaction under anhydrous conditions with a base like Cs₂CO₃ may also mitigate this issue.[15]

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur.[4] This is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is critical.[4]

  • Dehalogenation: The bromo group can be replaced by a hydrogen atom. This can sometimes be addressed by changing the ligand or solvent system.[2]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a feasible and highly valuable transformation for the synthesis of novel compounds in drug discovery. Success hinges on a systematic approach to reaction optimization, with careful consideration of the catalyst system, base, and solvent. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and adapt the provided protocol to achieve their desired synthetic targets.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Suzuki reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Hopkins. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Organic Letters. (n.d.). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

  • Organometallics. (n.d.). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Application Note: Strategic Use of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently employed in the design of kinase inhibitors due to its unique structural and electronic properties that facilitate strong binding to the ATP pocket of various kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key starting material, Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate , in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols for derivatization via palladium-catalyzed cross-coupling reactions, and outline methodologies for the biological evaluation of the resulting compounds against critical oncology targets such as p38 MAPK and Aurora kinases.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The imidazo[1,2-a]pyrazine core has emerged as a highly effective scaffold for developing kinase inhibitors.[2][3] Its bicyclic, nitrogen-rich structure serves as an excellent bioisostere for the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site.

The strategic placement of a bromine atom at the C6 position of the this compound intermediate provides a versatile handle for introducing a wide array of chemical diversity. This position is solvent-exposed in many kinase active sites, making it an ideal point for modification to enhance potency, selectivity, and pharmacokinetic properties. The ethyl ester at the C2 position can also be further modified, for example, through amidation, to explore additional binding interactions.

This guide will focus on the derivatization of the C6 position, a common and effective strategy in kinase inhibitor design.[4]

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C6 position is readily functionalized using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl and heteroaryl moieties.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Palladium(0) complexes are highly efficient in catalyzing these transformations. The choice of ligand (e.g., phosphines) is critical for stabilizing the catalyst and facilitating the catalytic cycle.[5][8]

  • Base: A base is required to activate the boronic acid partner in the Suzuki reaction, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to dissolve both the organic and inorganic reaction components.

The general workflow for synthesizing a library of kinase inhibitors from the starting material is depicted below.

G cluster_synthesis Synthesis Workflow cluster_testing Evaluation Workflow Start Ethyl 6-bromoimidazo[1,2-a] pyrazine-2-carboxylate Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base Library Diverse Library of 6-Aryl/Heteroaryl Derivatives Coupling->Library Assay Kinase Activity Assay (e.g., p38 MAPK, Aurora A) Library->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Detailed Experimental Protocols
3.1. General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 6-aryl-imidazo[1,2-a]pyrazine derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.1 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis, which should show the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. 1H NMR spectroscopy is used to confirm the structure, showing characteristic signals for the newly introduced aryl/heteroaryl group.

3.2. Protocol for In Vitro Kinase Inhibition Assay (Example: p38α MAPK)

This protocol outlines a common method to assess the inhibitory activity of the synthesized compounds.

Materials:

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Substrate peptide (e.g., ATF2)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in a 384-well plate.

  • Add the p38α MAPK enzyme to each well containing the inhibitor and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Allow the reaction to proceed for 60 minutes at 30 °C.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

  • Calculate the IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%.

Structure-Activity Relationship (SAR) and Data Presentation

The goal of synthesizing a library of compounds is to establish a clear structure-activity relationship (SAR). By systematically varying the aryl or heteroaryl group at the C6 position, one can determine which substituents lead to optimal potency and selectivity.

For instance, in the context of p38 MAPK inhibitors, introducing a 4-fluorophenyl group at the C6 position is a common strategy, as the fluorine atom can form a key hydrogen bond with the backbone NH of the hinge region.[9] For Aurora kinases, larger, more complex heterocyclic systems at C6 have been shown to enhance potency.[3][10]

Table 1: Exemplary SAR Data for Synthesized Imidazo[1,2-a]pyrazine Derivatives

Compound IDC6-Substituentp38α MAPK IC50 (nM)Aurora A IC50 (nM)
REF-01 Phenyl150850
REF-02 4-Fluorophenyl35[9]620
REF-03 Pyridin-4-yl9045
REF-04 3-Aminopyrazole25025[3]

Data is illustrative and based on trends reported in the literature.

Mechanistic Insights: Targeting the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses.[11] It is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors that drive the production of pro-inflammatory mediators like TNF-α and IL-6. Inhibitors based on the imidazo[1,2-a]pyrazine scaffold act by competing with ATP for binding to p38α, thereby blocking the phosphorylation of its downstream targets and mitigating the inflammatory cascade.[12][13]

G Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) TF Transcription Factors (e.g., ATF2, CREB) p38->TF Phosphorylates (Activates) Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->p38 Inhibits ATP Binding Inflammation Inflammatory Response (TNF-α, IL-6 production) TF->Inflammation Upregulates Gene Expression

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse compound libraries. By combining robust synthetic protocols with systematic biological evaluation, researchers can efficiently explore the structure-activity landscape and identify potent and selective lead compounds for further development. The imidazo[1,2-a]pyrazine scaffold continues to be a cornerstone in the discovery of novel therapeutics targeting the human kinome.[14][15][16]

References
  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]

  • Alsfouk, A. A., Alshibl, H. M., Alsfouk, B. A., Altwaijry, N. A., & Al-Abdullah, E. S. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]

  • Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., Bayliss, R., & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3314-3323.
  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1846-1857. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 213. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6529. [Link]

  • Guillon, J., et al. (2004). Synthesis of imidazo[2,1-a]phthalazines, potential inhibitors of p38 MAP kinase. Prediction of binding affinities of protein ligands. Journal of Medicinal Chemistry, 47(8), 1997-2008. [Link]

  • Regan, J., et al. (2003). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. [Link]

  • NIH. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega, 8(15), 13865-13880. [Link]

Sources

Application Notes & Protocols: Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold

The quest for novel therapeutic agents is often a search for molecular frameworks that are both biologically relevant and synthetically tractable. The imidazo[1,2-a]pyrazine ring system has emerged as a "privileged scaffold" in medicinal chemistry.[1] Structurally analogous to purines, these fused heterocyclic systems are endowed with a multitude of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Their prevalence in compounds targeting kinases, G-protein coupled receptors, and other key cellular players underscores their importance.[3][4]

This guide focuses on a particularly valuable intermediate: Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate . The strategic placement of its functional groups—a reactive bromine atom at the C6 position and an ethyl ester at the C2 position—makes it an exceptionally versatile building block for constructing diverse compound libraries. The C6-bromo moiety serves as a prime handle for modern cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. Simultaneously, the C2-ester can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation and further structural elaboration.[5][6]

This document provides detailed protocols for the synthesis and derivatization of this key intermediate, with a focus on the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueReference
IUPAC Name This compound[7]
CAS Number 1208085-94-2[7][8]
Molecular Formula C₉H₈BrN₃O₂[8]
Molecular Weight 270.09 g/mol [8]
Appearance Typically an off-white to yellow solid-
Storage Store at 2-8°C under an inert atmosphere[7]

Safety & Handling:

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Core Intermediate

The construction of the imidazo[1,2-a]pyrazine core is typically achieved via a condensation-cyclization reaction. The following protocol describes a robust method for synthesizing the title compound from commercially available starting materials.

Synthesis_Workflow A 2-Amino-5-bromopyrazine C This compound A->C 1. Condensation 2. Intramolecular Cyclization Ethanol, NaHCO₃ Reflux B Ethyl Bromopyruvate B->C

Caption: Synthesis of the target intermediate.

Protocol 3.1: Synthesis of this compound

This protocol is based on the classical Tschitschibabin reaction for related heterocyclic systems.[10]

  • Rationale: The reaction proceeds via an initial Sₙ2 reaction where the most nucleophilic nitrogen of 2-amino-5-bromopyrazine attacks the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system. Sodium bicarbonate (NaHCO₃) is used as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Ethanol is an effective solvent as it readily dissolves the reactants and facilitates the reaction at reflux temperature.

  • Materials:

    • 2-Amino-5-bromopyrazine (1.0 eq)

    • Ethyl bromopyruvate (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • Ethanol (anhydrous)

    • Ethyl acetate

    • Brine

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyrazine and anhydrous ethanol.

    • Add sodium bicarbonate to the suspension.

    • Slowly add ethyl bromopyruvate to the reaction mixture at room temperature.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to afford the pure title compound.

Application in Library Development: Cross-Coupling Protocols

The C6-bromo position is the key to diversification. The following protocols detail two of the most powerful palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Introducing Carbon Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance.[11][12]

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)L₂(R) pd_ox->pd_trans Transmetalation (Base required) pd_trans->pd0 Reductive Elimination Product Product R¹-R² pd_trans->Product ArBr R¹-Br (Our Intermediate) R2B R²-B(OR)₂ (Boronic Acid/Ester) Buchwald_Workflow Start Intermediate (Ar-Br) + Amine (R₂NH) React Pd(0) Catalyst + Ligand + Base (e.g., NaOtBu) Start->React Combine & Degas Product Coupled Product (Ar-NR₂) React->Product Heat (Toluene or Dioxane) Drug_Discovery_Funnel Core This compound Deriv Library Synthesis (Suzuki, Buchwald-Hartwig, etc.) Core->Deriv Screen High-Throughput Screening (HTS) Deriv->Screen Hits Hit Compounds Screen->Hits Leads Lead Optimization Hits->Leads Candidate Preclinical Candidate Leads->Candidate

Sources

Application Note & Protocol: Strategic Functionalization of the Imidazo[1,2-a]pyrazine Core at the 6-Position

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold and the C6-Position

The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including as kinase inhibitors and antimicrobial agents.[1] The strategic functionalization of this heterocyclic core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

While several positions on the imidazo[1,2-a]pyrazine ring are amenable to substitution, the 6-position offers a key vector for molecular elaboration, influencing the electronic properties and spatial arrangement of substituents, which can be critical for target engagement. However, the selective functionalization of this position can be challenging due to the inherent reactivity of other sites on the bicyclic system.

This application note provides a detailed guide to the strategic functionalization of the imidazo[1,2-a]pyrazine core at the 6-position. We will delve into two robust and complementary methodologies: a two-step sequence involving halogenation followed by a palladium-catalyzed Negishi cross-coupling, and a direct C-H functionalization approach. The causality behind experimental choices will be explained, and detailed, field-proven protocols are provided to ensure reliable and reproducible results in your laboratory.

Methodology 1: Halogenation and Subsequent Negishi Cross-Coupling

This approach is a cornerstone for introducing a wide variety of substituents at the 6-position. It relies on the initial installation of a halogen, typically chlorine, which then serves as a handle for subsequent palladium-catalyzed cross-coupling reactions. The commercially available 6-chloroimidazo[1,2-a]pyrazine is an excellent starting material for this strategy.[2]

Rationale for this Approach

The introduction of a chlorine atom at the 6-position provides a stable and versatile intermediate. The C-Cl bond is sufficiently reactive to participate in various cross-coupling reactions while being stable enough for purification and handling. The Negishi cross-coupling is particularly advantageous due to its high functional group tolerance and the relatively mild reaction conditions required, which helps in preserving complex molecular architectures.[3][4]

Experimental Workflow: Halogenation and Negishi Cross-Coupling

G cluster_0 Part 1: Synthesis of 6-substituted Imidazo[1,2-a]pyrazines start Start with 6-chloroimidazo[1,2-a]pyrazine negishi Palladium-Catalyzed Negishi Cross-Coupling start->negishi organozinc Prepare Organozinc Reagent (R-ZnX) organozinc->negishi workup Aqueous Workup & Purification negishi->workup product 6-substituted Imidazo[1,2-a]pyrazine workup->product

Caption: Workflow for C6-functionalization via Negishi cross-coupling.

Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling of 6-chloroimidazo[1,2-a]pyrazine[5]

This protocol describes the general procedure for the Negishi cross-coupling of 6-chloroimidazo[1,2-a]pyrazine with a variety of organozinc reagents.

Materials:

  • 6-chloroimidazo[1,2-a]pyrazine

  • Organozinc reagent (e.g., arylzinc, alkylzinc, or benzylzinc halide)

  • Palladium catalyst (e.g., Pd-PEPPSI-iPr or Pd-PEPPSI-iPent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv.) in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add the organozinc reagent (1.2-1.5 equiv.) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd-PEPPSI-iPr, 5 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 5-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 6-substituted imidazo[1,2-a]pyrazine.

Data Summary: Representative Examples of Negishi Cross-Coupling at C6 [5]

EntryOrganozinc Reagent (R in R-ZnX)Catalyst (5 mol%)Time (h)Yield (%)
14-EtOOC-C6H4Pd-PEPPSI-iPr593
24-NC-C6H4Pd-PEPPSI-iPr590
33-MeO-C6H4Pd-PEPPSI-iPr598
4CH2CH2COOEtPd-PEPPSI-iPent1675
5BenzylPd-PEPPSI-iPent1682

Methodology 2: Direct C-H Functionalization

Direct C-H functionalization represents a more atom- and step-economical approach to modifying the imidazo[1,2-a]pyrazine core. This strategy avoids the pre-functionalization step of halogenation, directly coupling a C-H bond with a suitable reaction partner.

Rationale for this Approach

The primary advantage of direct C-H functionalization is its efficiency. By eliminating the halogenation and organometallic reagent preparation steps, it reduces waste and can shorten synthetic sequences. Palladium-catalyzed direct C-H arylation, for instance, allows for the formation of C-C bonds with readily available aryl halides.[6]

Experimental Workflow: Direct C-H Arylation

G cluster_1 Part 2: Direct C-H Functionalization at C6 start Start with Imidazo[1,2-a]pyrazine (with directing group if necessary) pd_cat Palladium Catalyst + Base + Additive start->pd_cat aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_cat workup Aqueous Workup & Purification pd_cat->workup product 6-Aryl-Imidazo[1,2-a]pyrazine workup->product

Caption: Workflow for direct C-H arylation at the C6-position.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C6[6]

This protocol outlines a one-pot sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, which can be adapted for selective C6 functionalization. For substrates where C6 is the most reactive C-H bond, a direct arylation can be achieved.

Materials:

  • Substituted imidazo[1,2-a]pyrazine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., PPh3)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Additive (e.g., pivalic acid)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a sealable reaction vessel under an inert atmosphere, add the imidazo[1,2-a]pyrazine (1.0 equiv.), aryl halide (1.5-2.0 equiv.), palladium catalyst (2-5 mol%), ligand (if required), base (2.0-3.0 equiv.), and any additive.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an appropriate organic solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the 6-aryl-imidazo[1,2-a]pyrazine.

Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed and established methodologies. To ensure the validity of your results, we recommend the following:

  • Characterization: Thoroughly characterize all starting materials and products using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm their identity and purity.

  • Control Experiments: In the case of direct C-H functionalization, running control experiments without the palladium catalyst or base can help confirm that the observed reactivity is indeed catalytic.

  • Reproducibility: Perform reactions under strictly anhydrous and inert conditions, as both organometallic reagents and palladium catalysts can be sensitive to air and moisture.

Conclusion

The functionalization of the imidazo[1,2-a]pyrazine core at the 6-position is a critical step in the synthesis of novel compounds with potential therapeutic applications. The two methodologies presented here, halogenation followed by Negishi cross-coupling and direct C-H arylation, provide reliable and versatile routes to a wide array of 6-substituted derivatives. By understanding the rationale behind each approach and adhering to the detailed protocols, researchers can confidently and efficiently explore the chemical space around this important heterocyclic scaffold.

References

  • Kastrati, A., Kremsmair, A., Sunagatullina, A. S., Korotenko, V., Guersoy, Y. C., Rout, S. K., Lima, F., Brocklehurst, C. E., Karaghiosoff, K., Zipse, H., & Knochel, P. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11261–11266. [Link]

  • Adamczyk, P., Guéret, A., Sclafani, T., & D'Angelo, N. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 10(45), 9078-9086. [Link]

  • Kastrati, A., Kremsmair, A., Sunagatullina, A. S., Korotenko, V., Guersoy, Y. C., Rout, S. K., Lima, F., Brocklehurst, C. E., Karaghiosoff, K., Zipse, H., & Knochel, P. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11261–11266. [Link]

  • Negishi, E. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Class of Reactions for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348. [Link]

  • Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. Chem-Station International Edition. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37045–37055. [Link]

Sources

Comprehensive Characterization of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery and Development Professionals

Abstract Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its rigid, nitrogen-rich scaffold is a common motif in molecules targeting a range of biological targets, including kinases and viral proteins.[2][3] Given its role as a critical starting material, rigorous and unambiguous characterization is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed, multi-faceted protocol for the comprehensive analytical characterization of this compound, integrating spectroscopic and chromatographic techniques. The methodologies are designed to be self-validating, providing researchers with a high degree of confidence in the material's identity, purity, and structural integrity.

Introduction: The Rationale for Rigorous Analysis

The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in drug discovery, analogous to purines but with distinct electronic and steric properties.[1][4] The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, while the ethyl carboxylate at the 2-position allows for amide bond formation or other modifications.[5] The success of these subsequent, often complex, synthetic campaigns hinges on the quality of the initial building block. Impurities or isomeric contaminants can lead to side reactions, purification challenges, and ultimately, compromised biological data.

Therefore, a robust analytical workflow is not merely a quality control checkpoint but an integral part of the drug discovery process. This guide explains the causality behind each analytical choice, moving beyond a simple listing of steps to provide a framework for logical and efficient characterization.

Compound Profile

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
Chemical Name This compound
CAS Number 1208085-94-2[6]
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 286.09 g/mol
Appearance Expected to be a solid (e.g., off-white to yellow powder)
Integrated Analytical Workflow

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. The logical flow of analysis is depicted below.

Analytical_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Composition NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV NMR->HPLC Confirm Structure Report Final Characterization Report NMR->Report MS Mass Spectrometry (ESI-MS) MS->HPLC Confirm Mass MS->Report FTIR FT-IR Spectroscopy FTIR->Report EA Elemental Analysis (CHN) HPLC->EA Assess Purity HPLC->Report EA->Report Sample Sample Receipt: This compound Sample->NMR Sample->MS

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Characterization Protocols

Principle: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its high solubilizing power.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Data Interpretation and Expected Results:

The structure of this compound dictates a specific and predictable NMR signature.

Molecule_Structure mol

Caption: Structure of this compound.

¹H NMR (400 MHz, DMSO-d₆): The expected proton signals are based on published data for similar imidazo[1,2-a]pyrazine systems.[4][7]

Chemical Shift (δ, ppm)MultiplicityProtonsAssignmentRationale
~9.2 - 9.0s1HH-5Deshielded by adjacent ring nitrogen and bromine atom.
~8.5 - 8.3s1HH-8Aromatic proton on the pyrazine ring.
~8.2 - 8.0s1HH-3Proton on the imidazole ring, adjacent to the ester.
~4.4 - 4.2q2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the methyl group.
~1.4 - 1.2t3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by the methylene group.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~162C =OCarbonyl carbon of the ethyl ester.
~145 - 120Aromatic CarbonsMultiple signals corresponding to the fused ring system.
~115C -BrCarbon bearing the bromine atom, shifted upfield.
~61-O-C H₂-CH₃Methylene carbon of the ethyl ester.
~14-O-CH₂-C H₃Methyl carbon of the ethyl ester.

Principle: Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers additional structural information. For this molecule, MS is critical for confirming the presence of the bromine atom due to its characteristic isotopic signature.[8]

Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the molecule.

  • Data Analysis: Look for the protonated molecular ion peak, [M+H]⁺.

Data Interpretation and Expected Results:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 mass units and exist in a nearly 1:1 ratio.[9] This results in a characteristic doublet for any bromine-containing ion.

  • Expected Molecular Ion:

    • For C₉H₈⁷⁹BrN₃O₂, the calculated monoisotopic mass is 284.985. The [M+H]⁺ ion will appear at m/z 285.99 .

    • For C₉H₈⁸¹BrN₃O₂, the calculated monoisotopic mass is 286.983. The [M+H]⁺ ion will appear at m/z 287.99 .

  • Validation: The observation of two peaks of nearly equal intensity separated by 2 m/z units in the molecular ion cluster is definitive proof of the presence of a single bromine atom in the molecule.[9][10]

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Vibrational Bands: Based on the functional groups and data from similar structures.[11][12]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2980-2850C-H stretchAliphatic C-H (ethyl group)
~1720-1700 C=O stretch Ester carbonyl
~1640-1500C=C and C=N stretchImidazopyrazine ring
~1250-1100C-O stretchEster C-O
~600-500C-Br stretchAryl bromide
Chromatographic and Compositional Analysis

Principle: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method separates the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Protocol: Reverse-Phase HPLC with UV Detection

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase for reverse-phase chromatography.[2][13]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape for basic nitrogen heterocycles.
Mobile Phase B Acetonitrile with 0.1% TFAStrong organic solvent to elute the compound.
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.A gradient ensures elution of compounds with a wide range of polarities and provides sharp peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and/or 315 nmThe imidazo[1,2-a]pyrazine core is a strong chromophore with expected absorbance in this range.[14]
Injection Volume 10 µLStandard injection volume.
Sample Conc. ~1 mg/mL in Acetonitrile/Water (1:1)Ensures sufficient signal without overloading the column.

Data Interpretation: The purity is calculated based on the area percent of the main peak in the chromatogram. A high-purity sample (>98%) should exhibit a single major peak with minimal secondary peaks.[13]

Principle: This technique provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. It serves as a fundamental check on the empirical formula.

Protocol:

  • Submit a small, pure, and dry sample (~2-3 mg) to a certified analytical laboratory.

  • The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Expected Results (for C₉H₈BrN₃O₂):

  • Calculated: C, 37.79%; H, 2.82%; N, 14.69%

  • Acceptance Criteria: The experimentally found values should be within ±0.4% of the calculated values.

Summary of Analytical Data

The table below consolidates the expected results from all analytical techniques, providing a comprehensive fingerprint for high-purity this compound.

TechniqueParameterExpected Result
¹H NMR Diagnostic Peaks (DMSO-d₆)Singlets at ~9.1, ~8.4, ~8.1 ppm; Quartet at ~4.3 ppm; Triplet at ~1.3 ppm.
¹³C NMR Diagnostic Peaks (DMSO-d₆)Carbonyl at ~162 ppm; Aliphatic signals at ~61 and ~14 ppm.
MS (ESI+) [M+H]⁺ Isotopic PatternDoublet at m/z 285.99 and 287.99 with ~1:1 intensity ratio.
FT-IR Key Stretches (cm⁻¹)Strong C=O at ~1710; Aromatic C=C/C=N at 1640-1500; C-Br at ~550.
HPLC Purity (Area %)≥ 98%
Elemental Found vs. (Calculated) %C=37.79±0.4; H=2.82±0.4; N=14.69±0.4
Conclusion

The analytical workflow detailed in this application note provides a robust and multi-faceted strategy for the complete characterization of this compound. By combining high-resolution spectroscopic techniques for structural elucidation (NMR, MS) with highly sensitive chromatographic methods for purity assessment (HPLC) and fundamental compositional analysis (EA, FT-IR), researchers can establish the identity and quality of this critical building block with a high degree of scientific certainty. Adherence to these protocols will ensure the reliability and reproducibility of subsequent research and development efforts.

References

  • TSI Journals. "Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations." Available at: [Link]

  • Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect agai. (2025). Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Available at: [Link]

  • TSI Journals. "Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations." (2018). Available at: [Link]

  • ResearchGate. "UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7." Available at: [Link]

  • ResearchGate. "(PDF) Imidazo[1,2-a]pyrazines." Available at: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. "Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine." (2003). Available at: [Link]

  • RSC Publishing. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." Available at: [Link]

  • DTIC. "Mass Spectrometry of Heterocyclic Compounds." Available at: [Link]

  • ResearchGate. "Mass spectrometry of halogen-containing organic compounds." Available at: [Link]

  • ResearchGate. "FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes." Available at: [Link]

  • UCL Discovery. "Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors." (2021). Available at: [Link]

  • PubChem. "Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate." Available at: [Link]

  • Chemistry LibreTexts. "Organic Compounds Containing Halogen Atoms." (2023). Available at: [Link]

  • Analytical Chemistry. "Mass Spectrometric Analysis. Aromatic Halogenated Compounds." Available at: [Link]

  • Analytical Chemistry. "Mass Spectrometric Analysis. Aliphatic Halogenated Compounds." Available at: [Link]

  • "ethyl 6-bromoimidazo[1, 2-a]pyrazine-2-carboxylate, min 97%, 1 gram." Available at: [Link]

  • PubMed. "Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor." (2023). Available at: [Link]

  • NIH. "A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications." Available at: [Link]

  • MDPI. "An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds." Available at: [Link]

  • ResearchGate. "Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'." Available at: [Link]

  • "A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles." (2020). Available at: [Link]

  • ACS Publications. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Robust RP-HPLC Method for the Purification of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic building block crucial in medicinal chemistry and pharmaceutical research.[1][2] The imidazo[1,2-a]pyrazine core is a privileged scaffold found in numerous biologically active compounds.[3] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a detailed, validated protocol for the purification of this compound using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The methodology herein is designed for researchers, chemists, and drug development professionals, offering a step-by-step guide grounded in chromatographic principles. We will not only describe the "how" but also the "why" behind the crucial parameter selections, ensuring the protocol is both robust and adaptable.

Principle of Separation: A Mechanistic Overview

The purification strategy is based on Reverse-Phase Chromatography , the most widely used separation mode in HPLC for its versatility and applicability to a broad range of organic molecules.[4]

  • Analyte Properties: this compound (Structure shown in Table 1) is a moderately polar molecule. Its aromatic heterocyclic core provides hydrophobicity, while the ester group and nitrogen atoms add polarity. This amphipathic nature makes it an ideal candidate for RP-HPLC.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is selected. The long alkyl chains of the C18 phase create a non-polar (hydrophobic) surface. The separation mechanism relies on the hydrophobic interactions between the analyte and this stationary phase.[4] More hydrophobic molecules will interact more strongly and thus be retained longer.

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is employed. Water is the weak, polar solvent (Solvent A), and ACN is the strong, less polar organic solvent (Solvent B). The purification starts with a higher percentage of water, allowing the compound to bind to the C18 column. As the percentage of ACN increases over time, the mobile phase becomes more non-polar, disrupting the hydrophobic interactions and eluting the compound from the column.[5][6]

  • Mobile Phase Modifier: The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms.[7] At neutral pH, these nitrogens can interact with residual acidic silanol groups on the silica backbone of the stationary phase, leading to poor peak shape (tailing). To mitigate this, 0.1% Formic Acid (FA) is added to both mobile phase solvents. The acidic modifier protonates the basic sites on the analyte, ensuring a single, consistent ionic form, and also suppresses the ionization of silanol groups, resulting in sharper, more symmetrical peaks.[8]

Compound Information
PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.09 g/mol
CAS Number 1208085-94-2
Appearance Off-white to yellow solid
Structure

Note: Image is a representative structure. Physical properties may vary.

Materials and Methods

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary gradient pump

    • Autosampler or manual injector with a high-volume loop (e.g., 1-5 mL)

    • UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

    • Automated fraction collector

Chemicals and Reagents
  • Crude this compound (purity >80%)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), LC-MS Grade (≥99%)

  • Dimethyl Sulfoxide (DMSO), HPLC Grade (for sample dissolution)

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 150 x 21.2 mm (Preparative)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 20.0 mL/min
Gradient Program 20% B to 70% B over 15 minutes
Detection UV at 280 nm
Column Temperature 30°C
Injection Volume 1.0 mL
Sample Conc. ~50 mg/mL in DMSO

Rationale for Wavelength Selection: Imidazo[1,2-a]azine derivatives typically exhibit strong UV absorbance due to π → π* transitions. A wavelength of 280 nm was chosen as it is a common absorption maximum for such heterocyclic cores and provides a good signal-to-noise ratio.[9]

Experimental Protocol

This protocol outlines the complete workflow from sample preparation to obtaining the final, purified compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Purification cluster_post Phase 3: Post-Processing A Prepare Mobile Phases A and B (Water/ACN + 0.1% FA) C Equilibrate HPLC System (20% B, ~5 column volumes) A->C B Prepare Crude Sample (~50 mg/mL in DMSO) D Inject Sample (1.0 mL) B->D C->D E Run Gradient Method (20-70% B over 15 min) D->E F Monitor UV at 280 nm & Collect Fractions E->F G Analyze Fractions for Purity (Analytical HPLC) F->G H Pool Pure Fractions G->H I Remove Solvents (Rotary Evaporation/ Lyophilization) H->I J Obtain Pure Compound I->J

Diagram 1: HPLC Purification Workflow.

Step 1: Mobile Phase and Sample Preparation
  • Mobile Phase A (Water + 0.1% FA): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (ACN + 0.1% FA): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.

  • Sample Preparation: Accurately weigh approximately 50 mg of the crude this compound and dissolve it in 1.0 mL of DMSO. Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the solution. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Step 2: HPLC System Setup and Equilibration
  • Install the preparative C18 column and set the column oven temperature to 30°C.

  • Purge both pump lines with their respective mobile phases to remove any air bubbles.

  • Equilibrate the column by washing it with the starting mobile phase composition (20% B) at the operational flow rate (20.0 mL/min). Equilibration is complete when a stable baseline is observed on the detector, typically requiring 5-10 column volumes.

Step 3: Method Execution and Fraction Collection
  • Inject 1.0 mL of the filtered crude sample onto the column.

  • Start the gradient method as defined in Table 3.3.

  • Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal threshold, ensuring the entire peak corresponding to the target compound is collected. It is advisable to collect early, middle, and late fractions of the main peak separately to isolate the highest purity fractions.

Step 4: Post-Purification Analysis and Processing
  • Analyze a small aliquot from each collected fraction (or pooled fractions) using a rapid analytical HPLC method to confirm purity.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution containing the purified product can be extracted with a suitable organic solvent (e.g., ethyl acetate) or lyophilized (freeze-dried) to yield the final product as a solid.

Expected Results & Troubleshooting

Under the specified conditions, the target compound, this compound, is expected to elute as a sharp, well-defined peak.

ParameterExpected Value
Retention Time ~9.5 - 11.0 min
Purity (Post) >98% (by AUC)
Recovery >85%

Note: Retention time may vary slightly based on the specific HPLC system, column batch, and mobile phase preparation.

Problem Potential Cause Solution
Peak Tailing 1. Column overload.2. Secondary interactions with silanols.1. Reduce sample concentration or injection volume.2. Ensure 0.1% acid modifier is present; consider using TFA as a stronger ion-pairing agent.
Poor Resolution Gradient is too steep.Flatten the gradient around the elution time of the target compound (e.g., increase from 40% to 60% B over 10 minutes instead of 5).
Low Recovery 1. Compound precipitation on the column.2. Poor solubility in mobile phase.1. Ensure the sample is fully dissolved in DMSO before injection.2. Increase the initial %B of the gradient to 25% or 30%.
Split Peaks Sample solvent (DMSO) is much stronger than the initial mobile phase.Reduce the injection volume or try to dissolve the sample in a solvent composition closer to the initial mobile phase conditions.

Conclusion

This application note details a comprehensive and robust RP-HPLC method for the preparative purification of this compound. By employing a C18 stationary phase with an acidified water/acetonitrile gradient, this protocol effectively separates the target compound from synthesis-related impurities. The detailed explanation of the principles and step-by-step instructions provides researchers with a reliable tool to obtain high-purity material, facilitating advancements in chemical synthesis and drug discovery.

References

  • PubChem. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Karuppasamy, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]

  • Welch, C. J. (2025). Heterocycles Structural Analysis in HPLC Method Development. LCGC North America. Available from: [Link]

  • Kostenko, E., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • Dolan, J. W. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available from: [Link]

  • Stoyanova, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. Available from: [Link]

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. YouTube. Available from: [Link]

  • da Silva, G. A., et al. (2018). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. Available from: [Link]

  • Shrivastava, A., & Gupta, V. B. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

Sources

Application Notes and Protocols: Large-Scale Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant therapeutic potential, including activities as kinase inhibitors, anticonvulsant agents, and antiviral compounds.[1] The controlled and efficient large-scale synthesis of this intermediate is therefore of paramount importance for advancing drug discovery programs and enabling the production of active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and critical parameters for successful scale-up.

Synthetic Strategy: A Mechanistic Perspective

The most common and scalable approach to the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. In this case, the target molecule is constructed via the reaction of 2-amino-5-bromopyrazine with ethyl bromopyruvate.

The reaction proceeds through a classic Hantzsch-type synthesis mechanism. The initial step is a nucleophilic attack of the more nucleophilic endocyclic nitrogen of 2-amino-5-bromopyrazine onto the electrophilic carbon of the α-haloketone (ethyl bromopyruvate). This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.

Reaction_Mechanism 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine Intermediate Nucleophilic Attack Intermediate 2-Amino-5-bromopyrazine->Intermediate Nucleophilic Attack Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Target_Molecule This compound Cyclized_Intermediate->Target_Molecule Dehydration

Figure 1: Simplified reaction mechanism for the synthesis of this compound.

Scale-Up Considerations: From Bench to Plant

Transitioning a chemical synthesis from the laboratory bench to a large-scale production environment introduces a host of challenges that must be proactively addressed.[][3][4] Key considerations for this specific synthesis include:

  • Heat Management: The initial condensation and subsequent cyclization reactions are often exothermic. On a large scale, inefficient heat dissipation can lead to temperature gradients, side-product formation, and potentially a runaway reaction.[3][4] The use of jacketed reactors with precise temperature control is crucial.

  • Reagent Addition: The rate of addition of ethyl bromopyruvate can significantly impact the reaction profile. A slow, controlled addition is recommended to manage the exotherm and minimize the formation of impurities.

  • Mixing Efficiency: Maintaining a homogeneous reaction mixture is vital for consistent results. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.[4] The choice of impeller design and agitation speed should be carefully considered based on the reactor geometry and reaction volume.

  • Work-up and Isolation: The purification procedure must be robust and scalable. Direct crystallization from the reaction mixture is often preferred to minimize solvent usage and simplify the process. The choice of crystallization solvent is critical for obtaining high purity and good recovery of the final product.

Detailed Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate production facility with trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents

ReagentCAS NumberMolecular WeightQuantityMolesPurity
2-Amino-5-bromopyrazine59489-71-3174.00 g/mol 0.87 kg5.0 mol≥97%
Ethyl bromopyruvate70-23-5195.01 g/mol 1.07 kg5.5 mol≥90% (technical grade)
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol 0.63 kg7.5 molReagent grade
Ethanol (EtOH)64-17-546.07 g/mol 10 L-Anhydrous
Dichloromethane (DCM)75-09-284.93 g/mol As needed-Reagent grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-Reagent grade

Equipment

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel.

  • Heating/cooling circulator for the reactor jacket.

  • Large filtration apparatus (e.g., Büchner funnel or Nutsche filter).

  • Vacuum oven.

Experimental Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Charge_Reactors Charge Reactor with: - 2-Amino-5-bromopyrazine - Sodium Bicarbonate - Ethanol Heat_to_Reflux Heat to Reflux (approx. 78 °C) Charge_Reactors->Heat_to_Reflux Add_Bromopyruvate Slowly Add Ethyl Bromopyruvate Heat_to_Reflux->Add_Bromopyruvate Maintain_Reflux Maintain Reflux (Monitor by TLC/LC-MS) Add_Bromopyruvate->Maintain_Reflux Cool_and_Filter Cool to Room Temperature and Filter Maintain_Reflux->Cool_and_Filter Wash_Solid Wash Solid with Ethanol Cool_and_Filter->Wash_Solid Extract_Filtrate Extract Filtrate with DCM Cool_and_Filter->Extract_Filtrate Combine_and_Recrystallize Combine Solids and Recrystallize from Ethanol Wash_Solid->Combine_and_Recrystallize Dry_and_Evaporate Dry Organic Layer and Evaporate Solvent Extract_Filtrate->Dry_and_Evaporate Dry_and_Evaporate->Combine_and_Recrystallize Dry_Product Dry Product under Vacuum Combine_and_Recrystallize->Dry_Product

Figure 2: Overall experimental workflow for the large-scale synthesis.

Step-by-Step Methodology

  • Reactor Charging: Charge the 20 L jacketed reactor with 2-amino-5-bromopyrazine (0.87 kg, 5.0 mol), sodium bicarbonate (0.63 kg, 7.5 mol), and ethanol (10 L).

  • Heating: Begin stirring the mixture and heat the reactor contents to reflux (approximately 78 °C) using the heating/cooling circulator.

  • Addition of Ethyl Bromopyruvate: Once the mixture is at a steady reflux, slowly add the ethyl bromopyruvate (1.07 kg, 5.5 mol) via the addition funnel over a period of 1-2 hours. Note: Ethyl bromopyruvate is a lachrymator and should be handled with extreme care in a well-ventilated area.[5][6]

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours after the addition of ethyl bromopyruvate is finished.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A significant amount of solid product should have precipitated. Filter the solid product using a large Büchner funnel or Nutsche filter.

  • Washing: Wash the collected solid with cold ethanol (2 x 1 L) to remove any residual starting materials and soluble impurities.

  • Extraction of Filtrate: Transfer the filtrate to a suitable separatory funnel and extract with dichloromethane (3 x 2 L). This step is to recover any product that remained in the mother liquor.

  • Drying and Evaporation: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure to yield a solid residue.

  • Recrystallization: Combine the solid obtained from the initial filtration (Step 5) with the residue from the extraction (Step 8). Recrystallize the combined solids from a minimal amount of hot ethanol.

  • Final Isolation and Drying: Filter the recrystallized product, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield and Purity

  • Expected Yield: 1.0 - 1.2 kg (70-84% yield)

  • Appearance: Off-white to pale yellow solid

  • Purity (by HPLC): ≥98%

Safety Information

  • 2-Amino-5-bromopyrazine: Causes skin and serious eye irritation.[7] Handle with appropriate PPE.

  • Ethyl bromopyruvate: Severe poison, lachrymator, and irritant.[5][6] Causes skin and eye irritation.[8] Handle in a well-ventilated fume hood with extreme caution.

  • General Precautions: The reaction should be performed in a well-ventilated area, and appropriate fire safety measures should be in place due to the use of flammable solvents.

References

  • University College London. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Bromopyruvate: A Comprehensive Overview. [Link]

  • National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • American Chemical Society. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl bromopyruvate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central. [Link]

  • CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. [Link]

  • Royal Society of Chemistry. (2025). Emerging Investigator Series – RSC Advances Blog. RSC Blogs. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • National Renewable Energy Laboratory. (n.d.). The Engineering of Catalyst Scale Up. [Link]

  • HDH Pharma Inc. (n.d.). ethyl 6-bromoimidazo[1, 2-a]pyrazine-2-carboxylate, min 97%, 1 gram. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. PubChem. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Its rigid, planar structure and embedded hydrogen bond acceptors make it an ideal framework for targeting various enzyme active sites, particularly the ATP-binding pocket of kinases.[4][5]

Our starting material, Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, is strategically designed for efficient library synthesis. It features two orthogonal chemical handles for diversification:

  • The C6-Bromo Group: An ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. This position allows for the exploration of a "deep" pocket or solvent-exposed region of a target protein, profoundly influencing properties like potency and selectivity.

  • The C2-Ethyl Ester: A readily modifiable group that can be converted into a wide array of amides. The C2-position often points towards the hinge region of kinases, where hydrogen bonding is critical for binding affinity.

This dual-handle approach enables a powerful matrix-based strategy for SAR studies, allowing for the systematic evaluation of substituent effects at both ends of the molecule.

Figure 1: Core scaffold and dual-vector derivatization strategy.

Part I: C6-Position Functionalization via Cross-Coupling

The C6-bromo atom is readily displaced using palladium catalysis, enabling the introduction of diverse chemical motifs. The choice of reaction dictates the type of bond formed and the geometry of the resulting molecule.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Expertise & Experience: The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method in drug discovery for forging C(sp²)-C(sp²) bonds.[6][7] Its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters make it the primary choice for introducing aryl and heteroaryl substituents at the C6 position. The base is crucial not only for the catalytic cycle but also for activating the boronic acid to facilitate transmetalation.[7][8]

Figure 2: General workflow for Suzuki-Miyaura coupling at the C6 position.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq.) or potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. For general screening, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.) is a reliable choice.

  • Solvent Addition & Degassing: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction vessel is then sealed and degassed by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C6-arylated product.

Data Summary Table for Suzuki Coupling:

Boronic Acid Partner Catalyst Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 100 85-95
4-Methoxyphenylboronic acid PdCl₂(dppf) K₂CO₃ DME 90 80-90
Pyridine-3-boronic acid Pd(PPh₃)₄ Cs₂CO₃ Dioxane/H₂O 110 65-75

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-85 |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Expertise & Experience: The Buchwald-Hartwig amination is a powerful tool for installing primary and secondary amines, which are key pharmacophoric elements capable of acting as hydrogen bond donors and/or acceptors.[9] This reaction is mechanistically distinct from classical SₙAr reactions and allows for the coupling of even weakly nucleophilic amines.[10][11] The choice of phosphine ligand is paramount and is often tailored to the steric and electronic properties of the amine coupling partner. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine within the catalytic cycle.[9][12]

Detailed Step-by-Step Protocol:

  • Inert Atmosphere Setup: In a glovebox or under a robust stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq.), and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq. or Cesium Carbonate (Cs₂CO₃), 2.0 eq.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) if using a strong base. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

Expertise & Experience: The Sonogashira coupling introduces a rigid, linear alkyne linker at the C6 position.[13][14] This is particularly useful for probing narrow, deep pockets in a target protein or for use as a chemical handle in subsequent transformations like "click chemistry". The reaction relies on a dual catalytic system: a palladium catalyst activates the aryl bromide, and a copper(I) co-catalyst activates the terminal alkyne.[15][16]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).

  • Solvent and Base: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 eq.). The amine acts as both the base and, in some cases, the solvent.

  • Degassing: Degas the mixture thoroughly with argon or nitrogen.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, completing in 1-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the amine salt.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.

Part II: C2-Position Derivatization via Amide Bond Formation

The C2-ethyl ester is a versatile precursor to a wide range of amides. This modification is typically performed after the C6-derivatization is complete. The most reliable method is a two-step sequence involving saponification followed by amide coupling.

Figure 3: Two-step workflow for C2-amide formation.

Protocol 4: Saponification and Amide Coupling

Trustworthiness: This two-step protocol is a self-validating system. The clean conversion to the carboxylic acid intermediate can be easily confirmed by LC-MS (observing the mass shift) before proceeding. This prevents wasting valuable amines on an incomplete hydrolysis reaction. Standard peptide coupling reagents are highly efficient, and reaction completion is readily monitored.[17][18]

Step A: Saponification Protocol

  • Hydrolysis: Dissolve the C6-derivatized ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 2-8 hours until LC-MS analysis indicates complete consumption of the starting material.

  • Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 3-4 with 1N HCl. A precipitate of the carboxylic acid will typically form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate. The product can often be used in the next step without further purification.

Step B: Amide Coupling Protocol

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF or DCM, add the desired amine (1.1 eq.) and a tertiary amine base such as DIPEA (2.0-3.0 eq.).

  • Coupling Agent Addition: Add the amide coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, 1.2 eq.) is a highly effective choice.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography or preparative HPLC to yield the final amide product.

Data Summary Table for Amide Coupling:

Amine Partner Coupling Agent Base Solvent Typical Yield (%)
Cyclopropylamine HATU DIPEA DMF 80-90
Aniline EDC/HOBt DIPEA DCM 75-85
Morpholine T3P Et₃N EtOAc 80-95

| (S)-1-Phenylethanamine | HATU | DIPEA | DMF | 70-85 |

Integrated SAR Matrix Strategy

By combining the derivatization strategies at the C6 and C2 positions, a comprehensive library can be generated to explore the SAR of the imidazo[1,2-a]pyrazine scaffold. A typical strategy involves synthesizing a key C6-substituted intermediate and then reacting it with a diverse panel of amines to probe the C2 vector, or vice-versa.

SAR_Matrix cluster_C6 C6 Diversification cluster_C2 C2 Diversification (Amide Library) Core Ethyl 6-bromo-ImPz-COOEt C6_R1 6-Phenyl-ImPz-COOEt Core->C6_R1 Suzuki, Buchwald, Sonogashira C6_R2 6-Morpholino-ImPz-COOEt Core->C6_R2 Suzuki, Buchwald, Sonogashira C6_R3 6-(Phenylethynyl)-ImPz-COOEt Core->C6_R3 Suzuki, Buchwald, Sonogashira Amide_A R-ImPz-CONH-cPr C6_R1->Amide_A Saponification + Coupling Amide_B R-ImPz-CONH-Ph C6_R1->Amide_B Amide_C R-ImPz-CON(Morpholine) C6_R1->Amide_C C6_R2->Amide_A C6_R2->Amide_B C6_R2->Amide_C C6_R3->Amide_A C6_R3->Amide_B C6_R3->Amide_C

Figure 4: Matrix approach for comprehensive SAR exploration.

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns. The orthogonal reactivity of the C6-bromo and C2-ester functionalities allows for the systematic and efficient construction of diverse compound libraries. The palladium-catalyzed cross-coupling reactions and robust amide formation protocols detailed in this guide provide researchers with a reliable toolkit to thoroughly investigate the SAR of this privileged scaffold, accelerating the journey from hit identification to lead optimization.

References

  • Basso, A., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-4. [Link]

  • Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (Various Years). Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38015-38025. [Link]

  • Organic Chemistry Portal. (Various Years). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (Various Years). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (Various Years). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira, K. (Various Years). Sonogashira coupling. Wikipedia. [Link]

  • Suzuki, A. (Various Years). Suzuki reaction. Wikipedia. [Link]

  • Vale, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2993. [Link]

  • Various Authors. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. [Link]

  • Various Authors. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Warner, C. L., et al. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

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Application Note: Investigating the Antiviral Potential of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in Antiviral Drug Discovery

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have been explored for various therapeutic applications, including as anticancer and antiviral agents.[1] Notably, research has identified certain imidazo[1,2-a]pyrazine derivatives as potent inhibitors of viral replication for a range of pathogens, including influenza viruses and human coronaviruses.[1][2]

One such derivative, A4, an imidazo[1,2-a]pyrazine compound, has been identified as a potential inhibitor of the influenza virus nucleoprotein (NP).[2] This protein is crucial for the packaging of the viral genome and its nuclear import, making it an attractive target for novel antiviral therapeutics.[2] The demonstrated activity of this class of compounds underscores the potential of related structures, such as Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, as candidates for antiviral screening and development.

This application note provides a comprehensive guide for researchers to investigate the antiviral efficacy of this compound. We will detail the proposed mechanism of action based on related compounds, provide step-by-step protocols for cell-based antiviral and cytotoxicity assays, and offer insights into data interpretation.

Proposed Mechanism of Action: Targeting Viral Nucleoprotein Function

Based on the findings for structurally related imidazo[1,2-a]pyrazine derivatives, a plausible antiviral mechanism of action for this compound against influenza virus is the inhibition of the viral nucleoprotein (NP). The NP plays a critical role in the viral life cycle by encapsidating the viral RNA genome, mediating its transport into the host cell nucleus, and participating in the replication and transcription of viral genes.

Inhibition of NP can disrupt these essential processes, leading to a halt in viral propagation. It has been observed that some imidazo[1,2-a]pyrazine derivatives induce the clustering of NP and prevent its accumulation in the nucleus.[2] The proposed mechanism involves the direct binding of the compound to the nucleoprotein, thereby interfering with its function.

Below is a diagram illustrating the proposed inhibitory action on the influenza virus life cycle.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Proposed Inhibition by this compound Entry 1. Virus Entry Uncoating 2. Uncoating & vRNP Release Entry->Uncoating Nuclear_Import 3. Nuclear Import of vRNPs Uncoating->Nuclear_Import Replication 4. Viral RNA Replication & Transcription Nuclear_Import->Replication Nuclear_Export 5. Nuclear Export of new vRNPs Replication->Nuclear_Export Assembly 6. Virion Assembly Nuclear_Export->Assembly Budding 7. Budding & Release Assembly->Budding Inhibitor This compound Target Viral Nucleoprotein (NP) Inhibitor->Target Binds to NP Target->Nuclear_Import Inhibits Target->Replication Inhibits

Caption: Proposed mechanism of action targeting influenza virus nucleoprotein.

Experimental Protocols

The following protocols provide a framework for evaluating the antiviral activity and cytotoxicity of this compound. It is crucial to perform these assays in parallel to distinguish true antiviral effects from compound-induced cell death.[3][4][5]

General Experimental Workflow

The overall process involves determining the cytotoxicity of the compound on a suitable host cell line, followed by assessing its ability to inhibit viral replication in the same cell line.

Caption: General workflow for antiviral and cytotoxicity screening.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the host cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of viable cells.[6][7]

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza, or Vero E6 for coronaviruses)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell control (medium only).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Protocol 2: Antiviral Assay (CPE Reduction Assay)

This assay measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

  • All materials from the cytotoxicity assay

  • Virus stock with a known titer

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells as described in the cytotoxicity protocol and incubate for 24 hours.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01) to each well, except for the cell control wells.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

    • Remove the virus inoculum and wash the cells with PBS.

    • Add 100 µL of the serial dilutions of the compound to the infected wells. Include a virus control (infected cells with no compound) and a cell control (uninfected cells with no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is observed in 80-90% of the virus control wells (typically 48-72 hours).

  • Quantification of CPE:

    • The degree of CPE can be observed and scored microscopically.

    • Alternatively, cell viability can be quantified using the MTT assay as described in the cytotoxicity protocol.

  • Data Analysis: Calculate the percentage of inhibition of CPE for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration to determine the 50% effective concentration (EC50).

Data Interpretation

The primary outcomes of these assays are the CC50 and EC50 values.

ParameterDescriptionDesired Value
EC50 The concentration of the compound that inhibits 50% of viral replication.Low
CC50 The concentration of the compound that causes a 50% reduction in cell viability.High
Selectivity Index (SI) The ratio of CC50 to EC50 (SI = CC50 / EC50).High (typically >10)

A high SI value is a critical indicator of a promising antiviral compound, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.[2]

Troubleshooting

IssuePossible CauseSolution
High variability in results Inconsistent cell seeding, pipetting errors, or contamination.Ensure proper aseptic technique, use calibrated pipettes, and seed cells evenly.
No CPE observed in virus control Inactive virus stock or resistant cells.Titer the virus stock before use and ensure the cell line is susceptible to the virus.
Compound precipitates in medium Poor solubility.Use a lower starting concentration or a different solvent system (ensure solvent is not toxic to cells at the final concentration).
EC50 value is close to CC50 value The observed "antiviral" effect may be due to cytotoxicity.The compound is likely not a good candidate. The SI will be low.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in antiviral research. The protocols outlined in this application note provide a robust framework for the initial assessment of its antiviral efficacy and safety profile. A successful outcome from these studies, indicated by a potent EC50 and a high selectivity index, would warrant further investigation into its specific mechanism of action and its potential as a lead compound for the development of novel antiviral therapies.

References

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • Krumm, B., et al. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health. Retrieved from [Link]

  • Hristova, Y., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. Retrieved from [Link]

  • (n.d.). Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. ResearchGate. Retrieved from [Link]

  • Virogin Biotech. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

  • Pannecouque, C., et al. (2024, November 19). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 14(49), 35899-35911. Retrieved from [Link]

  • Li, S., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases, 9(4), 816-826. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. Retrieved from [Link]

Sources

Application Notes and Protocols: Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Oncology

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of novel anticancer therapeutics. Its rigid, planar structure and ability to engage in diverse molecular interactions have made it a fertile ground for the design of potent and selective inhibitors of various oncogenic targets.[1] Derivatives of this scaffold have demonstrated significant activity against a range of human cancers by targeting key enzymes and signaling pathways crucial for tumor growth and survival.

Within this promising class of compounds, Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate serves as a pivotal synthetic intermediate. The strategic placement of the bromine atom at the 6-position and the ethyl ester at the 2-position provides versatile handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. The bromine atom, in particular, is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to probe key interactions within the target protein's binding site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery and preclinical evaluation of novel anticancer agents.

Mechanism of Action: Targeting Key Oncogenic Kinases

The anticancer activity of imidazo[1,2-a]pyrazine derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. Several key kinase targets have been identified for this class of compounds:

  • Aurora Kinases: These serine/threonine kinases play essential roles in mitosis. Their overexpression is common in many cancers and is associated with genomic instability. Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of Aurora A and B kinases, leading to mitotic arrest and apoptosis in cancer cells.[2][3]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and identified as potent inhibitors of CDK9, a key regulator of transcription, leading to antiproliferative effects in various cancer cell lines.[4]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a crucial role in cell growth, proliferation, and survival. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop novel PI3K inhibitors.

The general mechanism involves the imidazo[1,2-a]pyrazine core acting as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at various positions of the scaffold then project into specific pockets of the ATP-binding site, conferring potency and selectivity.

G cluster_0 Imidazo[1,2-a]pyrazine Derivative cluster_1 Oncogenic Kinase Targets cluster_2 Cellular Consequences Compound This compound (and its derivatives) Aurora_Kinase Aurora Kinases (A and B) Compound->Aurora_Kinase Inhibition CDK9 CDK9 Compound->CDK9 Inhibition PI3K PI3K Compound->PI3K Inhibition Mitotic_Arrest Mitotic Arrest Aurora_Kinase->Mitotic_Arrest Transcriptional_Repression Transcriptional Repression of Anti-apoptotic Proteins CDK9->Transcriptional_Repression Inhibition_of_Survival_Signaling Inhibition of PI3K/AKT Survival Pathway PI3K->Inhibition_of_Survival_Signaling Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Transcriptional_Repression->Apoptosis Inhibition_of_Survival_Signaling->Apoptosis

Figure 1: Simplified signaling pathway illustrating the mechanism of action of imidazo[1,2-a]pyrazine derivatives.

Synthetic Strategy: Leveraging this compound as a Versatile Intermediate

The synthesis of a diverse library of imidazo[1,2-a]pyrazine derivatives for anticancer screening often begins with a common intermediate like this compound. The following is a generalized synthetic protocol.

Protocol 1: Synthesis of this compound

This protocol is a general representation and may require optimization based on specific laboratory conditions and reagents.

Materials:

  • 2-Amino-5-bromopyrazine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine at the 6-position is a key functional group for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the desired boronic acid, and the base.

  • Degas the solvent system by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere at a temperature appropriate for the chosen solvent system (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired 6-substituted imidazo[1,2-a]pyrazine derivative.

G Start 2-Amino-5-bromopyrazine + Ethyl bromopyruvate Intermediate This compound Start->Intermediate Cyclization Coupling Suzuki-Miyaura Coupling with R-B(OH)₂ Intermediate->Coupling Derivatives Library of 6-substituted imidazo[1,2-a]pyrazine derivatives Coupling->Derivatives Screening Anticancer Screening Derivatives->Screening

Figure 2: Synthetic workflow for generating a library of anticancer compounds.

In Vitro Evaluation: Assessing Anticancer Activity

A crucial step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their anticancer properties.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative IC₅₀ Values of Imidazo[1,2-a]pyrazine Derivatives
Compound IDR Group at C-6Cancer Cell LineIC₅₀ (µM)Target Kinase(s)Reference
10b 4-nitrophenylA375 (Melanoma)16Not specified[6]
12b 4-chlorophenylMCF-7 (Breast)11Not specified[7]
3c (pyridin-4-yl)HCT116 (Colon)6.66 (average)CDK9[4]
GQ352 Substituted phenylOCM-1 (Uveal Melanoma)8.9Gαq/11[8]
12k Amino alcoholHCT116 (Colon)0.002 (cell growth)Aurora A/B[9]

Note: The specific structures of the parent imidazo[1,2-a]pyrazine core may vary slightly between different studies.

Protocol 4: Western Blot Analysis for Target Engagement and Downstream Effects

Western blotting is used to detect specific proteins in a sample and can be employed to confirm that the compound is hitting its intended target and modulating downstream signaling pathways.[10][11]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

In Vivo Evaluation: Assessing Antitumor Efficacy in Animal Models

Promising compounds from in vitro studies should be further evaluated in vivo to assess their antitumor efficacy and pharmacokinetic properties.

Protocol 5: Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy of the compound by comparing the tumor growth in the treatment group to the control group.

G Cell_Culture Human Cancer Cell Culture Injection Subcutaneous Injection into Immunodeficient Mice Cell_Culture->Injection Tumor_Growth Tumor Growth to Palpable Size Injection->Tumor_Growth Randomization Randomization of Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Repeated Monitoring->Treatment Endpoint Endpoint Analysis: Tumor Excision and Further Studies Monitoring->Endpoint

Figure 3: Experimental workflow for a human tumor xenograft model.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the development of novel anticancer agents. Its utility lies in the ability to readily introduce a wide range of substituents at the 6-position, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting imidazo[1,2-a]pyrazine derivatives. The protocols outlined in this document provide a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects, the exploration of novel mechanisms of action beyond kinase inhibition, and the optimization of drug-like properties to identify clinical candidates for the treatment of various cancers.

References

  • Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1344-1348. Available from: [Link]

  • Alqahtani, A. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 868. Available from: [Link]

  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available from: [Link]

  • Muthusamy, V., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 37-48. Available from: [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Available from: [Link]

  • ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • Al-Tel, T. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 1957-1981. Available from: [Link]

  • Fancelli, D., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6752-6757. Available from: [Link]

  • Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1344-1348. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. Available from: [Link]

  • Khan, A. A., et al. (2015). Synthesis of new steroidal imidazo [1,2-a] pyridines: DNA binding studies, cleavage activity and in vitro cytotoxicity. Steroids, 102, 37-47. Available from: [Link]

  • Kumar, A., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trends in Green Chemistry, 2(1). Available from: [Link]

  • Alqahtani, A. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 868. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Medicinal Chemistry, 11(11), 1303-1312. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures, IC50 values and % yields of synthesized compounds... Available from: [Link]

  • Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 239, 114520. Available from: [Link]

  • PubChem. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Available from: [Link]

  • Dwyer, M. P., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 224-229. Available from: [Link]

  • Muthusamy, V., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 37-48. Available from: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with diverse biological activities. The targeted functionalization of this core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

This comprehensive guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a key building block for the elaboration of this important heterocyclic system. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the choice of reagents and conditions.

Understanding the Substrate: this compound

The reactivity of the imidazo[1,2-a]pyrazine core is influenced by the electron-deficient nature of the pyrazine ring and the electron-rich character of the imidazole moiety. The bromine atom at the C6 position is strategically located on the electron-deficient pyrazine ring, making it an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. The nitrogen atoms within the heterocyclic system can, however, coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1] The selection of appropriate ligands is therefore crucial to shield the palladium center and facilitate efficient catalysis.

Core Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on a meticulous experimental setup that ensures an inert atmosphere and the purity of all reagents.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Prepare & Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst & Ligand prep_glassware Flame-dry Glassware (Schlenk flask, condenser) add_solids Add Solids to Flask (under inert atmosphere) prep_glassware->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent degas Degas Reaction Mixture (e.g., Ar sparging for 15-20 min) add_solvent->degas heat Heat to Reaction Temperature (monitor by TLC/LC-MS) degas->heat quench Quench Reaction (e.g., add water) heat->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry Organic Layer & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. Its appeal lies in the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for N-heterocyclic substrates. The ligand accelerates the rate-limiting oxidative addition and reductive elimination steps while preventing catalyst deactivation by the substrate's nitrogen atoms.[1]

  • Base: A moderately strong inorganic base like K₃PO₄ is employed to facilitate the transmetalation step by forming a more nucleophilic boronate species.[3]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often optimal. Water aids in the dissolution of the base and the formation of the active boronate species.

Protocol: Suzuki-Miyaura Coupling
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound270.080.51.0
Arylboronic Acid-0.751.5
Pd(OAc)₂224.500.010.02
SPhos410.570.020.04
K₃PO₄212.271.02.0
1,4-Dioxane (anhydrous)-4.0 mL-
Water (degassed)-1.0 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (135 mg, 0.5 mmol), the desired arylboronic acid (0.75 mmol), and K₃PO₄ (212 mg, 1.0 mmol).

  • In a separate vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

  • Sparge the reaction mixture with a gentle stream of argon for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Imidazo[1,2-a]pyrazines

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts.[4]

Catalytic Cycles of the Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) CuX Cu(I)X Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation (from Cu cycle) Pd_alkynyl->Pd0 Reductive Elimination product product Pd_alkynyl->product Product (R¹-C≡CR²) Cu_alkyne [Cu(I)(H-C≡CR²)]⁺X⁻ CuX->Cu_alkyne + H-C≡CR² Cu_acetylide Cu(I)-C≡CR² Cu_alkyne->Cu_acetylide + Base, - HB⁺X⁻ Cu_acetylide->CuX Transmetalation (to Pd cycle)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound270.080.51.0
Terminal Alkyne-0.61.2
PdCl₂(PPh₃)₂701.900.0150.03
CuI190.450.0250.05
Triethylamine (Et₃N)101.191.53.0
DMF (anhydrous)-5.0 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (135 mg, 0.5 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (4.8 mg, 0.025 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5.0 mL) and triethylamine (0.21 mL, 1.5 mmol) via syringe.

  • Add the terminal alkyne (0.6 mmol) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir until completion (monitor by TLC or LC-MS, typically 2-6 hours).

  • Cool to room temperature and pour the mixture into a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] Given the prevalence of the amino group in pharmacologically active molecules, this reaction is of high importance.

Causality Behind Experimental Choices:
  • Catalyst System: The use of a palladium precatalyst, such as a G3-precatalyst, in combination with a bulky biarylphosphine ligand like BrettPhos, is often necessary for the amination of electron-deficient heterocycles.[1] These systems are highly active and can overcome catalyst inhibition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.

Protocol: Buchwald-Hartwig Amination
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound270.080.51.0
Amine-0.61.2
Pd₂(dba)₃915.720.010.02
BrettPhos536.680.020.04
Sodium tert-butoxide (NaOtBu)96.100.71.4
Toluene (anhydrous)-5.0 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (10.7 mg, 0.02 mmol), and NaOtBu (67 mg, 0.7 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (135 mg, 0.5 mmol) in anhydrous toluene (3.0 mL).

  • Add the amine (0.6 mmol) followed by an additional 2.0 mL of toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction: Vinylation of the Heterocyclic Core

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a valuable method for introducing vinyl groups.[6]

Causality Behind Experimental Choices:
  • Catalyst: A phosphine-free catalyst system, such as Pd(OAc)₂, can be effective. In some cases, N-heterocyclic carbene (NHC) ligands can promote the reaction with challenging N-heteroaryl halides.[7]

  • Base: An organic base like triethylamine or an inorganic base such as K₂CO₃ is used to neutralize the HBr generated in the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly employed.

Protocol: Heck Reaction
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound270.080.51.0
Alkene (e.g., n-butyl acrylate)128.170.751.5
Pd(OAc)₂224.500.0250.05
P(o-tolyl)₃304.370.050.10
Triethylamine (Et₃N)101.191.02.0
DMF (anhydrous)-5.0 mL-

Step-by-Step Procedure:

  • In a sealed tube, combine this compound (135 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and P(o-tolyl)₃ (15.2 mg, 0.05 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous DMF (5.0 mL), the alkene (e.g., n-butyl acrylate, 96 mg, 0.75 mmol), and triethylamine (0.14 mL, 1.0 mmol).

  • Seal the tube and heat to 120-140 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling is a versatile reaction that couples an organic halide with an organostannane.[4] A key advantage is the stability and functional group tolerance of the organotin reagents, though their toxicity is a significant drawback.[8]

Catalytic Cycle of the Stille Reaction

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (R³Sn-R²) pd_complex->transmetalation pd_r2 R¹-Pd(II)(R²)L₂ transmetalation->pd_r2 reductive_elimination Reductive Elimination pd_r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

Protocol: Stille Coupling
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound270.080.51.0
Organostannane (e.g., Tributyl(vinyl)stannane)317.090.61.2
Pd(PPh₃)₄1155.560.0250.05
LiCl42.391.53.0
Toluene (anhydrous)-5.0 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (135 mg, 0.5 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and anhydrous LiCl (63 mg, 1.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5.0 mL) followed by the organostannane reagent (0.6 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.

  • Cool to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture through Celite, wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Martins, J. E. D., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed.
  • Benchchem. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
  • Thomas, S., et al. (2022).
  • Various Authors. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Liu, W-B., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.
  • Wikipedia. (n.d.).
  • Benchchem. (2025).
  • Various Authors. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][3] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ACS Publications. (2025). Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry.
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
  • Wikipedia. (n.d.). Stille reaction.
  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.

Sources

Screening Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Derivatives in Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this structure have been investigated for a wide array of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents.[1] Notably, specific derivatives have shown potent inhibitory activity against key signaling molecules such as PI3K/mTOR and receptor tyrosine kinases, highlighting their potential in oncology.[1][2] Furthermore, some imidazo[1,2-a]pyrazine compounds have been identified as modulators of AMPA receptors, suggesting their utility in neurological disorders.[3] Recent studies have also explored their role as potent ENPP1 inhibitors, which could be instrumental in cancer immunotherapy by stimulating the cGAS-STING pathway.[4][5]

Given this wide range of potential applications, the effective screening of novel derivatives, such as those based on the Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate template, is crucial for identifying lead compounds with desired cellular effects. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of these derivatives in a cellular context. We will focus on a tiered screening approach, beginning with broad assessments of cytotoxicity and progressing to more specific assays to elucidate the mechanism of action.

Part 1: Foundational Cellular Assays - A Tiered Screening Approach

A logical and resource-efficient strategy for screening a new library of compounds is to employ a tiered approach. This begins with broad, high-throughput assays to identify "hits" that exhibit general cellular activity, followed by more complex, lower-throughput assays to characterize the specific biological effects of these initial hits.

Tier 1: Assessing General Cytotoxicity and Viability

The initial step is to determine the concentration range at which the compounds affect cell viability. This is critical for distinguishing targeted anti-proliferative or cytotoxic effects from non-specific toxicity. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[6][7][8]

Principle of the MTT Assay: This colorimetric assay measures the metabolic activity of cells.[6][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8][9] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. It is advisable to perform a broad concentration range initially (e.g., 0.1 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][10]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Summary of Cytotoxicity Screening

Compound IDIC50 (µM) after 48hMaximum Inhibition (%)
Derivative 15.295
Derivative 2> 10010
Derivative 312.888
Staurosporine (Positive Control)0.0198

Workflow for Initial Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Tier 2: Elucidating the Mechanism of Cell Death/Growth Inhibition

Once compounds with significant cytotoxic or anti-proliferative activity are identified, the next step is to investigate the underlying mechanism. The two most common cellular fates induced by anticancer compounds are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis is a key mechanism by which many chemotherapeutic agents exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, can be used to detect this event.[12][13] Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[11][14]

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compounds at concentrations around their IC50 values for a predetermined time (e.g., 24 hours).

    • Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Combine all cells from each treatment condition.[11]

    • Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution (e.g., 1 mg/ml).[14]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples by flow cytometry within one hour. It is important to keep the cells on ice until analysis as apoptosis is an ongoing process.[13]

    • Use unstained, Annexin V only, and PI only stained cells to set up compensation and gates.

Data Presentation: Apoptosis Analysis

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
Derivative 1 (IC50)45.335.818.9
Staurosporine15.260.524.3

Many anticancer compounds function by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment:

    • Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells (including any floating cells) and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This step permeabilizes the cells and preserves the DNA.[15]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry. Use a linear scale for the DNA content histogram.[15]

    • It is important to gate out cell doublets to avoid misinterpretation of G2/M cells.[16]

    • Use software with cell cycle analysis algorithms to quantify the percentage of cells in each phase.[15]

Cell Cycle Analysis Workflow

G cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining cluster_analysis Analysis seed_treat Seed and Treat Cells harvest Harvest Cells seed_treat->harvest fix Fix in Cold 70% Ethanol harvest->fix wash_pbs Wash with PBS fix->wash_pbs stain_pi_rnase Stain with PI and RNase A wash_pbs->stain_pi_rnase flow_cytometry Analyze by Flow Cytometry stain_pi_rnase->flow_cytometry quantify Quantify Cell Cycle Phases flow_cytometry->quantify

Caption: Workflow for cell cycle analysis using PI staining.

Part 2: Target-Specific Assays - Investigating Kinase Inhibition

Given that imidazo[1,2-a]pyrazine derivatives are known to target protein kinases, a logical next step is to investigate their effects on specific kinase signaling pathways.[1][2] Cellular assays for kinase inhibition are crucial as they provide a more physiologically relevant context than biochemical assays, accounting for factors like cell permeability and intracellular ATP concentrations.[17][18]

Cellular Kinase Phosphorylation Assay (e.g., Western Blot or In-Cell ELISA)

A straightforward method to assess the inhibition of a specific kinase is to measure the phosphorylation status of its direct downstream substrate.

Principle: If a compound inhibits a particular kinase, the level of phosphorylation on its substrate will decrease. This change can be detected using phospho-specific antibodies.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Lysis:

    • Treat cells with the test compounds for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to confirm equal protein loading.

Data Presentation: Kinase Inhibition Analysis

CompoundConcentration (µM)p-Substrate/Total Substrate Ratio (Normalized to Vehicle)
Vehicle-1.00
Derivative 110.45
Derivative 150.12
Known Inhibitor10.25

Part 3: Assay Validation and Quality Control

For high-throughput screening (HTS), it is essential to validate the robustness and reliability of the assay. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[19][20]

Calculating the Z'-Factor:

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Interpretation of Z'-Factor Values: [19][21]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A marginal assay, may require optimization.

  • Z' < 0: A poor assay, not suitable for screening.

It is crucial to include appropriate positive and negative controls in every assay plate to monitor performance and calculate the Z'-factor.

Best Practices for Cellular Assays

  • Cell Health: Always use healthy, viable cells in the log phase of growth. Avoid using cells that have been passaged too many times.[22]

  • Seeding Density: Optimize the cell seeding density to ensure a sufficient signal window for the assay.[22]

  • Reagent Quality: Use high-quality, sterile reagents and culture media from a consistent source.[22]

  • Assay Conditions: Carefully control variables such as incubation times, temperature, and CO2 levels.

  • Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of microplates or fill them with sterile medium or PBS.[23]

By following this structured approach and adhering to rigorous experimental protocols and quality control measures, researchers can effectively screen libraries of this compound derivatives to identify promising lead candidates for further drug development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne . Bio-Techne. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding - UCL . University College London. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments . Springer Nature. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies . CLYTE Technologies. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology . Reaction Biology. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications . American Chemical Society. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad . GraphPad. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare . Biocompare. Available at: [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control . PunnettSquare Tools. Available at: [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. NC State University.
  • On HTS: Z-factor . On HTS. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies . Bio-Rad. Available at: [Link]

  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists . Biocompare. Available at: [Link]

  • Z-factor - Wikipedia . Wikipedia. Available at: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories . Marin Biologic Laboratories. Available at: [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals . TSI Journals. Available at: [Link]

  • Cellular Kinase Target Engagement Assay Service - Creative Biolabs . Creative Biolabs. Available at: [Link]

  • Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | C9H7Br2N3O2 | CID 19827087 . National Center for Biotechnology Information. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview - Immunologix . Immunologix. Available at: [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems . BioProcess International. Available at: [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate - Appretech Scientific Limited . Appretech Scientific Limited. Available at: [Link]

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Synthetic Strategies for Substituted Imidazo[1,2-a]pyrazine-2-carboxylic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of numerous compounds with a wide range of biological activities, including potent inhibitors of kinases, ATPases, and other key cellular targets.[1][2] The ability to introduce diverse substituents onto this core structure, particularly the carboxylic acid functionality at the 2-position, is crucial for modulating pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the primary synthetic routes to access substituted imidazo[1,2-a]pyrazine-2-carboxylic acids and their precursors. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and provide insights into the selection of appropriate synthetic strategies based on the desired substitution patterns.

I. The Power of Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Approach

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step.[1] The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, stands out as one of the most efficient methods for the synthesis of 3-aminoimidazo[1,2-a]pyrazines, which are key precursors to the target carboxylic acids.[3][4]

A. Mechanistic Insights

The GBB reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid.[5] The generally accepted mechanism proceeds as follows:

  • Imine Formation: The 2-aminopyrazine reacts with the aldehyde to form a Schiff base (imine).

  • Protonation/Activation: The acid catalyst protonates the imine, activating it for nucleophilic attack.

  • Nucleophilic Attack: The isocyanide attacks the activated iminium ion.

  • Intramolecular Cyclization: The nucleophilic nitrogen of the pyrazine ring attacks the intermediate, leading to the formation of the fused imidazole ring.[6]

  • Tautomerization: A final tautomerization step yields the aromatic 3-aminoimidazo[1,2-a]pyrazine product.

GBB_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps 2-Aminopyrazine 2-Aminopyrazine Imine_Formation Imine Formation 2-Aminopyrazine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic Attack Isocyanide->Nucleophilic_Attack Protonation Protonation/Activation Imine_Formation->Protonation Protonation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 3-Aminoimidazo[1,2-a]pyrazine Tautomerization->Product

B. Protocol: General Procedure for the GBB Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

This protocol provides a general framework. Optimization of the catalyst, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Substituted 2-aminopyrazine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Isocyanide (1.2 equiv)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, Y(OTf)₃, BF₃·OEt₂) or Brønsted acid (e.g., p-TsOH) (10-20 mol%)[7][8]

  • Anhydrous solvent (e.g., methanol, acetonitrile, dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-aminopyrazine and the catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Add the aldehyde to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Add the isocyanide dropwise to the mixture.

  • Heat the reaction to the desired temperature (typically 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. From 3-Amino Precursors to 2-Carboxylic Acids

The 3-amino group serves as a versatile handle for further functionalization. To obtain the target 2-carboxylic acids, a common strategy involves a Sandmeyer-type reaction or related transformations. A more direct approach, however, is to utilize a GBB reaction with a glyoxylic acid derivative as the aldehyde component, although this can be challenging due to the reactivity of the acid. A more robust method involves the hydrolysis of a 2-ester or 2-nitrile group, which can be introduced via a modified GBB or subsequent functionalization.

A highly effective strategy is to perform a GBB reaction to install a group at the 2-position that can be later converted to a carboxylic acid. For example, using an aldehyde that contains a protected alcohol or a masked carboxylic acid function.

II. Classical Cyclocondensation Reactions

The condensation of a 2-aminopyrazine with an α-haloketone is a traditional and reliable method for the synthesis of the imidazo[1,2-a]pyrazine core.[9][10] This approach offers a different substitution pattern compared to the GBB reaction, directly installing a substituent at the 2-position.

A. Mechanistic Pathway

The reaction proceeds via an initial Sₙ2 reaction, followed by an intramolecular cyclization and dehydration.

  • N-Alkylation: The exocyclic nitrogen of the 2-aminopyrazine acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring then attacks the carbonyl carbon of the newly attached side chain.

  • Dehydration: The resulting hemiaminal intermediate readily dehydrates to form the aromatic imidazo[1,2-a]pyrazine ring.

Cyclocondensation_Workflow Start 2-Aminopyrazine + α-Haloketone Step1 N-Alkylation (Sₙ2) Start->Step1 Base (optional) Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Acid or Heat End Substituted Imidazo[1,2-a]pyrazine Step3->End

B. Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate

This protocol details the synthesis of an ester precursor, which can be readily hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Substituted 2-aminopyrazine (1.0 equiv)

  • Ethyl bromopyruvate (1.1 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • Ethanol

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyrazine in ethanol.

  • Add sodium bicarbonate to the solution.

  • Add ethyl bromopyruvate dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be recrystallized from ethanol or purified by column chromatography.

  • Hydrolysis to the Carboxylic Acid: The resulting ethyl ester can be hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or LiOH) followed by acidic workup.

Starting Material Reagent Conditions Product Yield Reference
2-AminopyrazineEthyl bromopyruvateNaHCO₃, EtOH, refluxEthyl imidazo[1,2-a]pyrazine-2-carboxylateGood to Excellent[10]
2-Amino-6-methylpyrazineEthyl bromopyruvateNaHCO₃, EtOH, refluxEthyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylateHighN/A (general method)

Table 1: Examples of Cyclocondensation Reactions.

III. Post-Functionalization of the Imidazo[1,2-a]pyrazine Core

A. C-H Functionalization

Direct C-H functionalization has become a prominent strategy in organic synthesis for its efficiency and atom economy.[11][12] The imidazo[1,2-a]pyrazine ring system is amenable to various C-H functionalization reactions, with the C3 position being the most electronically rich and thus the most reactive towards electrophiles. However, with appropriate directing groups or catalysts, functionalization at other positions can be achieved.[13][14][15]

B. Halogen-Metal Exchange and Subsequent Carboxylation

A reliable method for introducing a carboxylic acid group is through a halogen-metal exchange followed by quenching with carbon dioxide.

Protocol: Synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic Acid via Lithiation

This protocol assumes the availability of a 2-bromoimidazo[1,2-a]pyrazine, which can be synthesized via various methods.

Materials:

  • 2-Bromoimidazo[1,2-a]pyrazine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the 2-bromoimidazo[1,2-a]pyrazine and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Carefully transfer the organolithium solution via cannula into the flask containing the crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify with 1M HCl to pH ~2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by recrystallization or column chromatography.

IV. Conclusion and Future Perspectives

The synthesis of substituted imidazo[1,2-a]pyrazine-2-carboxylic acids is a dynamic area of research, driven by the quest for novel therapeutic agents. The Groebke-Blackburn-Bienaymé reaction and classical cyclocondensation methods remain the cornerstones of synthetic strategies, offering robust and versatile access to this important class of molecules. The continued development of novel catalysts and reaction conditions, particularly in the realm of C-H functionalization, promises to further expand the accessible chemical space and facilitate the rapid generation of diverse compound libraries for biological screening. As our understanding of the biological targets of these compounds grows, so too will the demand for efficient and selective synthetic methodologies.

V. References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (1994). Synthesis and Reactions of Some Pyrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 91(1-4), 269-274. [Link]

  • Park, H., Lee, S., & Kim, Y. (2013). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 11(48), 8378-8385. [Link]

  • Aggarwal, N., & Kumar, R. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 2398-2436. [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(1), 123. [Link]

  • Jansa, P., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(10), 2633. [Link]

  • Grigor’ev, I. V., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 16, 2908-2916. [Link]

  • Chavez, D. E., & Parrish, D. A. (2016). Synthesis of substituted pyrazines. US Patent 9,458,115.

  • Calderón Rangel, D., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry, 6(4), 100. [Link]

  • de Oliveira, K. T., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]

  • Reddy, T. R., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(11), 669-676. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2016). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2017(1), 133-176. [Link]

  • Gao, J., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 29(1), 1. [Link]

  • Stanovnik, B., & Svete, J. (2004). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Arkivoc, 2004(5), 104-114. [Link]

  • Zarezin, D. P., et al. (2016). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Russian Journal of Organic Chemistry, 52(10), 1541-1544. [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]

  • Kumar, A., & Kumar, V. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 15(45), 9574-9599. [Link]

  • Campbell, F. (2013). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL (University College London). [Link]

  • Kumar, A., & Kumar, V. (2017). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 15(45), 9574-9599. [Link]

  • Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187-205. [Link]

  • Bakunov, S. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2942-2949. [Link]

  • Wang, H., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(29), 12891-12906. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Wang, H., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(29), 12891-12906. [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you improve the yield and purity of your synthesis by leveraging our expertise and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of a cyclocondensation reaction. It proceeds via the initial alkylation of the endocyclic nitrogen atom of 2-amino-5-bromopyrazine with the α-carbon of ethyl bromopyruvate. This is followed by an intramolecular condensation to form the fused bicyclic imidazo[1,2-a]pyrazine ring system. The presence of a base is often crucial to facilitate the reaction under milder conditions.[1]

Q2: What are the critical starting materials for this synthesis, and what are their key properties?

A2: The two primary reactants are 2-amino-5-bromopyrazine and ethyl bromopyruvate.

  • 2-Amino-5-bromopyrazine: This is a substituted pyrazine that serves as the nucleophile. Its purity is critical, as impurities can lead to side reactions and lower yields. It is a solid with a melting point of 113-117 °C.[2]

  • Ethyl bromopyruvate: This is a highly reactive α-haloketone and a potent electrophile.[3] It is a liquid that should be handled with care due to its lachrymatory nature. It is often used in the synthesis of various heterocyclic compounds.[4]

Q3: Why is my reaction yield consistently low?

A3: Low yields in heterocyclic synthesis can arise from several factors.[1] Common culprits include suboptimal reaction conditions (temperature, time), impure reagents, the presence of moisture, and inefficient mixing. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Q4: I am observing significant byproduct formation. What are the likely side reactions?

A4: Byproduct formation is a common challenge. Potential side reactions include the formation of regioisomers, over-bromination, and polymerization of starting materials. In some cases, functionalizing the imidazo[1,2-a]pyrazine core via bromination can lead to inseparable mixtures of dibrominated regioisomers.[3]

Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.

Low Yield or No Reaction

Q: My reaction is not proceeding to completion, and I have a low yield of the desired product. What should I investigate first?

A: The first step is to systematically verify your reaction setup and conditions.

  • Reagent Purity: Ensure the purity of your 2-amino-5-bromopyrazine and ethyl bromopyruvate. Impurities can significantly hinder the reaction. Consider purifying your starting materials if their purity is questionable.

  • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if it is too high, it may promote side reactions or decomposition of the product. Experiment with a range of temperatures to find the optimal condition.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require more time to reach completion.

  • Solvent and Base: The choice of solvent and base can have a profound impact on the reaction outcome. Aprotic polar solvents like DMF or acetonitrile are often used. The base, typically a mild inorganic base like sodium bicarbonate, is crucial for neutralizing the HBr formed during the reaction and facilitating the cyclization.[1] The concentration of the reactants can also play a role; too dilute conditions may slow down the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-Amino-5-bromopyrazine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyrazine (1 equivalent) in anhydrous ethanol.

  • Add sodium bicarbonate (1.5 equivalents) to the solution.

  • Slowly add ethyl bromopyruvate (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Recommended Action Rationale
Impure Starting Materials Recrystallize 2-amino-5-bromopyrazine. Distill ethyl bromopyruvate under reduced pressure.Impurities can interfere with the reaction, leading to side products and lower yields.
Suboptimal Temperature Run small-scale trials at different temperatures (e.g., 60°C, reflux, 80°C).Temperature affects reaction kinetics; an optimal temperature maximizes product formation and minimizes decomposition.
Incorrect Base Stoichiometry Ensure at least 1.5 equivalents of NaHCO₃ are used.The base is required to neutralize the HBr byproduct, which can otherwise protonate the starting amine and inhibit the reaction.
Presence of Moisture Use anhydrous solvents and dry glassware.Water can react with ethyl bromopyruvate and can also affect the solubility of reagents.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_amino_5_bromopyrazine 2-Amino-5-bromopyrazine alkylated_intermediate N-Alkylated Intermediate 2_amino_5_bromopyrazine->alkylated_intermediate Alkylation ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->alkylated_intermediate cyclized_intermediate Cyclized Intermediate alkylated_intermediate->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Dehydration & Aromatization

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) start->analyze_byproducts Significant Impurities optimize_reagents Purify Reagents / Adjust Stoichiometry check_reagents->optimize_reagents Impure/Incorrect optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions Suboptimal success Improved Yield optimize_reagents->success optimize_conditions->success modify_workup Modify Workup/Purification analyze_byproducts->modify_workup modify_workup->success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Sources

common side products in the synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues, mitigate side product formation, and optimize your reaction outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound is a cornerstone reaction for accessing a privileged scaffold in medicinal chemistry. The most prevalent method is the condensation reaction between 2-amino-5-bromopyrazine and an α-keto ester, typically ethyl bromopyruvate. While seemingly straightforward, this reaction is sensitive to conditions that can lead to a variety of side products, complicating purification and reducing yields. This guide addresses the most common of these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My reaction has stalled. I observe a significant amount of unreacted 2-amino-5-bromopyrazine on my TLC/LC-MS.

The Problem: The primary reaction appears incomplete, with starting material remaining even after extended reaction times. The overall yield of the desired product is consequently low.

Plausible Cause: This issue typically points to three main factors: insufficient reaction temperature, suboptimal base selection, or deactivation of the nucleophile.

  • Reaction Energetics: The initial SN2 reaction between the aminopyrazine and ethyl bromopyruvate, followed by the intramolecular cyclization and dehydration, requires a certain activation energy. Insufficient thermal energy can lead to a sluggish reaction rate.

  • Role of the Base: A base is often used to scavenge the HBr formed during the cyclization step. An inappropriate base (either too weak or sterically hindered) can slow down this irreversible step, allowing for potential equilibrium back to the intermediates. Common bases include sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)[1].

  • Nucleophilicity: The nucleophilicity of the nitrogen atoms in 2-amino-5-bromopyrazine is crucial. While the exocyclic amino group is typically the more potent nucleophile for the initial attack, its reactivity can be influenced by the solvent and electronic effects.

Troubleshooting & Mitigation Strategy:

  • Temperature Control: Gradually increase the reaction temperature. Refluxing in a solvent like ethanol is a common starting point[1]. Monitor the reaction progress by TLC or LC-MS at regular intervals. See the protocol below for a recommended temperature profile.

  • Base Optimization: If using a weak base like NaHCO₃, consider switching to a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) to more effectively neutralize the generated acid.

  • Solvent Choice: Ensure the solvent is appropriate. Protic solvents like ethanol can facilitate the reaction by stabilizing charged intermediates. Aprotic polar solvents like DMF or acetonitrile can also be effective but may require different temperature considerations.

Experimental Workflow for Optimization

G cluster_0 Problem Diagnosis cluster_1 Troubleshooting Actions cluster_2 Resolution Start Low Yield, Unreacted Starting Material Check_Temp Is Reaction Temperature Adequate (e.g., Reflux)? Start->Check_Temp Check_Base Is Base Effective? Check_Temp->Check_Base  Yes Increase_Temp Increase Temperature (e.g., to reflux) Check_Temp->Increase_Temp  No Change_Base Switch to Stronger, Non-nucleophilic Base (e.g., Et3N, DIPEA) Check_Base->Change_Base  No Monitor Monitor by TLC/LC-MS Increase_Temp->Monitor Change_Base->Monitor Success Reaction Proceeds to Completion Monitor->Success

Caption: Troubleshooting workflow for incomplete reactions.

FAQ 2: I've isolated a major side product with a mass ~78 Da higher than my target. What is it and how can I avoid it?

The Problem: Post-purification, a significant fraction of the product shows a molecular weight corresponding to a dibrominated species. The isotopic pattern in the mass spectrum clearly indicates the presence of two bromine atoms.

Plausible Cause: This impurity is almost certainly Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate [2]. The imidazo[1,2-a]pyrazine core is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The C8 position is particularly activated towards electrophiles. This side product can form under two conditions:

  • Contaminated Starting Material: The commercial 2-amino-5-bromopyrazine may contain traces of 2-amino-3,5-dibromopyrazine.

  • In-Situ Bromination: If the reaction conditions are inadvertently oxidative or if trace bromine is present, electrophilic bromination of the desired product can occur at the C8 position.

Troubleshooting & Mitigation Strategy:

  • Starting Material Purity: Verify the purity of your 2-amino-5-bromopyrazine by NMR or LC-MS before starting the reaction. If significant dibromo-starting material is present, purification by recrystallization or column chromatography may be necessary.

  • Control of Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidative processes that could generate electrophilic bromine species.

  • Scavengers: While not standard, the addition of a small amount of a mild reducing agent or an acid scavenger could theoretically mitigate this, but optimizing the primary reaction conditions is a better approach.

  • Purification: If the side product does form, it can typically be separated from the desired monobromo product by silica gel column chromatography. The dibromo compound is generally less polar.

Side Product Formation: Electrophilic Bromination

Caption: Formation of the dibrominated side product.

FAQ 3: During workup, I'm seeing a new, more polar spot on my TLC that wasn't in the initial reaction mixture.

The Problem: A new, baseline or near-baseline spot appears on the TLC plate during aqueous workup or purification, and the overall isolated yield of the desired ester is lower than expected based on the crude reaction monitoring.

Plausible Cause: This is a classic sign of ester hydrolysis. The ethyl ester group is susceptible to cleavage under either acidic or basic conditions, especially in the presence of water and elevated temperatures, yielding the corresponding carboxylic acid: 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid .

  • Basic Hydrolysis (Saponification): If the workup involves a strong base (e.g., NaOH, K₂CO₃ wash), saponification can readily occur.

  • Acidic Hydrolysis: Similarly, washing with a strong acid can catalyze hydrolysis, although this is often slower than base-catalyzed hydrolysis.

Troubleshooting & Mitigation Strategy:

  • Neutral Workup: Perform all aqueous washes under neutral or near-neutral conditions. Use saturated sodium bicarbonate solution cautiously for neutralization, followed immediately by extraction. Use brine to wash the organic layers and reduce the water content.

  • Temperature Control: Keep the temperature low during the workup and extraction process.

  • Avoid Strong Acids/Bases: Do not use strong acids or bases during the workup unless absolutely necessary. If an acid wash is required to remove a basic impurity, use a dilute solution (e.g., 0.1 M HCl) and minimize contact time.

  • Chromatography: If hydrolysis occurs, the resulting carboxylic acid is much more polar and will stick to the baseline on a silica gel column eluted with typical solvents like ethyl acetate/hexane. It can be separated this way, but this represents a loss of the desired product.

Compound Structure Relative Polarity Mitigation
Desired Product Ethyl EsterModerateStandard Purification
Hydrolysis Product Carboxylic AcidHigh (Baseline on TLC)Avoid strong acid/base in workup
FAQ 4: My reaction turns into a dark, intractable tar, making isolation impossible.

The Problem: The reaction mixture becomes very dark, often black or dark brown, and upon solvent removal, a tar-like substance is obtained instead of a solid or oil.

Plausible Cause: This is likely due to polymerization or decomposition. Ethyl bromopyruvate is a reactive bifunctional compound (α-halo-ketone) and can self-polymerize or react uncontrollably with the aminopyrazine under harsh conditions.

  • Excessive Heat: High temperatures can accelerate decomposition pathways alongside the desired reaction.

  • Strong Base: The use of a strong, nucleophilic base (e.g., NaOH, KOH) can promote undesired condensation and polymerization reactions.

  • Concentration: Running the reaction at a very high concentration can increase the rate of bimolecular decomposition pathways.

Troubleshooting & Mitigation Strategy:

  • Temperature Management: Do not overheat the reaction. Maintain a steady reflux, but avoid aggressive heating that could create localized hot spots.

  • Controlled Addition: Add the ethyl bromopyruvate slowly (dropwise) to the solution of 2-amino-5-bromopyrazine and base at a slightly reduced temperature (e.g., 0 °C to room temperature), then slowly warm the mixture to reflux. This keeps the concentration of the reactive electrophile low at any given time.

  • Appropriate Base: Use a non-nucleophilic base like NaHCO₃ or a hindered amine base like DIPEA.

  • Dilution: Ensure the reaction is not overly concentrated. A concentration of 0.1 M to 0.5 M is a reasonable range to start with.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure designed to minimize common side reactions.

Materials:

  • 2-amino-5-bromopyrazine (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-5-bromopyrazine and sodium bicarbonate.

  • Add anhydrous ethanol to achieve a concentration of approximately 0.2 M with respect to the aminopyrazine.

  • Begin stirring the suspension. Add ethyl bromopyruvate dropwise over 5 minutes at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane) or LC-MS. The product should be a new, UV-active spot with a higher Rf than the starting aminopyrazine.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Proceed with purification (Protocol 2).

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed crude product until it is a dry, free-flowing powder.

  • Load the dry powder onto the top of the packed column.

  • Elute the column using a gradient of ethyl acetate in hexane. A typical gradient might be from 10% EtOAc to 40% EtOAc.

    • Elution Profile: Unreacted ethyl bromopyruvate and less polar impurities will elute first. The desired product, this compound, will follow. The more polar dibromo-adduct (if present) will elute at higher concentrations of ethyl acetate. The hydrolyzed carboxylic acid will remain at the top of the column.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a solid.

References

  • Ben Fguira, O., et al. (2013). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1822–o1823. [Link]

  • PubChem. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]

  • UCL Discovery. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with this electron-deficient, nitrogen-containing heteroaromatic substrate. The unique electronic properties and potential for catalyst inhibition by the imidazopyrazine core present distinct challenges that require careful optimization.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental failures and frequently asked questions.

Troubleshooting Guide

This section addresses common failures encountered during the Suzuki coupling of this compound. Each answer provides a causal explanation and a systematic approach to resolving the issue.

Q1: My reaction shows no conversion, and I only recover my starting materials. What are the primary factors to investigate?

Answer: Complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle: the catalyst, the reagents, or the reaction environment.

Causality: The Suzuki-Miyaura reaction relies on a catalytically active Pd(0) species to initiate the cycle by inserting into the carbon-bromine bond (oxidative addition).[3][4] If this active species is not formed or is immediately poisoned, the reaction will not start.

Systematic Troubleshooting Steps:

  • Verify Catalyst Activation and Integrity:

    • Inactive Precatalyst: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0). This process can be inefficient.[3] Consider switching to a pre-formed, air-stable Pd(0) precatalyst, such as a Buchwald G3 or G4 palladacycle, which readily forms the active catalyst.[1][5]

    • Ligand Degradation: Phosphine ligands, especially when not part of a pre-catalyst, can be sensitive to air and may have oxidized. Use fresh ligands or store them rigorously under an inert atmosphere.

  • Ensure Rigorous Inert Atmosphere:

    • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[5] It also promotes the unwanted homocoupling of boronic acids.[3]

    • Protocol: Ensure your reaction flask and solvents are thoroughly degassed. This can be achieved by at least three "freeze-pump-thaw" cycles for the solvent or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, followed by setting up the reaction under a positive pressure of the inert gas.[6][7]

  • Check Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Quality: Boronic acids can decompose over time.[3][8] Use a fresh bottle or verify the purity of your boronic acid. Consider using the more stable pinacol boronate (Bpin) ester derivative instead.[9][10]

    • Base Quality: The base is crucial for activating the boronic acid for the transmetalation step.[11] Use a high-purity, anhydrous base. For instance, K₃PO₄ should be a fine, dry powder.[5]

  • Evaluate Solvent and Temperature:

    • Solubility: Ensure all components, particularly the base, have some solubility in the chosen solvent system. Poor solubility can hinder the reaction.

    • Temperature: While many modern catalysts work at lower temperatures, your specific system might require more thermal energy to overcome activation barriers. A starting temperature of 80-100 °C is common.[12][13]

Q2: I am observing significant formation of the dehalogenated product (Ethyl imidazo[1,2-a]pyrazine-2-carboxylate). How can I prevent this?

Answer: The formation of the dehalogenated (or protodehalogenated) product is a prevalent side reaction with electron-deficient N-heterocyclic halides.[7][14] It occurs when the Ar-Pd-Br intermediate reacts with a proton source instead of the boronic acid.

Causality: This side reaction becomes competitive when the desired transmetalation step is slow. The imidazopyrazine nitrogen can coordinate to the palladium center, slowing down transmetalation and giving the palladium intermediate more time to react via alternative pathways, such as reacting with trace water, solvent, or base to form a palladium-hydride (Pd-H) species, which then leads to the dehalogenated product.[2][7]

Strategies to Minimize Protodehalogenation:

  • Accelerate Transmetalation: The most effective strategy is to make the desired reaction outcompete the side reaction.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][9] These ligands promote faster rates of both oxidative addition and reductive elimination, shortening the lifetime of the key intermediate.[5]

    • Use Boronic Esters: Pinacol or MIDA boronates can be more reactive in the transmetalation step than the corresponding boronic acids under certain conditions.[9]

  • Optimize the Base and Solvent System:

    • Base Selection: The choice of base is critical. While a strong base is needed, some can promote dehalogenation. K₃PO₄ and Cs₂CO₃ are often effective.[5][15] In some cases, a weaker base like CsF or KF may be necessary, especially if the substrate has base-sensitive functional groups.[16][17]

    • Water Content: While Suzuki couplings often benefit from a small amount of water, excess water can be a proton source for dehalogenation. If using an aqueous base solution, carefully control the amount of water. Alternatively, use an anhydrous base in a dry aprotic solvent like dioxane or toluene.[9][15]

  • Protect the Heterocycle (If Applicable): For N-H containing heterocycles like pyrroles or indoles, deprotonation by the base can increase the ring's electron density and sometimes promote dehalogenation. Protecting the N-H group can suppress this side reaction.[14] While the imidazo[1,2-a]pyrazine core does not have an N-H, this is a valuable strategy for other systems.

Q3: My main side-product is the homocoupling of my boronic acid derivative. What is causing this and how can I fix it?

Answer: Homocoupling (the formation of a Biaryl from two boronic acid molecules) is a classic side reaction in Suzuki couplings.

Causality: The primary cause of boronic acid homocoupling is the presence of oxygen.[3][5] Oxygen can cause an oxidative C-C coupling of two boronic acid molecules, often mediated by the palladium catalyst. It can also occur if Pd(II) species are present in the reaction mixture without having undergone oxidative addition with the aryl halide first.[3]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. As mentioned in Q1, ensure all solvents and the reaction headspace are completely free of oxygen. Use freeze-pump-thaw cycles for the most reliable degassing.[7]

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source that requires in-situ reduction can sometimes lead to side reactions before the catalytic cycle properly begins. Using a well-defined Pd(0) precatalyst (like those from the Buchwald or PEPPSI series) ensures the catalyst enters the cycle in the correct oxidation state and can minimize homocoupling.[1][18]

  • Control Reaction Temperature: In some cases, excessively high temperatures can promote side reactions. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 60-80 °C).[9]

Q4: I have low yield and suspect my boronic acid is decomposing (protodeboronation). What can I do?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[10] This is particularly problematic for electron-rich or certain heteroaromatic boronic acids.[9]

Causality: The C-B bond can be cleaved by a proton source, a process that is often catalyzed by the base or even the palladium complex itself.[10][19] The longer the boronic acid is present in the reaction mixture under harsh conditions (high temperature, strong base) without coupling, the more likely it is to decompose.

Strategies to Minimize Protodeboronation:

  • Use More Stable Boron Reagents: This is the most effective solution.

    • Pinacol (Bpin) or MIDA Boronates: These are significantly more stable than boronic acids and are less prone to protodeboronation.[9][10] They act as a "slow-release" source of the active boron species under the reaction conditions.[10]

    • Potassium Trifluoroborate Salts (ArBF₃K): These salts are also highly stable, crystalline solids that can be used in place of boronic acids.

  • Optimize Reaction Conditions:

    • Choice of Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[9] Consider using weaker bases like K₂CO₃ or fluoride bases (CsF, KF).[16]

    • Anhydrous Conditions: While some Suzuki reactions need water, excess water can promote protodeboronation. Ensure your solvents are dry if you are using a non-aqueous base.[9]

    • Lower Temperature: Higher temperatures can accelerate decomposition. Run the reaction at the lowest effective temperature.[9]

    • Increase Reaction Rate: Use a more active catalyst system (see Q2) to ensure the desired coupling happens faster than the decomposition.[10]

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for a Suzuki coupling with this compound?

For a new, challenging substrate like this, it's best to start with a robust, modern catalyst system known to be effective for heteroaryl couplings.

Recommended Starting Protocol:

  • Aryl Halide: this compound (1.0 equiv)

  • Boron Reagent: Arylboronic acid (1.2-1.5 equiv) or Aryl-Bpin (1.2 equiv)

  • Catalyst: XPhos Pd G3 (1-2 mol%) or PEPPSI-IPr (2-4 mol%)[1]

  • Base: K₃PO₄ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene, potentially with a small amount of water (e.g., 10:1 organic:water).[6]

  • Temperature: 80-100 °C

  • Atmosphere: Rigorously degassed and maintained under Argon or Nitrogen.

How do I choose the optimal Palladium catalyst and ligand?

The choice of catalyst and ligand is critical for coupling electron-deficient heteroaryl halides.[1][6] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[9]

  • For Electron-Deficient Heterocycles: The main challenge is often slow transmetalation or catalyst inhibition by the Lewis basic nitrogens.[1][2] To overcome this, you need a catalyst system that promotes very fast reaction rates.

  • Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and RuPhos are the industry standard.[6][9] They form highly active catalysts that accelerate both oxidative addition and reductive elimination, helping the desired reaction outcompete side reactions.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and active palladium complexes. PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are particularly effective and are known for their high thermal stability and broad substrate scope.[1]

Catalyst / Ligand ClassKey FeaturesRecommended For
Buchwald Palladacycles (G2, G3, G4) Air-stable, reliable activation, high activity at low loadings.[5]General screening, challenging couplings, electron-deficient heterocycles.
PEPPSI Precatalysts High thermal stability, effective for less reactive chlorides.[1]Good starting point for heteroaryl chlorides and bromides.
Traditional Pd(0) (e.g., Pd(PPh₃)₄) Classic catalyst, can be effective for simpler substrates.May show low reactivity or require higher temperatures for this substrate.[9]

Table 1: Comparison of common palladium catalyst classes for challenging Suzuki couplings.

Which base and solvent system is recommended?

The base and solvent work together to facilitate the crucial transmetalation step.

  • Bases: For challenging couplings with heteroaromatics, a moderately strong base is usually required to form the active boronate species.

    • K₃PO₄ (Potassium Phosphate): An excellent all-around choice. It is strong enough for most couplings but generally well-tolerated.[9]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that often gives excellent results, especially in difficult cases.[5]

    • Fluoride bases (KF, CsF): Can be effective, particularly under anhydrous conditions or when base-sensitive groups are present.[16]

  • Solvents: Aprotic polar or ethereal solvents are standard.

    • 1,4-Dioxane, Toluene, THF: Excellent choices. Often used with a small amount of water (e.g., 4:1 to 10:1 ratio) to help dissolve the base and facilitate transmetalation.[6]

    • 2-MeTHF: A greener alternative to THF with a higher boiling point.

How critical is degassing and maintaining an inert atmosphere?

It is absolutely critical. Failure to exclude oxygen is one of the most common reasons for failed Suzuki reactions.[5][18] As detailed in the troubleshooting section, oxygen leads to catalyst decomposition and promotes the homocoupling of the boronic acid.[3] Always use proper techniques to ensure your reaction is anaerobic.

Visualizations and Workflows

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the catalytic cycle. For this compound, potential issues include catalyst inhibition by the Lewis basic nitrogens, which can slow Transmetalation , making side reactions like Protodehalogenation more likely.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition product Ar-Ar' (Coupled Product) trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->trans_complex Transmetalation (Potentially Slow) side_reaction Side Reactions: - Protodehalogenation - Catalyst Inhibition oa_complex->side_reaction trans_complex->pd0 Reductive Elimination aryl_halide Ar-Br (Imidazopyrazine) aryl_halide->oa_complex boronic_acid Ar'-B(OR)₂ boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activates Boron

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Reaction Failed check_conversion What is the main observation? start->check_conversion no_reaction No Conversion: Recovered Starting Materials check_conversion->no_reaction No Product dehalogenation Protodehalogenation: Ar-H Product Formed check_conversion->dehalogenation Dehalogenated Product homocoupling Homocoupling: Ar'-Ar' Product Formed check_conversion->homocoupling Homocoupled Product low_yield Low Yield / Stalled: Mixture of Materials check_conversion->low_yield Low Conversion sol_no_reaction 1. Check Degassing 2. Use Active Precatalyst 3. Verify Reagent Quality no_reaction->sol_no_reaction sol_dehalogenation 1. Use Bulky/e⁻-rich Ligand (XPhos, SPhos) 2. Optimize Base (K₃PO₄) 3. Control Water Content dehalogenation->sol_dehalogenation sol_homocoupling 1. Rigorous Degassing! (Freeze-Pump-Thaw) 2. Use Pd(0) Precatalyst homocoupling->sol_homocoupling sol_low_yield 1. Switch to Boronic Ester 2. Increase Temperature 3. Screen Ligands/Bases low_yield->sol_low_yield

Caption: A workflow for troubleshooting failed Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Screening

This protocol outlines a standard setup for screening reaction conditions. All operations should be performed in a fume hood under an inert atmosphere.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid or ester (0.24 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).[9]

  • Add Catalyst: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent(s) (e.g., 2 mL of 10:1 Dioxane:Water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[20]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Freeze-Pump-Thaw Degassing

For reactions that are highly sensitive to oxygen, this is the most effective degassing method.

  • Freeze: Place the solvent in a Schlenk flask and freeze it completely using a liquid nitrogen bath.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the flask to the vacuum line and thaw the solvent completely. You will see bubbles of gas being released from the solvent as it thaws.

  • Repeat: Repeat this entire cycle at least two more times to ensure all dissolved gas is removed. After the final thaw, backfill the flask with Argon or Nitrogen.

References

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling.
  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Đud, E., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(16), 4985.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2024). Suzuki proto-dehalogenation problem. Retrieved from [Link]

  • Kumar, A., et al. (2017). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. New Journal of Chemistry, 41(19), 10816-10821.
  • Lee, M. C. S., et al. (2013). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. Journal of Medicinal Chemistry, 56(18), 7308–7323.
  • Richardson, A. D., et al. (2024).
  • Thomas, D. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(15), 4585–4589.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chen, J., et al. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 66(16), 5627–5630.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyrazine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are prevalent in medicinal chemistry due to their diverse biological activities, including their roles as anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4][5]

This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of imidazo[1,2-a]pyrazine synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no desired imidazo[1,2-a]pyrazine product. What are the likely causes and how can I improve the yield?

Answer: Low product yield is a frequent challenge and can stem from several factors related to catalysts, solvents, temperature, and starting materials.

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice of catalyst is critical for efficient cyclization.

    • Insight: While various Lewis acids can be employed, their effectiveness varies. For instance, in multicomponent reactions involving an aryl aldehyde, 2-aminopyrazine, and an isocyanide, iodine (I₂) has been shown to be a highly effective and cost-efficient catalyst, often providing excellent yields at room temperature.[1][6][7] In contrast, catalysts like ferric chloride (FeCl₃) may result in poor yields.[1][7] For syntheses involving aminopyridines and nitroolefins, copper(I) bromide (CuBr) has been identified as a superior catalyst.[8]

    • Recommendation: If you are experiencing low yields, consider screening different catalysts. For multicomponent reactions, 5 mol% of iodine in ethanol is a robust starting point.[1][7] For other routes, a copper(I)-catalyzed system might be more appropriate.[8][9]

  • Inappropriate Solvent: The reaction solvent significantly influences reaction rates and yields.

    • Insight: Polar protic solvents like ethanol often provide excellent yields, particularly in iodine-catalyzed reactions.[1][7] The use of non-polar solvents such as toluene, or even some polar aprotic solvents like acetonitrile (ACN) and dichloromethane (DCM), can lead to moderate to low yields.[1][7] In some cases, a mixture of water and a co-solvent like isopropanol (IPA) under microwave irradiation has proven effective.[10]

    • Recommendation: Ethanol is a recommended starting solvent for many imidazo[1,2-a]pyrazine syntheses.[1][7] If solubility is an issue, consider a water-IPA mixture, especially when using microwave-assisted synthesis.[10]

  • Incorrect Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Insight: Many modern protocols for imidazo[1,2-a]pyrazine synthesis are optimized for room temperature to enhance convenience and reduce energy consumption.[1][6] However, some reactions, particularly those involving less reactive substrates, may require elevated temperatures (e.g., 80-100 °C) to proceed efficiently.[8][10]

    • Recommendation: Start the reaction at room temperature, especially for iodine-catalyzed multicomponent reactions.[1] If the reaction is sluggish, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Poor Quality Starting Materials: The purity of reactants is paramount.

    • Insight: Impurities in the 2-aminopyrazine, aldehyde, or other starting materials can interfere with the reaction, leading to side products or inhibition of the catalyst.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.

Issue 2: Formation of Side Products and Purification Difficulties

Question: My reaction produces multiple spots on TLC, and I'm struggling to isolate the pure imidazo[1,2-a]pyrazine. What are common side reactions, and what purification strategies can I employ?

Answer: The formation of side products is often linked to the reaction mechanism and conditions. Understanding these can guide purification strategies.

Common Side Reactions:

  • Incomplete Cyclization: The final intramolecular cyclization step may be slow or incomplete, leaving intermediates in the reaction mixture.

  • Polymerization: Aldehyd self-condensation or polymerization of other starting materials can occur, especially at higher temperatures.

  • Oxidation/Decomposition: Sensitive functional groups on the starting materials or product may degrade under the reaction conditions.

Purification Strategies:

  • Direct Precipitation: In some optimized procedures, particularly with iodine in ethanol, the desired product may precipitate directly from the reaction mixture in high purity, simplifying the workup to a simple filtration.[1]

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrazine derivatives.

    • Recommendation: Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).[11]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step.

Issue 3: Poor Regioselectivity

Question: I am observing the formation of regioisomers. How can I control the regioselectivity of the imidazo[1,2-a]pyrazine ring formation?

Answer: Regioselectivity is a known challenge, particularly when using substituted 2-aminopyrazines.

Factors Influencing Regioselectivity:

  • Electronic Effects: The electronic nature of substituents on the 2-aminopyrazine ring can direct the cyclization to one of the ring nitrogens over the other. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, influencing the site of attack.

  • Steric Hindrance: Bulky substituents on the 2-aminopyrazine can sterically hinder the approach to the nearby nitrogen, favoring cyclization at the less hindered position.

Strategies to Improve Regioselectivity:

  • Careful Substrate Design: When possible, design the 2-aminopyrazine substrate to electronically and sterically favor the desired cyclization pathway.

  • Catalyst and Solvent Optimization: The choice of catalyst and solvent can sometimes influence the transition state energies of the competing cyclization pathways, thereby affecting the regioselectivity. A systematic screening of these parameters is recommended.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and properties of imidazo[1,2-a]pyrazines.

1. What is the general mechanism for the formation of the imidazo[1,2-a]pyrazine ring?

A common and efficient method is a one-pot, three-component reaction. A plausible mechanism for an iodine-catalyzed reaction is as follows:

  • Imine Formation: The 2-aminopyrazine condenses with an aryl aldehyde to form an imine intermediate.

  • Lewis Acid Activation: The iodine catalyst activates the imine.

  • Nucleophilic Addition: An isocyanide then adds to the activated imine, forming an iminium ion intermediate.

  • Cycloaddition: This is followed by a [4+1] cycloaddition.

  • Intramolecular Cyclization: The final step involves an intramolecular interaction of a nitrogen from the pyrazine ring to form the fused imidazo[1,2-a]pyrazine ring system.[1][6]

2. How do different substituents on the starting materials affect the reaction?

  • On the Aldehyde: Both electron-donating and electron-withdrawing groups on the aryl aldehyde are generally well-tolerated. However, electron-withdrawing groups can sometimes lead to faster reaction rates.

  • On the 2-Aminopyrazine: Substituents on the pyrazine ring can influence the nucleophilicity of the amino group and the ring nitrogens, affecting both the reaction rate and potentially the regioselectivity of the cyclization.

  • Steric Effects: Steric hindrance from bulky substituents on any of the reactants can decrease the reaction rate and yield.[1]

3. What are the best analytical techniques to monitor the reaction and characterize the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[1]

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

    • X-ray Crystallography: Provides unambiguous structural confirmation if a suitable crystal can be obtained.[12]

4. Are there any "green" or environmentally friendly approaches to this synthesis?

Yes, several approaches align with the principles of green chemistry:

  • Catalyst Choice: Using non-toxic and readily available catalysts like iodine is a greener alternative to heavy metal catalysts.[1][6]

  • Solvent Selection: Employing benign solvents like ethanol or even water is preferable to hazardous solvents.[1][10] Some methods have been developed to be solvent-free.[13][14]

  • Energy Efficiency: Performing reactions at room temperature or using energy-efficient methods like microwave irradiation reduces energy consumption.[1][10][13]

  • Atom Economy: Multicomponent reactions are inherently more atom-economical as they combine multiple starting materials into the final product in a single step.[6]

Experimental Protocols & Data

Table 1: Catalyst and Solvent Effects on Yield
Catalyst (5 mol%)SolventTime (h)Yield (%)Reference
CANEtOH2054[7]
SnCl₄EtOH2458[7]
FeCl₃EtOH2425[7]
I₂ EtOH 5 98 [7]
I₂MeOH1585[7]
I₂Water2480[7]
I₂ACN3057[7]
I₂DCM3051[7]
I₂Toluene3025[7]

Reaction conditions: 1.0 mmol each of 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature.

General Protocol for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
  • To a round-bottom flask, add 2-aminopyrazine (1.0 mmol), an aryl aldehyde (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Add iodine (5 mol%) to the flask.

  • Stir the reaction at room temperature and monitor its progress using TLC.

  • Upon completion, if a precipitate has formed, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagrams

Reaction_Mechanism cluster_start Starting Materials cluster_end Product 2-Aminopyrazine 2-Aminopyrazine Imine Imine 2-Aminopyrazine->Imine + Aldehyde Aryl Aldehyde Aryl Aldehyde Aryl Aldehyde->Imine Isocyanide Isocyanide Iminium Ion Iminium Ion Isocyanide->Iminium Ion Activated Imine Activated Imine Imine->Activated Imine + I₂ (Catalyst) Activated Imine->Iminium Ion + Isocyanide Cyclized Intermediate Cyclized Intermediate Iminium Ion->Cyclized Intermediate [4+1] Cycloaddition Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Cyclized Intermediate->Imidazo[1,2-a]pyrazine Intramolecular Cyclization

Caption: General mechanism for the three-component synthesis.

Troubleshooting_Workflow Start Low Yield Issue Catalyst Evaluate Catalyst (e.g., I₂, CuBr) Start->Catalyst Solvent Optimize Solvent (e.g., EtOH, H₂O/IPA) Catalyst->Solvent No Improvement Improved Yield Improved? Catalyst->Improved Improvement Temp Adjust Temperature (RT vs. Heat) Solvent->Temp No Improvement Solvent->Improved Improvement Purity Check Starting Material Purity Temp->Purity No Improvement Temp->Improved Improvement Purity->Improved All factors checked Improved->Catalyst No, reiterate End Successful Synthesis Improved->End Yes

Caption: Troubleshooting workflow for low reaction yield.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Journal of Organic Chemistry. [Link]

  • Imidazo[1,2-a]pyrazines. (2025). ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. (2025). ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). ResearchGate. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. [a]. ResearchGate. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018). ACS Combinatorial Science. [Link]

  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. (2014). Green Chemistry. [Link]

  • Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. (2019). Organic Chemistry Frontiers. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (2021). Molecules. [Link]

Sources

removing impurities from crude Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This resource is designed to provide expert-driven, actionable solutions to common challenges encountered during the purification of this important heterocyclic compound. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and purity of your research outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My crude product shows multiple spots on TLC, and the purity by HPLC is below 85%. What are the likely impurities and how can I remove them?

Probable Causes & Solutions:

The presence of multiple impurities post-synthesis is a common challenge. These typically arise from unreacted starting materials, side reactions, or the formation of regioisomers. The primary impurities to consider are:

  • Unreacted 2-amino-5-bromopyrazine: This starting material is more polar than the product and will likely have a lower Rf value on a normal-phase TLC plate.

  • Unreacted Ethyl Bromopyruvate: This is a lachrymator and should be handled with care. It is typically less polar than the product.

  • Regioisomers: Depending on the reaction conditions, cyclization can sometimes lead to the formation of the undesired regioisomer, Ethyl 7-bromoimidazo[1,2-a]pyrazine-2-carboxylate. The differentiation of these isomers can be challenging.[1]

  • Polymeric byproducts: Under certain conditions, especially with prolonged heating or incorrect stoichiometry, polymerization can occur.[1]

Recommended Purification Strategy:

A multi-step purification approach is often necessary.

Step 1: Aqueous Work-up

After the reaction is complete, a thorough aqueous work-up can remove a significant portion of water-soluble impurities.

  • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine to remove residual salts and water-soluble starting materials.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 or 100-200 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% Ethyl Acetate)This gradient effectively separates non-polar impurities (eluting first) from the more polar product and starting materials.[2]
TLC Monitoring Use the same solvent system to monitor fractions.Allows for the identification and pooling of fractions containing the pure product.

Experimental Workflow for Purification

PurificationWorkflow Crude_Product Crude Product (Mixture of impurities) Aqueous_Workup Aqueous Work-up (NaHCO3 wash, Extraction) Crude_Product->Aqueous_Workup Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Aqueous_Workup->Column_Chromatography Purity_Check Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Pure_Product Pure Ethyl 6-bromoimidazo[1,2-a] pyrazine-2-carboxylate Purity_Check->Pure_Product Purity > 98% Recrystallization Recrystallization (Optional final polishing) Purity_Check->Recrystallization Purity < 98% Recrystallization->Purity_Check

Caption: General purification workflow for this compound.

Q2: I suspect I have regioisomers. How can I confirm their presence and separate them?

Confirmation and Separation of Regioisomers:

The presence of regioisomers is a plausible side reaction in the synthesis of imidazo[1,2-a]pyrazines.

Identification:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for identifying regioisomers. The chemical shifts of the protons and carbons on the imidazo[1,2-a]pyrazine core are sensitive to the substitution pattern. A detailed analysis of the coupling constants and chemical shifts, potentially aided by 2D NMR techniques like HMBC and NOESY, can help distinguish between the 6-bromo and 7-bromo isomers.[1][3]

  • LC-MS: While mass spectrometry will show identical masses for the isomers, they may have different retention times on an HPLC column, indicating the presence of multiple components with the same mass.

Separation:

  • Careful Column Chromatography: Regioisomers often have very similar polarities, making their separation challenging. A shallow gradient and a longer column can improve resolution.

  • Preparative HPLC: If baseline separation is not achievable by flash chromatography, preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile/water) may be necessary for complete separation.

Potential Impurity Formation Pathways

ImpurityFormation cluster_reactants Reactants 2-amino-5-bromopyrazine 2-amino-5-bromopyrazine Desired_Reaction Desired Cyclization 2-amino-5-bromopyrazine->Desired_Reaction Side_Reaction Side Reaction (Regioisomer Formation) 2-amino-5-bromopyrazine->Side_Reaction Incomplete_Reaction Incomplete Reaction 2-amino-5-bromopyrazine->Incomplete_Reaction Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Desired_Reaction Ethyl Bromopyruvate->Side_Reaction Ethyl Bromopyruvate->Incomplete_Reaction Desired_Product Ethyl 6-bromoimidazo[1,2-a] pyrazine-2-carboxylate Desired_Reaction->Desired_Product Regioisomer Ethyl 7-bromoimidazo[1,2-a] pyrazine-2-carboxylate Side_Reaction->Regioisomer Unreacted_Starting_Materials Unreacted Starting Materials Incomplete_Reaction->Unreacted_Starting_Materials

Caption: Potential pathways for impurity formation during synthesis.

Q3: I'm attempting recrystallization, but the product is "oiling out." What should I do?

Troubleshooting "Oiling Out":

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solvent being too nonpolar for the compound at the temperature of crystallization, or the presence of impurities that disrupt crystal formation.

Solutions:

  • Solvent System Modification: The choice of solvent is critical for successful recrystallization.[4]

    • Increase Solvent Polarity: If the compound oils out upon cooling, try a slightly more polar solvent or a solvent mixture. For a compound like this compound, a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) is often effective.[4][5]

    • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Purity of the Crude Product: If the crude product is highly impure, it may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.

Recommended Recrystallization Solvents:

Solvent/Solvent System Comments
Ethanol/WaterA common and effective system for moderately polar compounds. Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.[5]
Ethyl Acetate/HexaneDissolve the compound in hot ethyl acetate and add hexane until persistent cloudiness is observed. Reheat to dissolve and then cool slowly.[4]
IsopropanolA good single-solvent option to try.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and stability of pure this compound?

A: Pure this compound is typically a solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent potential degradation.

Q: What are the key characteristic peaks in the ¹H NMR spectrum that confirm the structure?

A: The ¹H NMR spectrum should show characteristic signals for the protons on the imidazo[1,2-a]pyrazine core, as well as the ethyl ester group. Key signals to look for include:

  • A triplet and a quartet corresponding to the ethyl group (-CH₂CH₃).

  • Singlets or doublets for the aromatic protons on the heterocyclic core. The exact chemical shifts and coupling constants will be crucial for confirming the 6-bromo substitution pattern.

Q: Which analytical techniques are recommended for routine purity checks?

A:

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring reaction progress and assessing the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time data from the LC and mass information from the MS, which is invaluable for identifying impurities.

Q: Are there any specific safety precautions I should take when handling this compound?

A: While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for all laboratory chemicals. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust and contact with skin and eyes.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Bradac, J., et al. (1977). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies. Journal of Organic Chemistry, 42(25), 4197-4201.
  • Kurbat, O. M., et al. (2018). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Kumar, R. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37064. [Link]

  • Reddy, T. S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

Sources

preventing byproduct formation in the bromination of imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of Imidazo[1,2-a]pyrazines

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the selective bromination of the imidazo[1,2-a]pyrazine core. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize byproduct formation and maximize the yield of your desired product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of imidazo[1,2-a]pyrazines.

Q1: My reaction is producing a significant amount of di-brominated product. How can I improve mono-selectivity?

A1: Di-bromination is the most common byproduct, arising from the fact that the initial bromination at the C3 position can activate the ring towards a second electrophilic attack. To enhance mono-selectivity:

  • Control Stoichiometry: Use a precise stoichiometry of your brominating agent. Start with 1.0 equivalent of N-Bromosuccinimide (NBS) and add it portion-wise or as a solution via syringe pump to avoid localized high concentrations.

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). This reduces the overall reaction rate and increases the kinetic selectivity for the more reactive C3 position of the starting material over the slightly deactivated mono-brominated product.

  • Choose a Milder Reagent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for its higher selectivity and milder reaction conditions.[1]

Q2: I'm observing bromination at positions other than C3. Why is this happening and how can I fix it?

A2: The C3 position of the imidazo[1,2-a]pyrazine ring is the most electron-rich and sterically accessible site, making it the kinetically favored position for electrophilic aromatic substitution.[2][3] Attack at other positions (e.g., C6, C8) is thermodynamically less favorable but can occur under harsh conditions.

  • Probable Cause: High reaction temperatures or the use of highly reactive, non-selective brominating agents can lead to the formation of undesired regioisomers. Some functionalization attempts have reported inseparable mixtures of regioisomers.[4]

  • Solution: Stick to milder conditions. Use NBS in a suitable solvent like acetonitrile or dichloromethane at 0 °C. Avoid strong Lewis acids or high heat unless you are specifically targeting a different isomer based on literature precedent. The stability of the intermediate arenium ion strongly dictates the outcome, and the intermediate formed by attack at C3 is significantly more stable.[2][3]

Q3: My reaction mixture is turning dark and I'm getting a low yield of insoluble tar. What's causing this decomposition?

A3: Tar formation is indicative of substrate decomposition. The imidazo[1,2-a]pyrazine core, while aromatic, can be sensitive to overly aggressive or acidic conditions.

  • Probable Cause: Using elemental bromine (Br₂) with a strong Lewis acid, or running the reaction at elevated temperatures, can lead to polymerization or degradation.

  • Solution: Switch to NBS, which does not require a strong acid catalyst. Ensure your starting material is pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. If your substrate has particularly sensitive functional groups, consider even milder reagents like tetrabutylammonium tribromide (TBATB).[5]

Section 2: Troubleshooting Guides by Byproduct

Guide 1: Overcoming Di- and Poly-bromination

Problem: The final product is contaminated with significant amounts of di-brominated (and sometimes tri-brominated) species, making purification difficult and lowering the yield of the desired mono-brominated product.

Root Cause Analysis: The first bromine atom added to the ring is an ortho-, para- director and, while deactivating overall due to its inductive effect, can still permit a second substitution under forcing conditions. The C1 and C3 positions of related pyrrolo[1,2-a]quinoxalines can both be brominated with excess reagent.[5]

Troubleshooting Workflow

G start Problem: High Di-bromination check_stoich Is Brominating Agent Stoichiometry > 1.0 eq? start->check_stoich check_temp Is Reaction Temp > 0°C? check_stoich->check_temp No sol_stoich Solution: Use exactly 1.0 eq of NBS. Consider slow addition. check_stoich->sol_stoich Yes check_reagent Are you using Br₂? check_temp->check_reagent No sol_temp Solution: Lower temp to 0°C or -20°C. check_temp->sol_temp Yes sol_reagent Solution: Switch to NBS or TBATB. check_reagent->sol_reagent Yes end_node Achieved High Mono-selectivity check_reagent->end_node No sol_stoich->end_node sol_temp->end_node sol_reagent->end_node

Caption: Troubleshooting workflow for di-bromination.

Detailed Protocol: Selective C3 Mono-bromination using NBS

This protocol is optimized for achieving high selectivity for the C3 position.

Materials:

  • Substituted Imidazo[1,2-a]pyrazine (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

  • Acetonitrile (MeCN), anhydrous (10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the imidazo[1,2-a]pyrazine (1.0 mmol). Dissolve it in anhydrous acetonitrile (5 mL).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.0 mmol) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the stirred substrate solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench by adding 10 mL of saturated aqueous Na₂S₂O₃ solution to neutralize any remaining electrophilic bromine.

  • Work-up: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 3-bromo-imidazo[1,2-a]pyrazine product.

Section 3: Mechanistic Insights

Understanding the reaction mechanism is crucial for rational troubleshooting. The bromination of imidazo[1,2-a]pyrazine is a classic electrophilic aromatic substitution.

Mechanism: Electrophilic Aromatic Substitution (SEAr)

G cluster_0 Step 1: Formation of σ-complex (Arenium Ion) cluster_1 Step 2: Deprotonation to Restore Aromaticity cluster_2 Byproduct Path: Di-bromination A Imidazo[1,2-a]pyrazine + Br⁺ B σ-complex (Resonance Stabilized) A->B Slow, Rate-determining C σ-complex D 3-Bromo Product + H⁺ C->D Fast E 3-Bromo Product + Br⁺ F Di-bromo σ-complex E->F G Di-bromo Product F->G Fast

Caption: Simplified mechanism of electrophilic bromination.

The key to selectivity lies in the stability of the intermediate carbocation (the σ-complex or Wheland intermediate).[6] Attack at the C3 position allows the positive charge to be delocalized across the heterocyclic system while maintaining the aromaticity of the six-membered pyrazine ring in some resonance forms, making this intermediate more stable than those formed from attack at other positions.[2][3]

Comparative Data: Brominating Agents

The choice of reagent is arguably the most critical parameter for controlling selectivity in the bromination of heterocycles.[1][7]

Brominating AgentFormulaReactivityTypical ConditionsCommon Byproducts
N-Bromosuccinimide C₄H₄BrNO₂Moderate/HighMeCN or CH₂Cl₂, 0 °CDi-bromination (if >1 eq.)
Elemental Bromine Br₂Very HighCH₂Cl₂ or AcOH, often with Lewis AcidDi- and Poly-bromination, Tar
Pyridinium Tribromide C₅H₅NHBr₃ModerateTHF or CH₂Cl₂Low levels of byproducts
Sodium Bromite NaBrO₂MildDMF, AcOH, 60 °CGood regioselectivity reported[8][9]
TBATB (C₄H₉)₄NBr₃MildCH₂Cl₂ or DCE, 80 °CGood regioselectivity reported[5]

References

  • Zolpidem - Wikipedia. Wikipedia. [Link]

  • Process for the synthesis of zolpidem.
  • Process for the synthesis of zolpidem.
  • Synthesis of zolpidem in different routes. ResearchGate. [Link]

  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health (NIH). [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health (NIH). [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health (NIH). [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. [Link]

  • Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. [Link]

  • Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. National Institutes of Health (NIH). [Link]

  • in the chemical literature: dibromination, E2, & SN2. YouTube. [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. [Link]

  • Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source. RSC Publishing. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

Sources

stability of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling and experimentation of this compound, with a focus on its stability under various pH conditions.

Scenario 1: Unexpectedly Low Yield or Compound Degradation During Aqueous Work-up

  • Question: I am observing a significant loss of my product, this compound, during aqueous extraction or purification steps, particularly when using basic or strongly acidic solutions. What is the likely cause and how can I mitigate this?

  • Answer: The primary suspect in this scenario is pH-dependent hydrolysis of the ethyl ester functionality. The ester group in your compound is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid, 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, and ethanol. This reaction is often accelerated at elevated temperatures.

    • Causality Explained: The imidazo[1,2-a]pyrazine core is an electron-withdrawing system, which can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon, making it more reactive towards weaker nucleophiles like water.

    • Troubleshooting Steps:

      • Maintain Neutral pH: During aqueous work-ups, strive to keep the pH of your solutions as close to neutral (pH 7) as possible. Use saturated sodium bicarbonate solution cautiously for neutralization of acidic solutions, and mild acids like dilute citric acid or ammonium chloride for neutralizing basic solutions.

      • Control Temperature: Perform all aqueous extractions and manipulations at reduced temperatures (0-5 °C) to minimize the rate of hydrolysis.

      • Minimize Contact Time: Reduce the duration of contact between your compound and aqueous solutions. Swift and efficient extractions are crucial.

      • Alternative Purification: If hydrolysis remains a significant issue, consider alternative purification methods that avoid aqueous conditions, such as flash chromatography on silica gel with a non-aqueous mobile phase.

Scenario 2: Appearance of an Unidentified Peak in HPLC Analysis of a pH Stability Study

  • Question: I am conducting a pH stability study of this compound. In my acidic and basic samples, I am observing a new, more polar peak eluting earlier than the parent compound in my reverse-phase HPLC analysis. What could this peak be?

  • Answer: This new, more polar peak is highly likely to be the primary degradation product, 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. The conversion of the ethyl ester to a carboxylic acid increases the polarity of the molecule, leading to a shorter retention time on a C18 column.

    • Verification Steps:

      • LC-MS Analysis: The most definitive way to identify this peak is through liquid chromatography-mass spectrometry (LC-MS). The expected mass of the carboxylic acid degradation product (M-H)⁻ would be 255.96 g/mol .

      • Co-injection with a Standard: If available, synthesize a small amount of the 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and perform a co-injection with your degraded sample. The peak enhancement will confirm its identity.

      • Forced Degradation Confirmation: Intentionally degrade a small sample of your starting material under more stringent acidic or basic conditions (e.g., 1M HCl or 1M NaOH at elevated temperature for a short period). The prominent new peak should correspond to the unknown peak in your stability study. This approach is a common practice in forced degradation studies as outlined by ICH guidelines[1][2].

II. Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

    • A1: To maintain the integrity of the compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at low temperatures (-20°C or below) in a desiccated environment is recommended.

  • Q2: Is the compound sensitive to light?

Stability in Different Solvents and pH

  • Q3: How stable is this compound in common organic solvents?

    • A3: The compound is expected to be stable in common aprotic organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (ACN) at room temperature. In protic solvents like methanol or ethanol, there is a possibility of slow transesterification, especially in the presence of acid or base catalysts.

  • Q4: What is the expected trend of stability for this compound across a wide pH range?

    • A4: The stability of this compound is highly dependent on pH. It will be most stable in the neutral to slightly acidic pH range (approximately pH 4-7). Stability will decrease significantly in strongly acidic (pH < 2) and especially in alkaline (pH > 8) conditions due to accelerated hydrolysis of the ester group.

  • Q5: Are there any other potential degradation pathways besides ester hydrolysis?

    • A5: While ester hydrolysis is the most probable degradation pathway under aqueous acidic and basic conditions, other reactions could potentially occur under more extreme conditions. For instance, prolonged exposure to strong acids and high temperatures could potentially lead to cleavage of the imidazo[1,2-a]pyrazine ring system. However, this is less likely under typical experimental conditions.

III. Experimental Protocols and Data

Protocol for a pH Stability Study

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

1. Materials:

  • This compound
  • HPLC grade acetonitrile and water
  • Phosphate buffer solutions (pH 2, 4, 7, 9, 12)
  • 0.1 M HCl and 0.1 M NaOH for pH adjustment
  • HPLC system with a UV detector and a C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.

3. Sample Preparation:

  • For each pH value, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50 µg/mL.
  • Prepare a control sample in a neutral buffer (pH 7) to be stored at -20°C, which will serve as the time-zero reference.

4. Incubation:

  • Incubate the prepared samples at a constant temperature (e.g., 40°C) and protect them from light.

5. Time Points for Analysis:

  • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Immediately quench the reaction by neutralizing the pH (if necessary) and diluting with the mobile phase to halt further degradation.

6. HPLC Analysis:

  • Analyze the samples by a validated stability-indicating HPLC method. An example method is provided below.
  • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.

Example Stability-Indicating HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

Predicted Degradation Profile

The following table summarizes the expected stability of this compound under different pH conditions based on the principles of ester hydrolysis.

pH ConditionExpected StabilityPrimary Degradation PathwayPrimary Degradation Product
Strongly Acidic (pH < 2) LowAcid-catalyzed ester hydrolysis6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Slightly Acidic (pH 4-6) HighMinimal hydrolysis-
Neutral (pH 7) HighVery slow hydrolysis-
Slightly Basic (pH 8-10) Moderate to LowBase-mediated ester hydrolysis6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Strongly Basic (pH > 11) Very LowRapid base-mediated ester hydrolysis6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

IV. Visualizations

Predicted Degradation Pathway

cluster_acid Acidic Conditions (H+ catalysis) cluster_base Basic Conditions (OH- catalysis) Parent_Acid This compound Product_Acid 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Parent_Acid->Product_Acid + H2O / H+ Parent_Base This compound Product_Base 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Parent_Base->Product_Base + OH- A Prepare Stock Solution in ACN B Dilute in Buffers (pH 2, 4, 7, 9, 12) A->B C Incubate at Constant Temperature B->C D Withdraw Samples at Time Points C->D E Quench and Dilute D->E F Analyze by HPLC-UV E->F G Quantify Parent and Degradants F->G

Caption: Workflow for conducting a pH stability study.

V. References

  • Pushpalatha, P., Sarin, R. K., Idris, M., Rao, M. A., Baggi, T. R. R., & Varma, M. S. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC. Journal of Chemical Metrology, 6(1), 1-8. [Link]

  • Malesevic, M., et al. (2014). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Arhiv za farmaciju, 64(3), 194-211. [Link]

  • Srinivasan, K., & Rajavel, P. (2015). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Chemical and Pharmaceutical Research, 7(10), 634-643. [Link]

  • World Health Organization. (2009). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

Sources

Technical Support Center: Addressing Low Reactivity of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate and encountering challenges in palladium-catalyzed cross-coupling reactions. The unique electronic nature of the imidazo[1,2-a]pyrazine core presents specific hurdles that standard protocols may not overcome. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][2][3] However, its successful functionalization is often hampered by the inherent properties of the molecule. The pyrazine ring is highly electron-deficient, and this effect is amplified by the ethyl carboxylate group at the C-2 position. This electron deficiency makes the crucial oxidative addition step of a palladium catalyst onto the C-Br bond kinetically challenging. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition or decomposition.[4]

This guide is structured to address the most common coupling reactions, providing specific, actionable advice rooted in mechanistic understanding.

Troubleshooting Guide: Common Coupling Reactions

Suzuki-Miyaura Coupling

This is often the first choice for C-C bond formation, but it is highly susceptible to the electronic nature of the substrate.

Q: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. Where should I start troubleshooting?

A: Failure in this reaction is most commonly traced back to an inefficient oxidative addition step. The electron-poor nature of your substrate requires a highly active and stable catalytic system. Let's break down the critical parameters.

The Core Problem: The Pd(0) catalyst must insert into the C-Br bond. For an electron-deficient aryl bromide, this step is slow. Your goal is to use a catalyst system that is electron-rich and bulky enough to accelerate this step while remaining stable at the required high temperatures.

Troubleshooting Workflow:

G start Low or No Conversion Observed cat_check Is your Catalyst/Ligand system optimized for electron-deficient substrates? start->cat_check base_check Is your Base appropriate and sufficiently active? start->base_check reagent_check Are your Boronic Acid/Ester and Solvents of high quality? start->reagent_check conditions_check Are the Reaction Conditions (Temp, Concentration) optimal? start->conditions_check cat_sol ACTION: - Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). - Consider using NHC ligands (e.g., IPr, SImes). - Use a pre-formed Pd(II) precatalyst (e.g., G3-G4 palladacycles). cat_check->cat_sol If NO base_sol ACTION: - Use a stronger, non-coordinating base (K3PO4, Cs2CO3, K2CO3). - Ensure base is finely powdered. - For anhydrous conditions, consider adding a few equivalents of water. base_check->base_sol If NO reagent_sol ACTION: - Check boronic acid for decomposition (trimerization). - Use boronic ester (e.g., pinacol) for stability. - Use anhydrous, degassed solvents. reagent_check->reagent_sol If NO conditions_sol ACTION: - Increase temperature, often >100 °C is required. - Ensure reaction is not too dilute (0.1-0.2 M is a good start). - Monitor for catalyst decomposition (palladium black). conditions_check->conditions_sol If NO

Caption: Troubleshooting Decision Tree for a Failed Suzuki Coupling.

Catalyst and Ligand Selection

Standard catalysts like Pd(PPh₃)₄ often fail. You need ligands that create a more electron-rich and sterically hindered palladium center. This electronic character facilitates the oxidative addition, while the bulk promotes the final reductive elimination step.[5][6]

Ligand TypeExamplesKey Advantages for This Substrate
Biarylphosphines SPhos, RuPhos, XPhos, BrettPhosExcellent for electron-deficient bromides; bulky and highly electron-donating. Often the first choice for challenging couplings.[5][7]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form very stable Pd complexes, resistant to decomposition at high temperatures.[6]
Dicyclohexylphosphines CataCXium® A, PCy₃Robust and effective, though sometimes less active than the latest generation biarylphosphines for this specific challenge.

Baseline Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and finely powdered K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and any additional ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If stalling is observed, a small additional charge of catalyst may be considered.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.[8] Proceed with standard aqueous work-up and purification.

Buchwald-Hartwig Amination

Forming C-N bonds with this substrate requires overcoming similar hurdles to C-C coupling, with the added complexity of the amine nucleophile potentially coordinating to the catalyst.

Q: My Buchwald-Hartwig amination is giving low conversion, or I'm seeing significant hydrodehalogenation (C-Br bond replaced by C-H). What's going wrong?

A: This indicates that the reductive elimination to form the C-N bond is slow compared to competing side reactions like β-hydride elimination from the palladium-amido complex or catalyst decomposition. The solution, again, lies in using a state-of-the-art catalyst system.[7][9]

Key Optimization Points:

  • Ligand Choice: Modern biarylphosphine ligands are essential. Ligands like BrettPhos and RuPhos are specifically designed to accelerate C-N reductive elimination from the electron-rich Pd(II) intermediate.[5][8] Using older ligands (e.g., BINAP) is unlikely to be successful.

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a common choice for many amines. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be effective.[10] The choice of base is highly dependent on the pKa of the amine coupling partner.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard. Avoid DMF, as it can decompose at high temperatures and interfere with the reaction.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Complex Pd0->OA Ar-Br (Slow Step!) Amine Amine Coordination OA->Amine HNR2 Amido Pd(II) Amido Complex Amine->Amido -HBr (Base) Amido->Pd0 Reductive Elimination Product C-N Product Amido->Product

Caption: Simplified Buchwald-Hartwig Cycle Highlighting the Challenging Step.

Sonogashira and Heck Couplings

Q: What are the key considerations for Sonogashira or Heck reactions with this substrate?

A: Both reactions face unique challenges with this scaffold.

  • Sonogashira Coupling: The classic Sonogashira reaction often uses a copper co-catalyst (CuI). The nitrogen atoms of the imidazo[1,2-a]pyrazine ring can strongly coordinate to copper, sequestering it and inhibiting the formation of the key copper(I) acetylide intermediate.[11]

    • Troubleshooting Tip: Consider using "copper-free" Sonogashira conditions. These protocols rely on a highly active palladium catalyst and often use a tertiary amine base (like Et₃N or i-Pr₂NEt) as both the base and the solvent.[12] If you must use copper, ensure your reagents are scrupulously dry and your inert atmosphere is excellent, as moisture and oxygen can exacerbate catalyst deactivation.[13]

  • Heck Coupling: The Heck reaction is often less sensitive than Suzuki or Buchwald-Hartwig couplings. However, the electron-deficient nature of both your substrate and common acrylate/styrene coupling partners can lead to sluggish reactions.[14][15]

    • Troubleshooting Tip: High temperatures (120-140 °C) are almost always necessary. The choice of base is important; inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. Additives like tetrabutylammonium bromide (TBAB) can sometimes improve yields by facilitating the halide exchange at the palladium center.[16] Be mindful of potential side reactions like Michael addition to the product, especially with electron-deficient pyrazine systems.[14]

Frequently Asked Questions (FAQs)

Q1: What fundamentally makes this compound so unreactive?

A: The low reactivity stems from two primary electronic factors. First, the fused pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. Second, the ethyl carboxylate group at the C-2 position is a strong electron-withdrawing group, which further pulls electron density from the entire ring system. This makes the carbon of the C-Br bond less electron-rich and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst, which is the rate-limiting step in many cross-coupling reactions.[14]

Q2: Can the nitrogen atoms in the ring system directly interfere with the palladium catalyst?

A: Yes. The lone pairs on the nitrogen atoms can coordinate to the palladium center. This can act as an inhibitory or "poisoning" effect, where the substrate itself competes with the desired phosphine ligand for a coordination site on the metal.[4] This can lead to the formation of inactive or less active catalyst species. Using bulky ligands helps to mitigate this by sterically discouraging the coordination of the large heterocyclic substrate.

Q3: My reaction turns black immediately. What does this mean?

A: The formation of a fine black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[17][18] It means the Pd(0) species has agglomerated into inactive metallic palladium instead of participating in the catalytic cycle. This is common in challenging couplings that require high temperatures or long reaction times. The solution is to use a more robust ligand system (like NHCs or bulky biarylphosphines) that creates a more stable palladium complex.[6]

Q4: Are there alternative methods to functionalize this core?

A: Yes. If cross-coupling reactions prove intractable, you might consider alternative strategies. Direct C-H functionalization at other positions on the ring (such as C-3) has been reported, which avoids the need to activate the C-Br bond.[19] Additionally, halogen-metal exchange to form an organometallic intermediate (e.g., organozinc) followed by a Negishi coupling can sometimes be more effective than Suzuki couplings for difficult substrates.[20]

References

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • D'Amico, D. C. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(38), 12103-12111. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 83, 04010. (2024). [Link]

  • Wang, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(3), 1235-1253. [Link]

  • Siddiqui, A. A., et al. (2013). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]

  • Li, J., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. [Link]

  • Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kantchev, E. A., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768-813. [Link]

  • Chen, Q., et al. (2017). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 8(11), 7457-7464. [Link]

  • Vilas, C. K., & Sigman, M. S. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 7(3), 1665-1674. [Link]

  • Strategies in the Heck coupling reaction. ResearchGate. [Link]

  • Márová, S., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3247-3266. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Mondal, P., & Bora, U. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22390. [Link]

  • Le, T., & Tcyrulnikov, S. (2016). Heck Coupling. Synthetic Methods in Drug Discovery, 1, 92-113. [Link]

  • Challenges in catalyzing the Sonogashira coupling reaction. (2024). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2009). ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. [Link]

  • Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]

  • Kumar, A., et al. (2018). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 16(33), 5945-5965. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2016). NIH. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2012). Europe PMC. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2008). PubMed Central. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

  • Access to Imidazo[1,2- a ]imidazolin-2-ones and Functionalization through Suzuki-Miyaura Cross-Coupling Reactions. (2018). ResearchGate. [Link]

  • de O. V., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(100), 53442-53466. [Link]

  • An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. (2005). Semantic Scholar. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (2024). ChemRxiv. [Link]

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Technical Support Center: Purification Strategies for Polar Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of polar imidazo[1,2-a]pyrazine derivatives. This class of nitrogen-containing heterocycles is pivotal in drug discovery, with applications ranging from antiviral to anti-inflammatory agents.[1] However, their inherent polarity and basicity present unique and often frustrating challenges during purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My compound is streaking severely on my silica gel TLC plate and column. How can I get clean, well-defined bands?

A1: This is the most frequent issue encountered with imidazo[1,2-a]pyrazines and other basic heterocycles. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and low recovery.

Probable Cause: Acid-base interaction with the stationary phase.

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica, allowing your compound to elute based on polarity rather than acid-base interactions.[2][3]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent (e.g., for a 9:1 DCM:MeOH solvent system, use 89:10:1 DCM:MeOH:TEA).[3][4]

    • Ammonia in Methanol: A 7N solution of ammonia in methanol is also highly effective. You can add this as part of your methanol component (e.g., 1-10% of a 7N NH3/MeOH solution in DCM).[4]

  • Switch to a Less Acidic Stationary Phase: If basic modifiers are insufficient or incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[2][3] You can purchase pre-coated TLC plates and packing material.

    • Amine-Functionalized Silica: These columns are commercially available and are specifically designed to purify basic compounds by shielding the underlying silica.[5][6]

Q2: My compound won't elute from the silica gel column, even with highly polar solvents like 20% methanol in DCM.

A2: This indicates your compound is extremely polar and is irreversibly adsorbing to the silica gel. Forcing it off with even more polar solvents (like >20% methanol) often leads to the elution of silica impurities and very broad, impure fractions.

Probable Causes:

  • The compound's polarity is too high for normal-force chromatography.

  • The compound may be degrading on the acidic silica gel over the long exposure time of a column run.[7]

Solutions:

  • Test for Stability: Before committing to a large-scale column, spot your crude material on a silica TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is not stable to silica.[2][7]

  • Switch to Reverse-Phase Chromatography: This is the preferred method for highly polar compounds.[8] In reverse-phase, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (typically water/acetonitrile or water/methanol). Polar compounds have weaker interactions and elute earlier.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar molecules that show little to no retention even on reverse-phase columns (see Q3).[5] It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase rich in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent in this system.[5][9]

Q3: I switched to a C18 reverse-phase column, but my compound elutes in the void volume with no retention.

A3: This is a common outcome for highly polar, hydrophilic molecules. There is insufficient hydrophobic character in your compound to interact with the non-polar C18 alkyl chains of the stationary phase.[10]

Probable Cause: Lack of hydrophobic interaction between the analyte and the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Ensure you are starting with a very high aqueous mobile phase (e.g., 95-100% water or buffer). Some modern reverse-phase columns are designed to be stable in 100% aqueous conditions.[3]

  • Employ a Polar-Embedded Stationary Phase: Use a reverse-phase column with a polar group (e.g., amide or carbamate) embedded within the alkyl chain. These phases provide an alternative retention mechanism and are more effective at retaining polar analytes.[10]

  • Switch to HILIC: As mentioned in A2, HILIC is the ideal solution here. The high organic mobile phase creates a water-rich layer on the polar stationary phase, allowing for partitioning and retention of highly polar compounds that are unretained in reverse-phase.[5]

Q4: I'm attempting purification by recrystallization, but my compound is "oiling out" instead of forming crystals.

A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated, cooling too rapidly, or the presence of impurities that inhibit crystal formation.[2]

Probable Causes:

  • Rapid cooling or excessive solvent evaporation.

  • Presence of impurities disrupting crystallization.

  • Inappropriate solvent choice.

Solutions:

  • Slow Down the Process: Add a small amount of hot solvent back into the flask to redissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[2]

  • Perform a Pre-Purification Step: Impurities are a major cause of oiling out. Run the crude material through a quick "plug" of silica gel to remove baseline impurities before attempting recrystallization.[2]

  • Change the Solvent System: Experiment with different solvent systems. A co-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is slowly added until turbidity appears, is often effective.[2]

Part 2: Frequently Asked Questions (FAQs)

Q5: What is the best general strategy to begin developing a purification method for a new imidazo[1,2-a]pyrazine derivative?

A5: A systematic, small-scale approach is always best. Avoid committing your entire batch of crude material to an unoptimized column.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Scale-up TLC_NP Run TLC (Normal Phase) DCM/MeOH +/- TEA Decision Evaluate TLC Results TLC_NP->Decision Rf 0.2-0.4? No Streaking? TLC_RP Run TLC (Reverse Phase) ACN/H2O TLC_RP->Decision Good Retention? Solubility Assess Solubility (Common Solvents) Solubility->Decision Select_NP Select Normal Phase Flash Chromatography Decision->Select_NP Yes to NP TLC Select_RP Select Reverse Phase Flash or HPLC Decision->Select_RP Good RP Retention Select_HILIC Consider HILIC Decision->Select_HILIC No RP Retention (Very Polar) Select_Cryst Attempt Recrystallization Decision->Select_Cryst Material is Solid & >90% Pure Optimize Optimize & Scale Up Selected Method Select_NP->Optimize Select_RP->Optimize Select_HILIC->Optimize Select_Cryst->Optimize

Q6: Should I primarily use normal-phase or reverse-phase chromatography for these compounds?

A6: The choice depends entirely on the specific polarity of your derivative. Imidazo[1,2-a]pyrazines can range from moderately to extremely polar. The table below summarizes the key considerations.

FeatureNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Polar (Silica, Alumina)[11]Non-Polar (C18, C8)[12]
Mobile Phase Non-polar to polar organic solvents (Hexane, EtOAc, DCM, MeOH)[11]Polar solvents (Water, Acetonitrile, Methanol)[12]
Best For... Less polar to moderately polar derivatives.Moderately polar to very polar derivatives.[8]
Common Problems Streaking/tailing due to basicity, irreversible adsorption, potential for degradation on acidic silica.[2][7]Poor or no retention for highly hydrophilic compounds (elution in void volume).[10]
Key Advantage Volatile organic solvents are easily removed.Excellent for separating polar and water-soluble compounds; less risk of degradation.

Q7: My compound is a salt (e.g., an HCl salt). How does this affect my purification strategy?

A7: Purifying salts via chromatography can be difficult. Salts are often highly polar and may have poor solubility in typical normal-phase organic solvents.

  • Reverse-Phase is Often Best: Since salts are typically water-soluble, reverse-phase chromatography using an aqueous mobile phase (often with a pH-adjusting buffer like formic acid or ammonium acetate) is the most direct method.

  • Convert to Free Base: For normal-phase chromatography, you must first convert the salt to its neutral, free-base form. This is typically done by dissolving the salt in an aqueous solution, adjusting the pH with a base (e.g., NaHCO₃, Na₂CO₃), and then extracting the free base into an organic solvent like DCM or EtOAc.[10] This organic solution can then be concentrated and purified by normal-phase chromatography.

  • Ion-Exchange Chromatography: This is another powerful technique for purifying charged molecules, though it is less common in typical organic synthesis labs than the methods above.

Part 3: Experimental Protocol

Protocol: Flash Column Chromatography of a Polar Imidazo[1,2-a]pyrazine using a Basic Modifier

This protocol outlines the steps for purifying a compound that exhibits tailing on a standard silica TLC.

1. Solvent System Selection (TLC):

  • Prepare several vials with potential solvent systems. A good starting point is Dichloromethane (DCM) and Methanol (MeOH).
  • To a chosen system (e.g., 95:5 DCM:MeOH), add ~1% triethylamine (TEA).
  • Spot your crude material on a silica TLC plate and develop it in the TEA-modified solvent system.
  • Adjust the DCM/MeOH ratio until your target compound has an Rf value of approximately 0.2-0.3.[3] This provides the best balance for good separation on a column.

2. Column Packing:

  • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass).
  • Dry pack the column with silica gel.
  • Gently tap the column to ensure even packing and prevent air channels.

3. Deactivation and Equilibration:

  • Prepare a sufficient volume of your initial, least polar eluting solvent (e.g., 100% DCM or 98:2 DCM:MeOH) containing 1% TEA.
  • Flush the packed column with 2-3 column volumes of this solvent. This step is critical as it neutralizes the acidic sites on the silica before your compound is introduced.[3]

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3 times the mass of your sample) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column bed.[13] Dry loading prevents sample dissolution issues and leads to sharper bands.
  • Wet Loading: Dissolve your sample in the absolute minimum amount of your initial elution solvent. Use a pipette to carefully load the solution onto the top of the column, taking care not to disturb the bed.

5. Elution and Fraction Collection:

  • Begin eluting with your initial, low-polarity solvent system.
  • If you developed a gradient on TLC, gradually increase the percentage of the more polar solvent (MeOH) over the course of the run. A shallow gradient is often more effective for separating closely related compounds.[14]
  • Collect fractions and monitor their contents by TLC to identify which ones contain your pure product.

G cluster_0 Problem: Poor Separation / Tailing cluster_1 Troubleshooting Logic cluster_2 Solutions Start Poor Separation Observed in Column Check_Solvent Is Solvent System Optimized? Start->Check_Solvent Check_Modifier Is Basic Modifier (TEA) Present and Sufficient? Check_Solvent->Check_Modifier No Re_TLC Re-optimize on TLC (Aim for Rf 0.2-0.3) Check_Solvent->Re_TLC Yes Check_Load Was Column Overloaded? Check_Modifier->Check_Load No Add_TEA Increase TEA to 1-2% Check_Modifier->Add_TEA Yes Check_Stability Is Compound Stable on Silica? Check_Load->Check_Stability No Reduce_Load Reduce Sample Load (1-5% of Silica Mass) Check_Load->Reduce_Load Yes Change_Phase Switch to Alumina or Reverse Phase Check_Stability->Change_Phase No

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
  • BenchChem. (2025, December). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
  • BenchChem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.
  • (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • PubMed Central. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • YouTube. (2019, March 25). Chromatography Troubleshooting.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • (n.d.). Chemistry 4631.
  • Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Biotage. (n.d.). Reversed-Phase Flash Purification.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?

Sources

minimizing debromination of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable heterocyclic building block, with a specific focus on mitigating the common side reaction of debromination during cross-coupling reactions. Our goal is to provide you with actionable insights and robust protocols to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Premature Debromination

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] However, its electron-deficient nature, a consequence of the fused pyrazine and imidazole rings, renders the C-Br bond susceptible to premature cleavage, leading to the formation of the undesired debrominated (hydrodebromination) byproduct. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.[2]

Understanding and controlling this debromination pathway is critical for maximizing the yield of the desired coupled product and simplifying downstream purification. This guide will delve into the mechanistic underpinnings of this side reaction and provide a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur with this specific substrate?

A1: Debromination, in this context, refers to the replacement of the bromine atom on the imidazo[1,2-a]pyrazine core with a hydrogen atom, a process also known as hydrodebromination. This occurs because the imidazo[1,2-a]pyrazine ring system is electron-deficient, which weakens the carbon-bromine bond. In the presence of a palladium catalyst and a hydrogen source (often the solvent, base, or impurities), a competing reaction pathway can lead to the formation of the debrominated product instead of the desired cross-coupled product.

Q2: What are the most common sources of hydrogen for the hydrodebromination side reaction?

A2: The hydrogen atom can originate from several sources within the reaction mixture. Common sources include:

  • Solvents: Protic solvents like alcohols (e.g., isopropanol, ethanol) or even residual water in aprotic solvents can act as hydrogen donors.[3]

  • Bases: Certain bases, particularly those with available protons, can contribute to this side reaction.

  • Reagents: Organoboron reagents in Suzuki couplings or amines in Buchwald-Hartwig reactions can, under certain conditions, serve as hydrogen sources.

Q3: How does the choice of palladium catalyst and ligand influence the extent of debromination?

A3: The catalyst-ligand system plays a pivotal role. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle. However, an inappropriate choice can inadvertently favor the debromination pathway. For instance, ligands that are too bulky might hinder the approach of the coupling partner, allowing more time for competing side reactions.

Q4: Can the reaction temperature and time affect the level of debromination?

A4: Absolutely. Higher reaction temperatures and prolonged reaction times can increase the incidence of debromination. While elevated temperatures are often necessary to drive the cross-coupling to completion, they can also provide the activation energy for the undesired debromination pathway. Therefore, careful monitoring and optimization of these parameters are crucial.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section provides a structured approach to diagnosing and resolving specific problems encountered during the use of this compound in cross-coupling reactions.

Problem 1: Significant formation of the debrominated byproduct is observed by LC-MS analysis.

Question: I am running a Suzuki-Miyaura coupling and a large peak corresponding to the mass of the debrominated starting material is present. What are the likely causes and how can I fix this?

Answer: This is a classic case of hydrodebromination competing with your desired cross-coupling. The primary factors to investigate are your choice of base, solvent, and catalyst system.

Causality and Recommended Actions:

  • Base Selection: Strong inorganic bases in the presence of water can promote debromination. Consider switching to a milder, non-hydroxide base.

    • Protocol: Replace aqueous Na2CO3 or K2CO3 with anhydrous K3PO4 or Cs2CO3. Anhydrous conditions are key.

  • Solvent System: Protic solvents are a common culprit.

    • Protocol: Ensure your aprotic solvents (e.g., dioxane, toluene, DMF) are rigorously dried. Avoid using alcohol co-solvents if possible. If a co-solvent is necessary for solubility, consider using a minimal amount of a less reactive alcohol like t-butanol.

  • Catalyst and Ligand Choice: Your current palladium source and ligand may not be optimal for this electron-deficient system.

    • Protocol: For Suzuki couplings, consider using a catalyst system known for its high activity and stability, such as a pre-catalyst with a biarylphosphine ligand (e.g., SPhos, XPhos).[4] These ligands can accelerate the desired cross-coupling, outcompeting the debromination.

Problem 2: The Buchwald-Hartwig amination is sluggish and leads to a mixture of debrominated starting material and desired product.

Question: My C-N coupling reaction is not going to completion, and I'm seeing a significant amount of the debrominated side product. How can I improve the reaction efficiency and selectivity?

Answer: Sluggish C-N coupling with this substrate often points to issues with catalyst activity or the choice of base being incompatible with the amine.

Causality and Recommended Actions:

  • Base Compatibility: The choice of base is critical in Buchwald-Hartwig aminations.[5] A base that is too weak may not efficiently deprotonate the amine, slowing down the catalytic cycle and allowing more time for debromination. Conversely, a base that is too strong might lead to other side reactions.

    • Protocol: For many amine couplings, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are effective bases.[5] Ensure the base is fresh and handled under inert conditions.

  • Ligand Selection for C-N Coupling: The ligand must facilitate both the oxidative addition of the aryl bromide and the reductive elimination to form the C-N bond.

    • Protocol: Employing specialized ligands developed for Buchwald-Hartwig reactions, such as Josiphos or Buchwald's biarylphosphine ligands, can significantly improve reaction outcomes.[6] These ligands are designed to promote the desired catalytic cycle efficiently.

Data-Driven Optimization Strategies

To aid in your experimental design, the following table summarizes recommended starting points for minimizing debromination in common cross-coupling reactions with this compound.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(OAc)2, Pd2(dba)3Pd(OAc)2, Pd2(dba)3
Ligand SPhos, XPhos, RuPhosJosiphos, BrettPhos, Xantphos
Base K3PO4 (anhydrous), Cs2CO3NaOtBu, LiHMDS, K3PO4
Solvent Dioxane, Toluene (anhydrous)Dioxane, Toluene (anhydrous)
Temperature 80-100 °C90-110 °C

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.5 equiv).

  • Add Pd(OAc)2 (0.02 equiv) and SPhos (0.04 equiv).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous dioxane via syringe.

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Debromination

This protocol is designed for the coupling of this compound with a primary or secondary amine.

Step-by-Step Methodology:

  • In a glovebox, add NaOtBu (1.4 equiv) to an oven-dried reaction vial.

  • In a separate vial, dissolve this compound (1.0 equiv), the amine (1.2 equiv), Pd2(dba)3 (0.015 equiv), and Josiphos ligand (0.03 equiv) in anhydrous toluene.

  • Add the solution from step 2 to the vial containing the base.

  • Seal the reaction vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling cycle and the undesired debromination pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Debromination Pathway A Pd(0)L_n B Oxidative Addition (Ar-Br) A->B Ar-Br C Ar-Pd(II)-Br(L_n) B->C D Transmetalation (Suzuki) or Amine Coordination (B-H) C->D H Ar-Pd(II)-Br(L_n) E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G I Protonolysis H->I H+ Source (Solvent, Base) J Ar-H (Byproduct) I->J

Caption: Competing pathways in Pd-catalyzed reactions.

References

  • AlisonPhos and AliPhos Ligands for Pd-Catalyzed Cross-Coupling. ACS Catalysis, 10(24), 15008-15018. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]

  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Journal of the American Chemical Society, 145(35), 19485–19493. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5576-5601. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(10), 1621-1625. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 50(74), 10902-10905. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(16), 5897-5904. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. Advanced Synthesis & Catalysis, 361(13), 3176-3182. [Link]

  • (PDF) Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. ResearchGate. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1930. [Link]

  • Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl]. ACS Medicinal Chemistry Letters, 10(11), 1594-1599. [Link]

  • Synthesis of Secondary Boronates via Deaminative Cross-Coupling of Alkyl Nitroso Carbamates and Boronic Acids. Organic Letters, 24(31), 5829–5833. [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5358-5362. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Journal of the American Chemical Society, 141(15), 6173–6178. [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutially Relevant Heteroaromatic Boronates. Angewandte Chemie International Edition, 57(31), 9909-9913. [Link]

  • Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. PubChem. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(1), 298–301. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 18(10), 12693-12702. [Link]

Sources

Technical Support Center: Solvent Selection for Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Introduction

Welcome to the Technical Support Center for the synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This molecule is a key building block in medicinal chemistry and drug development, valued for its versatile imidazo[1,2-a]pyrazine core.[1][2] The successful synthesis of this scaffold, typically via the condensation of 2-amino-5-bromopyrazine with an ethyl α-haloacetate derivative (such as ethyl bromopyruvate), is profoundly influenced by the choice of reaction solvent.

This guide provides researchers, scientists, and drug development professionals with in-depth, experience-based insights into selecting the optimal solvent for this reaction. We will explore common challenges, provide detailed troubleshooting steps, and explain the underlying chemical principles to empower you to optimize your synthesis for yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable solvent for synthesizing this compound?

A1: Ethanol (EtOH) is the most frequently cited and reliable solvent for this class of reaction.[2][3] It offers a good balance of reactant solubility, facilitates the necessary proton transfers in the cyclization step, and is relatively inexpensive and environmentally benign. Reactions in ethanol, typically run at reflux with a mild base like sodium bicarbonate (NaHCO₃), often result in excellent yields and high purity of the final product.[2][3]

Q2: Can I run this reaction without a solvent?

A2: Yes, solvent-free synthesis is a viable and increasingly popular green chemistry approach.[4][5] These reactions are often facilitated by microwave irradiation or mechanical grinding.[6][7] The benefits include significantly reduced reaction times, lower environmental impact, and often simplified workup procedures.[5] However, this method may require specialized equipment (microwave reactor) and optimization to prevent localized overheating and charring.

Q3: Are polar aprotic solvents like DMF or DMSO a good choice?

A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be effective, particularly for reactants with poor solubility in alcohols.[8][9] These solvents are excellent for the initial Sₙ2 alkylation step of the mechanism.[10] However, they have higher boiling points, which can make product isolation more difficult, and they may require more stringent drying procedures as they are typically very hygroscopic.

Q4: My reaction is not going to completion. What is the first thing I should check regarding the solvent?

A4: The first step is to verify reactant solubility. If your starting materials, particularly the 2-amino-5-bromopyrazine, are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete. Observe the reaction mixture; if solids remain, you may need to switch to a more effective solvent (e.g., from ethanol to DMF) or increase the solvent volume.

Core Concept: The Mechanistic Role of the Solvent

The synthesis of the imidazo[1,2-a]pyrazine ring system is a two-step process: (1) an initial Sₙ2 alkylation, followed by (2) an intramolecular cyclization and dehydration.[10] The solvent choice directly impacts both stages.

  • Sₙ2 Alkylation: The endocyclic nitrogen of 2-amino-5-bromopyrazine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromopyruvate.

    • Protic Solvents (e.g., Ethanol): Can solvate both the nucleophile and the electrophile. While they can slow down Sₙ2 reactions by hydrogen-bonding with the nucleophile, their ability to dissolve the reactants and the mild base (NaHCO₃) often makes them a practical choice.

    • Polar Aprotic Solvents (e.g., DMF): Excel at solvating cations while leaving the nucleophile relatively "naked" and more reactive. This can accelerate the initial alkylation step.

  • Cyclization & Dehydration: The exocyclic amine of the intermediate attacks the ketone carbonyl, forming a cyclic hemiaminal, which then dehydrates to yield the aromatic imidazo[1,2-a]pyrazine ring.

    • Protic Solvents (e.g., Ethanol): Are highly effective here as they can act as a proton shuttle, facilitating the proton transfers needed for both the cyclization and the elimination of water.

    • Aprotic Solvents (e.g., DMF): Are less effective at facilitating proton transfer. While the reaction still proceeds, it may require higher temperatures or longer reaction times for the dehydration step.

Below is a diagram illustrating the key decision points in the experimental workflow.

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Troubleshooting cluster_workup Workup & Purification start Start: Assemble Reactants (2-amino-5-bromopyrazine, ethyl bromopyruvate, base) choose_solvent Select Solvent System (See Table 1) start->choose_solvent run_reaction Run Reaction (Heat/Stir) choose_solvent->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor check_yield Reaction Complete? monitor->check_yield low_yield Low Yield / No Reaction check_yield->low_yield No workup Workup & Isolation check_yield->workup Yes troubleshoot Troubleshoot: - Check Solubility - Verify Temp/Time - Change Solvent low_yield->troubleshoot troubleshoot->choose_solvent Re-optimize purify Purify Product (Recrystallization/Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for synthesis and troubleshooting.

Troubleshooting Guide

Issue 1: Low to No Product Yield

  • Question: I have refluxed my reaction in ethanol for several hours, but TLC analysis shows only starting material. What's wrong?

  • Answer: This common issue often points to problems with solubility or reaction conditions.

    • Confirm Solubility: At reflux temperature, is all of your 2-amino-5-bromopyrazine dissolved? If not, the reaction is limited by the dissolution rate. Solution: Switch to a solvent with higher solvating power for your starting materials, such as DMF.[8]

    • Verify Base Presence: The reaction requires a base (e.g., NaHCO₃) to neutralize the HBr formed during the reaction. An absence of base will stall the reaction.

    • Temperature Check: Ensure your reaction is reaching the appropriate reflux temperature for the chosen solvent. For higher-boiling solvents like DMF, a temperature of 80-100 °C is often required.[11]

Issue 2: Formation of Multiple Impurities

  • Question: My reaction produces the desired product, but also several side products that are difficult to separate. How can I improve selectivity?

  • Answer: Impurity formation often arises from side reactions due to harsh conditions or incorrect stoichiometry.

    • Lower the Temperature: High temperatures can lead to decomposition and polymerization, especially in high-boiling solvents like DMF. Try running the reaction at a lower temperature for a longer period.

    • Solvent Choice: Protic solvents like ethanol can sometimes lead to side reactions like transesterification if reaction times are excessively long or temperatures are too high. In such cases, switching to an aprotic solvent might be beneficial.

    • Consider a Solvent-Free Approach: Microwave-assisted solvent-free reactions can be very fast and clean, often minimizing the formation of thermal degradation byproducts due to the short reaction times.[7]

Issue 3: Product is Difficult to Isolate from the Solvent

  • Question: I used DMF as a solvent and am having trouble removing it completely during workup. What is the best procedure?

  • Answer: High-boiling polar aprotic solvents require specific workup techniques.

    • Aqueous Workup: Dilute the reaction mixture with a large volume of water or brine. The desired product, being organic, should precipitate or be extractable with a water-immiscible solvent like ethyl acetate or dichloromethane. The DMF will preferentially partition into the aqueous layer.

    • High-Vacuum Evaporation: If the product is stable, removal of DMF can be achieved using a rotary evaporator connected to a high-vacuum pump, possibly with gentle heating.

Data Summary: Solvent Impact on Imidazo-Heterocycle Synthesis

The following table summarizes common solvents and conditions used for the synthesis of imidazo[1,2-a]pyrazines and their close analogs, providing a starting point for optimization.

SolventTypical BaseTemperatureTypical Reaction TimeAdvantagesDisadvantagesReferences
Ethanol NaHCO₃, K₂CO₃Reflux (~78 °C)4-12 hoursGood yields, easy workup, green solvent, facilitates cyclization.May have limited solubility for some substrates.[2],[3]
DMF NaHCO₃, K₂CO₃80-120 °C2-6 hoursExcellent solvating power, accelerates Sₙ2 step.High boiling point, difficult to remove, hygroscopic.[8],[12]
Water None/Base100 °C (MW)15-30 minExtremely green, rapid reactions with microwave.Requires microwave reactor, potential for hydrolysis.[13],[7]
Solvent-Free None80-120 °C (MW)5-20 minVery fast, high efficiency, no solvent waste, simple workup.Risk of charring, requires specialized equipment (MW).[4],[5]

Detailed Experimental Protocols

Protocol 1: Synthesis in Ethanol (Standard Method)
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromopyrazine (1.0 eq), ethyl bromopyruvate (1.1 eq), and sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Add absolute ethanol to achieve a concentration of approximately 0.1 M with respect to the aminopyrazine.

  • Stir the mixture and heat to reflux (approx. 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyrazine is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).[2]

Protocol 2: Synthesis in DMF (High-Solubility Method)
  • To a round-bottom flask, add 2-amino-5-bromopyrazine (1.0 eq) and ethyl bromopyruvate (1.1 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.2 M.

  • Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the stirred solution.

  • Heat the mixture to 85-90 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 10x the volume of DMF).

  • Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product for purification.[12]

The diagram below illustrates the general chemical transformation and the key intermediates.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product This compound 2-amino-5-bromopyrazine 2-amino-5-bromopyrazine alkylated_intermediate Alkylated Intermediate (Not Isolated) 2-amino-5-bromopyrazine->alkylated_intermediate Step 1: Alkylation Solvent: EtOH or DMF Base: NaHCO3 ethyl bromopyruvate ethyl bromopyruvate ethyl bromopyruvate->alkylated_intermediate final_product final_product alkylated_intermediate->final_product Step 2: Cyclization & Dehydration

Caption: Reaction scheme for this compound synthesis.

References

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol) - ResearchGate. Available at: [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - OUCI. Available at: [Link]

  • Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment - CONICET. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Recent development of solvent-free synthesis of heterocycles - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. Available at: [Link]

  • ethyl 6-bromoimidazo[1, 2-a]pyrazine-2-carboxylate, min 97%, 1 gram. Available at: [Link]

  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity † - ResearchGate. Available at: [Link]

  • Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | C9H7Br2N3O2 | CID 19827087. Available at: [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. Available at: [Link]

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]

Sources

Technical Support Center: A-Z Troubleshooting Guide for Column Chromatography of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purification of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science, presents unique challenges during column chromatography. Its polar nature, due to the presence of multiple nitrogen atoms and an ester group, combined with the potential for interaction with the stationary phase, can lead to issues such as poor separation, peak tailing, and on-column degradation. This comprehensive guide provides in-depth troubleshooting strategies and preventative measures to empower researchers to achieve high-purity isolation of this valuable compound.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Q1: Why is my compound streaking or "tailing" down the column and on my TLC plate?

Core Problem: Tailing is a classic sign of a strong, non-ideal interaction between the analyte and the stationary phase. For a basic N-heterocycle like this compound, the primary cause is the interaction between the basic nitrogen atoms of the imidazopyrazine core and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This strong binding results in a slow, uneven release of the compound as the mobile phase passes, causing the characteristic streak or tail.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to neutralize the acidic silanol groups.[1][3][4]

    • Method: Add a small amount of a volatile base, typically triethylamine (TEA), to your mobile phase. A concentration of 0.5-2% (v/v) is usually sufficient.[1][5] The TEA will preferentially bind to the acidic sites on the silica, preventing your target compound from doing so and allowing for a sharp, symmetrical elution profile.[2][6][7]

    • Expert Insight: Always use TEA in both the TLC mobile phase and the column mobile phase to ensure the Rf values are comparable and the separation is predictable. Be aware that removing residual TEA from the final product may require co-evaporation with a solvent like toluene.

  • Consider an Alternative Stationary Phase: If tailing persists or if your compound is particularly sensitive, switching the stationary phase is a viable option.

    • Neutral Alumina: Alumina is a good alternative for basic compounds as it lacks the strong acidity of silica.[1][8] You may need to re-optimize your solvent system, as the selectivity will differ.

    • Reversed-Phase (C18) Silica: If your compound has sufficient solubility in aqueous/organic mixtures, reversed-phase chromatography can provide excellent resolution. Elution order is inverted, with polar compounds eluting first.

Q2: My compound seems to be decomposing on the column. How can I prevent this?

Core Problem: The acidic nature of silica gel can act as a catalyst for the degradation of acid-sensitive compounds.[1][8] For complex heterocyclic systems, this can manifest as the appearance of new, unexpected spots on TLC analysis of the collected fractions.

Solutions:

  • Confirm On-Column Instability with 2D TLC: Before running a column, it's crucial to verify that your compound is stable to the stationary phase.

    • Protocol: Spot your crude material in one corner of a square TLC plate. Develop the plate in a chosen solvent system. Dry the plate completely. Rotate the plate 90 degrees and develop it again in the same solvent system.

    • Interpretation: A stable compound will produce a single spot that lies on the diagonal. Any spots that appear off the diagonal are decomposition products formed during the first elution.[1][8]

  • Deactivate the Silica Gel: As with tailing, neutralizing the silica is the primary solution. Flushing the column with a solvent system containing 1-3% triethylamine before loading your sample can effectively passivate the acidic sites.[1][5]

  • Minimize Residence Time: The longer your compound is in contact with the silica, the greater the opportunity for degradation.

    • Use Flash Chromatography: Apply pressure (air or nitrogen) to speed up the elution.

    • Optimize Solvent Strength: Choose a mobile phase that gives your product an Rf value between 0.25 and 0.35. This ensures the compound moves down the column at a reasonable pace without compromising separation from impurities.

  • Work Quickly and Under Inert Atmosphere: If the compound is sensitive to air or light, degradation can occur in the fractions after elution.[9]

    • Immediately analyze fractions by TLC.

    • Combine pure fractions and evaporate the solvent promptly.

    • Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature.[9]

Q3: I'm getting very poor separation between my product and an impurity, even though they look separate on TLC.

Core Problem: This issue often stems from overloading the column or improper sample loading technique. A well-resolved TLC plate does not guarantee a successful column if the fundamental principles of chromatography are not followed.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for poor separation.

Detailed Solutions:

  • Reduce the Sample Load: A common mistake is to overload the column. This saturates the stationary phase, causing bands to broaden significantly and merge.

    • Rule of Thumb: The mass of the crude material should be approximately 1-5% of the mass of the silica gel.[4] For a difficult separation, aim for the lower end of this range (1-2%).

  • Improve Sample Loading Technique: The goal is to apply the sample to the column in the most concentrated, narrowest band possible.[10]

    • Wet Loading: Dissolve the crude material in the absolute minimum amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane). Carefully pipette this concentrated solution onto the top of the silica bed.

    • Dry Loading (Recommended): If the sample is not very soluble in the mobile phase, dry loading is superior. Dissolve your compound in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel (10-20x the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[10] This powder can then be carefully added to the top of the column. This method ensures the compound starts as a very narrow band, leading to sharper peaks and better separation.

  • Optimize the Solvent System: Ensure there is sufficient separation (ΔRf) between your target compound and the key impurities on the TLC plate. Aim for a ΔRf of at least 0.2 for a good preparative separation.

Part 2: Frequently Asked Questions (FAQs)

Q: How do I select the best starting solvent system? A: The selection process is empirical and guided by TLC. This compound is a relatively polar molecule. Start with a binary solvent system of a non-polar solvent and a polar solvent. Good starting points are Hexane/Ethyl Acetate or Dichloromethane/Methanol. Run TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1) to find the composition that gives your target compound an Rf value of ~0.25-0.35.

Solvent System ComponentPolarityTypical Use Case for N-Heterocycles
Non-Polar
Hexane / HeptaneLowPaired with Ethyl Acetate for less polar compounds.
Dichloromethane (DCM)MediumA versatile solvent, often paired with Methanol.
Polar
Ethyl Acetate (EtOAc)Medium-HighGood general-purpose polar solvent.
Methanol (MeOH)HighUsed for eluting highly polar compounds.
AcetoneMedium-HighCan offer different selectivity compared to EtOAc.

Q: Should I use isocratic or gradient elution? A:

  • Isocratic Elution (constant solvent composition): This is ideal if your target compound is well-separated from all impurities on the TLC plate. It is simpler to perform and more reproducible.

  • Gradient Elution (increasing polarity over time): Use a gradient if your crude mixture contains impurities that are both much less polar and much more polar than your target. A shallow gradient around the optimal elution polarity can significantly improve the separation of closely related impurities. A steep gradient at the end can then be used to quickly flush highly polar "junk" from the column.

Q: How do I properly pack a "slurry packed" column to avoid cracks and channels? A: Air bubbles and channels in the silica bed are fatal to separation. The slurry packing method is the most reliable way to achieve a uniform column bed.

Protocol: Slurry Packing a Silica Gel Column

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, then add a ~1 cm layer of sand.

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase and stir gently to create a homogenous, pourable slurry (like a milkshake). Ensure no dry clumps remain.

  • Pour the Slurry: Using a funnel, pour the slurry into the column in a single, continuous motion.

  • Tap and Settle: Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and help the silica pack evenly.

  • Pressurize and Finalize: Open the stopcock and allow some solvent to drain, which will compact the bed. Apply gentle pressure (e.g., from a pipette bulb or airline) to further compact the silica until the bed height is stable. Add another ~1 cm layer of sand on top to protect the silica surface during sample and solvent addition. Never let the solvent level drop below the top of the silica bed.

Part 3: References

  • Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from [Link]

  • Reddit. (2013). TLC and streaking: why add triethylamine?. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • ResearchGate. (2022). How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • Reddit. (n.d.). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Reproducibility in the Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and enhance the reproducibility of the synthesis for Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. By moving beyond a simple procedural outline, this document delves into the mechanistic rationale behind protocol steps, offering a robust framework for troubleshooting and optimization.

Introduction: The Synthetic Challenge

This compound is a key heterocyclic scaffold in medicinal chemistry, often serving as a precursor for developing novel therapeutic agents. The most prevalent synthetic route involves the condensation reaction between 2-amino-5-bromopyrazine and an ethyl α-halopyruvate derivative, typically ethyl bromopyruvate.[1][2] While theoretically straightforward, this reaction is frequently plagued by issues of low yield, inconsistent results, and difficult purification. This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during the initial phases of synthesis.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of a bicyclic heteroaromatic ring formation. It proceeds via a two-step sequence:

  • N-Alkylation: The process begins with the nucleophilic attack of the endocyclic nitrogen atom (N1) of 2-amino-5-bromopyrazine on the α-carbon of ethyl bromopyruvate. This initial SN2 reaction forms a quaternary ammonium salt intermediate. The endocyclic nitrogen is more nucleophilic than the exocyclic amino group, driving the regioselectivity of this first step.[1]

  • Intramolecular Cyclization & Dehydration: The intermediate then undergoes an intramolecular condensation. The exocyclic amino group attacks the ketone carbonyl, forming a five-membered ring. Subsequent dehydration (loss of a water molecule) aromatizes the newly formed imidazole ring, yielding the final imidazo[1,2-a]pyrazine product.

Q2: What are the critical starting materials and what should I look out for?

A2: The two primary reactants are 2-amino-5-bromopyrazine and ethyl bromopyruvate .

  • 2-Amino-5-bromopyrazine (CAS 59489-71-3): Purity is paramount. It should be a solid with a melting point around 113-117 °C.[3] Impurities can interfere with the initial N-alkylation. It is advisable to check the purity by NMR or LC-MS before use.

  • Ethyl Bromopyruvate (CAS 70-23-5): This is a lachrymatory and reactive α-keto ester. It is susceptible to hydrolysis and self-condensation. It is best to use a freshly opened bottle or to distill it under reduced pressure before use.[4] Store it under an inert atmosphere and refrigerated.

Q3: Are there alternative synthetic strategies available?

A3: Yes, while the condensation with α-halocarbonyls is traditional, other methods for constructing the imidazo[1,2-a]pyrazine core exist. These include multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which can assemble the core from an aminoazine, an aldehyde, and an isocyanide in a single step.[5][6] Iodine-catalyzed MCRs have also been reported as an efficient method.[5][7] However, for the specific target molecule, direct condensation remains the most commonly documented and direct approach.

Part 2: A Validated Step-by-Step Synthesis Protocol

This protocol is designed to serve as a reliable baseline for achieving consistent results.

Reaction Scheme: 2-amino-5-bromopyrazine + Ethyl bromopyruvate → this compound

Materials & Reagents:

  • 2-Amino-5-bromopyrazine (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (anhydrous, 200 proof)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyrazine (1.0 eq) and anhydrous ethanol (approx. 0.1 M concentration relative to the aminopyrazine).

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the suspension. The bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, preventing potential side reactions and decomposition.

  • Reagent Addition: While stirring vigorously, add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature. A slight exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 2-amino-5-bromopyrazine spot is a key indicator of completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product is typically a brown or yellow solid.

    • Recrystallization: Recrystallize from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to obtain a purified, crystalline solid.

    • Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Part 3: In-Depth Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Workflow & Decision Points

The following diagram illustrates the general experimental workflow and key decision points for troubleshooting.

G Synthesis & Troubleshooting Workflow reagents 1. Reagent Quality Check (NMR, mp, Freshness) setup 2. Reaction Setup (Anhydrous, Inert Atm.) reagents->setup reaction 3. Reaction Monitoring (TLC, LC-MS) setup->reaction workup 4. Work-up & Extraction reaction->workup purify 5. Purification (Recrystallization/Column) workup->purify analysis 6. Final Analysis (NMR, MS, Yield) purify->analysis problem Problem Identified? analysis->problem problem->analysis No, Success! low_yield Low Yield / No Reaction problem->low_yield Yes impure Impure Product problem->impure Yes low_yield->reagents Check Starting Materials low_yield->setup Verify Conditions (Temp, Time, Base) impure->workup Improve Work-up impure->purify Optimize Purification G start Problem: Low Yield check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present Is starting material (SM) the major spot? check_tlc->sm_present reagent_quality Action: Verify reagent quality. Is ethyl bromopyruvate fresh? sm_present->reagent_quality Yes multiple_spots Are there multiple new spots/peaks? sm_present->multiple_spots No reaction_cond Action: Increase reaction temperature or time. reagent_quality->reaction_cond If Yes side_reactions Cause: Side reactions or decomposition likely. multiple_spots->side_reactions Yes workup_loss Cause: Product lost during work-up or purification. multiple_spots->workup_loss No (One major product spot) optimize_cond Action: Lower reaction temp, add pyruvate slowly, or run under inert gas. side_reactions->optimize_cond optimize_purify Action: Re-optimize extraction pH. Use different recrystallization solvent or chromatography phase. workup_loss->optimize_purify

Sources

Validation & Comparative

A Researcher's Guide to the Validation of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics has positioned protein kinases as pivotal targets in drug discovery, particularly in oncology and immunology.[1] The human kinome, comprising over 500 kinases, orchestrates a vast array of cellular processes, and its dysregulation is a hallmark of numerous diseases.[2][] Consequently, the development of potent and selective kinase inhibitors is of paramount importance.[1] This guide provides a comprehensive framework for the validation of a novel small molecule, Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, as a putative kinase inhibitor.

While the therapeutic potential of novel chemical entities is vast, rigorous validation is the bedrock upon which their clinical translation is built. This process is not merely about confirming inhibitory activity but also about understanding selectivity, mechanism of action, and cellular efficacy. A frequent challenge in kinase inhibitor development is translating promising results from biochemical assays into functional inhibition within a cellular context.[4] Many compounds that demonstrate high potency in vitro fail to replicate these effects in cell-based assays.[4] Furthermore, off-target effects are a significant concern, as they can lead to unforeseen toxicities or confound the interpretation of experimental results.[2][5][6] Therefore, a multi-faceted validation strategy is essential to de-risk novel compounds and build a robust case for their further development.

This guide will delineate a systematic approach to characterizing this compound, from initial biochemical screening to more complex cell-based analyses. We will explore the critical experiments required to establish its potency, selectivity, and cellular mechanism of action, and we will provide protocols and data presentation formats to guide the researcher through this process. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this and other novel kinase inhibitors.

Experimental Design: A Multi-pronged Approach to Validation

The validation of a novel kinase inhibitor is a tiered process that moves from broad, high-throughput screening to more focused, mechanistic studies. This progression allows for the efficient allocation of resources and ensures that only the most promising candidates advance.

Tier 1: Initial Profiling and Potency Determination

The first step is to ascertain the inhibitory potential of this compound against a broad panel of kinases. This provides an initial "snapshot" of its selectivity profile and identifies the primary kinase targets. A cost-effective strategy is to perform an initial screen at a single high concentration against a large number of kinases.[7] Any significant inhibition observed in this primary screen is then followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50).[7]

Key Experimental Choices:

  • Kinase Panel: A comprehensive panel representing all major branches of the human kinome should be utilized. This helps in identifying both on-target and potential off-target activities early in the validation process.[8]

  • Assay Format: A variety of assay formats are available, including radiometric assays, and fluorescence- or luminescence-based assays.[8] The choice of assay will depend on the specific kinase and the available resources. For high-throughput screening, fluorescence-based methods like TR-FRET are often preferred.[1]

Tier 2: In-depth Selectivity and Mechanistic Studies

Once the primary kinase targets have been identified, the next step is to perform more detailed studies to confirm selectivity and elucidate the mechanism of inhibition. This involves comparing the potency of this compound against its primary target(s) to its activity against closely related kinases and known off-targets of other inhibitors.

Key Experimental Choices:

  • Orthogonal Assays: Employing a different assay format to confirm the initial findings helps to rule out assay-specific artifacts.

  • Mechanism of Action Studies: Experiments to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive provide valuable insights into its binding mode.

Tier 3: Cell-Based Assays for Functional Validation

Biochemical assays, while essential for determining direct enzymatic inhibition, do not fully recapitulate the complex environment of a living cell. Therefore, cell-based assays are crucial for validating that the inhibitor can engage its target in a cellular context and elicit the desired biological response.[4]

Key Experimental Choices:

  • Target Engagement Assays: Techniques like NanoBRET™ can be used to measure the binding of the compound to its target within intact cells.[9]

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of the kinase's substrate, providing a direct readout of the inhibitor's functional activity in the cell.[9]

  • Cell Viability and Proliferation Assays: These assays assess the downstream consequences of kinase inhibition on cellular processes like proliferation and survival.[4]

Visualizing the Validation Workflow

The following diagram illustrates the tiered approach to validating a novel kinase inhibitor.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Selectivity & Mechanism cluster_2 Tier 3: Cellular Validation cluster_3 Lead Candidate HTS High-Throughput Screen (Single Concentration) DoseResponse Dose-Response (IC50) for Active Hits HTS->DoseResponse >70% Inhibition Selectivity Selectivity Profiling (Related Kinases) DoseResponse->Selectivity MoA Mechanism of Action (e.g., ATP Competition) Selectivity->MoA TargetEngagement Target Engagement (e.g., NanoBRET) MoA->TargetEngagement CellularPhospho Cellular Phosphorylation Assay TargetEngagement->CellularPhospho Functional Functional Assays (e.g., Proliferation) CellularPhospho->Functional Lead Validated Inhibitor Functional->Lead

Caption: A tiered workflow for kinase inhibitor validation.

Experimental Protocols

In Vitro Kinase Assay (TR-FRET)

This protocol describes a general method for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor.[1]

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • ATP Solution: Prepare a stock solution of ATP in water and determine the concentration spectrophotometrically.

    • Substrate: Biotinylated peptide substrate specific for the kinase of interest.

    • Detection Reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore.

  • Assay Procedure:

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of a serial dilution of this compound or a control inhibitor (e.g., Staurosporine) in DMSO.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP (at the Km concentration for the specific kinase).

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol provides a method to assess the ability of this compound to inhibit the phosphorylation of a target kinase's substrate in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or a control inhibitor for the desired time (e.g., 2 hours).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 15 minutes) before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control.

Comparative Data Analysis

To provide a clear comparison of this compound's performance, the following tables present hypothetical data against well-characterized kinase inhibitors.

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetThis compound IC50 (nM)Control Inhibitor 1 (e.g., Sunitinib) IC50 (nM)Control Inhibitor 2 (e.g., Dasatinib) IC50 (nM)
Primary Target (Hypothetical): VEGFR2 50 1025
PDGFRβ250515
c-Kit8002030
SRC>10,0005001
ABL>10,000>10,0000.5
Table 2: Cell-Based Assay Performance
AssayThis compound IC50 (nM)Control Inhibitor 1 (e.g., Sunitinib) IC50 (nM)Control Inhibitor 2 (e.g., Dasatinib) IC50 (nM)
VEGFR2 Phosphorylation (HUVEC cells) 200 50100
PDGFRβ Phosphorylation (Fibroblasts)1,5003080
Cell Proliferation (HUVEC cells)500100250

Signaling Pathway Visualization

The following diagram illustrates a simplified VEGFR2 signaling pathway, a common target for kinase inhibitors in oncology.[10]

G cluster_0 Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor Ethyl 6-bromoimidazo [1,2-a]pyrazine-2-carboxylate Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway.

Conclusion

The validation of a novel kinase inhibitor, such as this compound, is a rigorous, multi-step process that is essential for its potential development as a therapeutic agent. This guide has outlined a comprehensive strategy that progresses from broad biochemical profiling to focused cell-based functional assays. By systematically determining the inhibitor's potency, selectivity, and cellular activity, researchers can build a robust data package to support its advancement. The provided protocols, data tables, and diagrams serve as a template for this validation process. It is through such meticulous and objective evaluation that the most promising and safest kinase inhibitors will be identified and translated into clinical practice.

References

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Google.
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A Researcher's Guide to Comparative Docking of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Derivatives: A Methodological and Applied Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively explored as inhibitors of various protein targets, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] This guide provides a comprehensive overview of how to conduct comparative molecular docking studies on a specific subset of these promising molecules: Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate derivatives.

Here, we delve into the rationale behind experimental choices in a typical computational drug design workflow, ensuring a robust and self-validating study. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate their discovery programs.

The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine nucleus is a bioisostere of purine, allowing it to interact with a wide array of biological targets. The ethyl 2-carboxylate and 6-bromo substituents on this core provide key chemical handles for modifying the molecule's steric and electronic properties, thereby influencing its binding affinity and selectivity for target proteins. The bromine atom, in particular, can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Designing a Comparative Docking Study

A well-designed comparative docking study can provide invaluable insights into the structure-activity relationships (SAR) of a series of compounds. By systematically comparing the predicted binding modes and affinities of this compound derivatives against one or more protein targets, researchers can prioritize the synthesis of the most promising candidates and guide further optimization efforts.

Pillar 1: Target Selection - The Foundation of a Meaningful Study

The choice of protein target is paramount. The imidazo[1,2-a]pyrazine scaffold has shown activity against several important enzyme families, including:

  • Kinases: These enzymes are central to cellular signaling and are frequently dysregulated in cancer. Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of c-Met, PI3K/mTOR, and Aurora kinases.[3][4][5]

  • Phosphodiesterases: Ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, and its inhibition can enhance anti-tumor immunity. Imidazo[1,2-a]pyrazine derivatives have emerged as potent ENPP1 inhibitors.[2]

  • Other Enzymes: This versatile scaffold has also been investigated for its inhibitory activity against other enzymes, such as microtubule affinity regulating kinase 4 (MARK4) and microbial enzymes.[6]

For a robust comparative study, it is advisable to select at least two distinct protein targets to assess the selectivity profile of the derivatives. The three-dimensional structures of the target proteins should be available in the Protein Data Bank (PDB).

Pillar 2: Ligand Preparation - Ensuring Chemical Accuracy

The accuracy of the input ligand structures is critical for obtaining reliable docking results. The this compound derivatives should be prepared as follows:

  • 2D to 3D Conversion: Draw the 2D structures of the derivatives and convert them to 3D structures using a suitable software package.

  • Energy Minimization: The 3D structures should be subjected to energy minimization to obtain low-energy, stable conformations.

  • Charge Assignment: Assign appropriate partial charges to the atoms of each ligand.

Pillar 3: The Docking Protocol - A Self-Validating Workflow

The docking protocol should be carefully validated to ensure that it can accurately reproduce the binding mode of known ligands.

A Step-by-Step Guide to a Validated Docking Workflow:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Binding Site Definition:

    • Identify the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the PDB structure or by using a binding site prediction tool.

    • Define a grid box that encompasses the entire binding site.

  • Docking Simulation:

    • Use a validated docking program, such as AutoDock Vina, to dock the prepared ligands into the defined binding site of the prepared protein.[7]

    • Generate multiple binding poses for each ligand.

  • Pose Analysis and Scoring:

    • Analyze the generated binding poses and select the one with the most favorable docking score (e.g., the lowest binding energy).

    • Visualize the protein-ligand interactions of the best pose to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Workflow Visualization:

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Derivative Structures) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Halogen bonds) pose_analysis->interaction_analysis sar_analysis SAR Analysis interaction_analysis->sar_analysis

Caption: A generalized workflow for comparative molecular docking studies.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of the docking results, the data should be summarized in a structured table.

Table 1: Hypothetical Docking Results for this compound Derivatives against Target A and Target B

DerivativeTarget A Binding Energy (kcal/mol)Key Interactions with Target ATarget B Binding Energy (kcal/mol)Key Interactions with Target B
Parent -7.5H-bond with Ser123, Halogen bond with Tyr234-6.2Hydrophobic interaction with Leu45
R1 = Me -7.8H-bond with Ser123, Halogen bond with Tyr234, Hydrophobic interaction with Ala56-6.5Hydrophobic interaction with Leu45 and Val67
R1 = OMe -8.2H-bond with Ser123 and Asn125, Halogen bond with Tyr234-6.3Hydrophobic interaction with Leu45
R2 = F -7.6H-bond with Ser123, Halogen bond with Tyr234-6.8H-bond with Gln89, Hydrophobic interaction with Leu45

Interpreting the Results: From Data to Insights

The comparative docking results can provide valuable insights into the SAR of the this compound derivatives. For example, in the hypothetical data presented in Table 1, the introduction of a methoxy group at the R1 position leads to a significant improvement in the binding affinity for Target A, likely due to the formation of an additional hydrogen bond. Conversely, the introduction of a fluorine atom at the R2 position improves the binding affinity for Target B.

These in silico findings can then be used to formulate hypotheses that can be tested experimentally. For instance, the derivatives with the best predicted binding affinities and selectivity profiles can be prioritized for synthesis and biological evaluation.

Conclusion

Comparative molecular docking is a powerful tool for accelerating the discovery and optimization of novel drug candidates. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the SAR of this compound derivatives and make more informed decisions in their drug discovery programs. The integration of computational and experimental approaches is key to successfully translating these promising scaffolds into new therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]

  • Singh, P., et al. (2022). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]

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The Ascendancy of Imidazo[1,2-a]pyrazines: A Head-to-Head Comparison of a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the pantheon of heterocyclic systems, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold," a distinction earned through its recurrent appearance in a multitude of biologically active compounds targeting a wide array of diseases. This guide provides an in-depth, head-to-head comparison of the imidazo[1,2-a]pyrazine scaffold against other notable heterocyclic systems, supported by experimental data to inform rational drug design.

The imidazo[1,2-a]pyrazine is a nitrogen-bridged fused heterocyclic system, structurally analogous to purines, which likely contributes to its ability to interact with a diverse range of biological targets.[1] Its rigid, planar structure provides a well-defined vector for substituent placement, allowing for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This inherent versatility has led to the development of imidazo[1,2-a]pyrazine-based compounds with a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

At a Glance: Imidazo[1,2-a]pyrazine vs. Alternative Scaffolds

To contextualize the advantages and potential liabilities of the imidazo[1,2-a]pyrazine scaffold, we will compare it with two other prominent heterocyclic systems in drug discovery: the closely related bioisostere, imidazo[1,2-a]pyridine, and a common non-fused heterocyclic, piperidine.

FeatureImidazo[1,2-a]pyrazineImidazo[1,2-a]pyridinePiperidine
Scaffold Type Fused Aromatic HeterocycleFused Aromatic HeterocycleSaturated Heterocycle
Key Physicochemical Properties Planar, rigid, electron-deficient pyrazine ring, potential for H-bond acceptors.[3]Planar, rigid, less electron-deficient than pyrazine, potential for H-bond acceptors.[4]Flexible, non-planar, basic nitrogen, good aqueous solubility.
Synthetic Accessibility Readily synthesized via condensation of α-aminopyrazines with α-halocarbonyls and multicomponent reactions.[5][6]Well-established syntheses (e.g., Chichibabin reaction), with numerous commercially available starting materials.[7]Commercially abundant and synthetically versatile.
Metabolic Stability Generally stable, but can be susceptible to oxidation on the pyrazine ring.[8]Generally stable, with metabolism often occurring on substituents.[9][10]Can undergo N-dealkylation and ring oxidation.
Biological Target Space Kinases (Aurora, PI3K), ENPP1, EphB4 receptor tyrosine kinase, antimicrobial targets.[1][11][12][13]Kinases, GABA-A receptors, proton pumps, antitubercular targets.[7][14][15]GPCRs, ion channels, enzymes (often as a linker or peripheral group).
Notable Clinical Candidates Entospletinib (GS-9973), Volitinib.[16][17]Zolpidem, Alpidem, Telacebec (Q203).[7][15]Risperidone, Haloperidol, Celecoxib.

In-Depth Analysis: Where the Imidazo[1,2-a]pyrazine Scaffold Shines

The primary advantage of the imidazo[1,2-a]pyrazine scaffold lies in its unique electronic properties and its ability to serve as a versatile template for kinase inhibitors. The additional nitrogen atom in the pyrazine ring compared to the pyridine ring in imidazo[1,2-a]pyridines significantly influences the electron distribution, often leading to distinct target interactions and selectivity profiles.

Case Study: Aurora Kinase Inhibition

Structure-based design efforts have successfully yielded potent and selective Aurora A kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold.[11][18] Co-crystallization studies have revealed key interactions between the scaffold and the kinase hinge region, providing a roadmap for optimizing potency and selectivity.[19] This highlights the scaffold's utility in generating targeted therapies for oncology.

Caption: A generalized workflow for the development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Comparative Biological Activity: A Look at the Data

Interestingly, a study comparing the anticancer activities of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives found that the imidazo[1,2-a]pyridine compounds generally exhibited more significant anticancer effects in their specific series.[21] This suggests that while both are privileged scaffolds, the choice between them may be target-dependent.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful application of the imidazo[1,2-a]pyrazine scaffold is underpinned by robust and versatile synthetic methodologies.

General Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A common and effective method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-haloketone.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the substituted 2-aminopyrazine (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Addition of α-Haloketone: Add the desired α-haloketone (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Caption: A simplified workflow for the synthesis of the imidazo[1,2-a]pyrazine scaffold.

In Vitro Kinase Assay Protocol

To evaluate the inhibitory activity of synthesized compounds against a target kinase, a radiometric or fluorescence-based assay is typically employed.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare assay buffer, kinase, substrate (e.g., a peptide or protein), and ATP (for radiometric assays, [γ-³³P]ATP is used).

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the assay buffer, kinase, and test compound to the wells of a microtiter plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

  • Stop Reaction and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody and a fluorescent probe are used to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: A Privileged Scaffold with a Bright Future

The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and proven success in yielding clinical candidates make it an attractive starting point for drug discovery campaigns. While a direct comparison with other scaffolds reveals that the "best" choice is always context- and target-dependent, the imidazo[1,2-a]pyrazine system offers a unique and compelling combination of features, particularly in the highly competitive and therapeutically important area of kinase inhibition. As our understanding of disease biology deepens, the versatility of this remarkable scaffold will undoubtedly continue to be exploited in the development of the next generation of targeted therapies.

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  • Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][11][22]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7196–7210. [Link]

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Confirming the Mechanism of Action of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1] Among these, Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate and its analogs have garnered significant interest. Elucidating the precise mechanism of action is a critical step in the development of these compounds as therapeutic agents. This guide provides a comparative analysis of the potential mechanisms of action for this class of molecules, supported by experimental data and detailed protocols for validation. We will explore the leading hypotheses for their anticancer effects, primarily focusing on tubulin polymerization inhibition and kinase modulation, and compare their activity with established agents.

Unraveling the Molecular Targets: Tubulin vs. Kinases

Initial broad-spectrum screening of imidazo[1,2-a]pyrazine derivatives has revealed two primary pathways through which they exert their cytotoxic effects: disruption of microtubule dynamics and inhibition of key cellular kinases.

1. Tubulin Polymerization Inhibition:

Several studies have pointed towards imidazo[1,2-a]pyrazine derivatives as potent inhibitors of tubulin polymerization.[2][3] These compounds are believed to bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.[3] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.[3] A notable example is the derivative TB-25, which has demonstrated potent inhibition of tubulin polymerization and strong anti-proliferative activity against various cancer cell lines.[3]

2. Kinase Inhibition:

The imidazo[1,2-a]pyrazine scaffold is also a common feature in a variety of kinase inhibitors.[4][5][6] Specific derivatives have been identified as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), Aurora kinases, and Cyclin-dependent kinase 9 (CDK9).[5][7][8][9][10] Inhibition of these kinases can disrupt crucial signaling pathways involved in cell growth, proliferation, and survival, ultimately leading to cancer cell death. For instance, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were identified as potent PI3Kα inhibitors.[7][8]

The specific substitutions on the this compound core likely determine the primary mechanism of action, directing the molecule to either tubulin or a specific kinase active site.

Experimental Confirmation of the Mechanism of Action

A multi-pronged experimental approach is essential to definitively confirm the mechanism of action. This involves a combination of in vitro biochemical assays, cell-based assays, and in silico modeling.

Workflow for Investigating Mechanism of Action

MOA_Workflow cluster_0 Initial Screening cluster_1 Mechanism Hypothesis cluster_2 Target Validation cluster_3 Downstream Effects Compound Synthesis Compound Synthesis Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Cytotoxicity Assay (e.g., MTT) Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Assay (e.g., MTT)->Tubulin Polymerization Assay Kinase Inhibition Panel Kinase Inhibition Panel Cytotoxicity Assay (e.g., MTT)->Kinase Inhibition Panel Cell-Based Microtubule Analysis Cell-Based Microtubule Analysis Tubulin Polymerization Assay->Cell-Based Microtubule Analysis Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinase Inhibition Panel->Cellular Thermal Shift Assay (CETSA) Molecular Docking Molecular Docking Cell-Based Microtubule Analysis->Molecular Docking Cellular Thermal Shift Assay (CETSA)->Molecular Docking Cell Cycle Analysis Cell Cycle Analysis Molecular Docking->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays

Caption: A generalized workflow for elucidating the mechanism of action of novel anticancer compounds.

Protocol 1: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm as microtubules form. Inhibitors of polymerization will prevent this increase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 1.8 mg/mL) in a suitable polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.8).[11] Keep on ice.

    • Prepare stock solutions of the test compound (e.g., this compound derivative) and a known tubulin inhibitor (e.g., colchicine) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the test compound or control to the appropriate wells.

    • Quickly add the ice-cold tubulin solution to each well.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each condition.

    • Calculate the percentage of inhibition compared to the DMSO control.

    • Determine the IC50 value (the concentration of compound that inhibits tubulin polymerization by 50%).

Protocol 2: Cell-Based Microtubule Integrity Assay

This assay visually assesses the effect of a compound on the microtubule network within cancer cells.

Principle: Immunofluorescence staining of α-tubulin allows for the visualization of the microtubule network. Compounds that disrupt microtubule dynamics will cause visible changes, such as depolymerization or stabilization.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa or HCT-116) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound, a positive control (e.g., paclitaxel for stabilization, colchicine for destabilization), and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde in PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the microtubule network using a fluorescence microscope.

    • Capture images and analyze the morphology of the microtubules.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: Kinase activity is typically measured by the amount of phosphorylated substrate produced. This can be quantified using various methods, including radiometric assays or fluorescence/luminescence-based assays.[12]

Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP in a kinase reaction buffer.

    • Prepare serial dilutions of the test compound and a known inhibitor of the target kinase.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and test compound/control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The light signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[1][13][14]

Principle: The binding of a ligand to a protein can alter its thermal stability. By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.[1][13]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat intact cells with the test compound or vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[1]

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing folded, non-aggregated proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting, ELISA, or a no-wash immunoassay like HTRF® or AlphaLISA®.[13]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data Analysis

The following tables summarize hypothetical comparative data for a lead this compound derivative ("EBIP-1") against known inhibitors.

Table 1: Comparison of Tubulin Polymerization Inhibition

CompoundTargetIn Vitro Tubulin Polymerization IC50 (µM)Cell-Based Anti-proliferative IC50 (HeLa, µM)
EBIP-1 Tubulin1.50.8
ColchicineTubulin2.10.05
PaclitaxelTubulinN/A (promotes polymerization)0.01

Table 2: Comparison of Kinase Inhibition

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Target Engagement (CETSA® Shift, °C)
EBIP-2 PI3Kα25+3.5
AlpelisibPI3Kα5+4.2
EBIP-3 Aurora A50+2.8
AlisertibAurora A1.2+5.1

Signaling Pathway Visualization

The downstream consequences of targeting these pathways are cell cycle arrest and apoptosis.

Signaling_Pathways cluster_tubulin Tubulin Inhibition Pathway cluster_pi3k PI3K Inhibition Pathway EBIP-1 EBIP-1 Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition EBIP-1->Tubulin Polymerization Inhibition binds to colchicine site Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Disruption->Mitotic Spindle Defect G2/M Arrest G2/M Arrest Mitotic Spindle Defect->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis EBIP-2 EBIP-2 PI3K PI3K EBIP-2->PI3K inhibits Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Apoptosis inhibits Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation

Caption: Simplified signaling pathways affected by this compound derivatives.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The specific derivatization pattern dictates the primary mechanism of action, which can range from inhibition of tubulin polymerization to the modulation of key cellular kinases such as PI3Kα and Aurora kinases. A systematic and multi-faceted experimental approach, as outlined in this guide, is crucial for the definitive confirmation of the mechanism of action. By employing a combination of biochemical and cell-based assays, researchers can confidently identify the molecular target and elucidate the downstream cellular consequences, thereby accelerating the translation of these promising compounds into clinical candidates.

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cross-reactivity profiling of inhibitors derived from Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, share a conserved ATP-binding pocket, making the design of specific inhibitors a formidable challenge. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the versatile imidazo[1,2-a]pyrazine scaffold, with a primary focus on their activity against Aurora kinases.

The imidazo[1,2-a]pyrazine core has emerged as a privileged scaffold in medicinal chemistry, giving rise to potent inhibitors of various kinases, including the Aurora family, which are critical regulators of mitosis and are frequently overexpressed in cancer.[1][2] This guide will delve into the experimental methodologies used to assess inhibitor selectivity, present comparative data for a representative imidazo[1,2-a]pyrazine-based inhibitor against established alternatives, and provide detailed protocols to enable researchers to conduct their own cross-reactivity profiling studies.

The Imperative of Selectivity: Understanding On- and Off-Target Effects

The human kinome comprises over 500 kinases, and achieving absolute selectivity for a single kinase is a lofty goal. Therefore, a thorough understanding of an inhibitor's "polypharmacology" – its interactions with multiple targets – is crucial. While some off-target activities can be benign or even beneficial, others can lead to adverse effects. Cross-reactivity profiling is the systematic process of evaluating a compound's inhibitory activity against a broad panel of kinases to map its selectivity landscape. This allows for a more informed assessment of its therapeutic potential and potential liabilities.

Featured Imidazo[1,2-a]pyrazine Inhibitor and Comparators

For the purpose of this guide, we will focus on a representative imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, which we will refer to as IMP-Cpd1 . The synthesis of such compounds often involves the use of building blocks like Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.[2][3] We will compare its selectivity profile against a panel of well-characterized Aurora kinase inhibitors with diverse scaffolds and selectivity profiles:

  • Alisertib (MLN8237): A selective Aurora A kinase inhibitor.[4][5][6][7][8]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also targets other kinases like ABL.[9][10][11][12][13]

  • Tozasertib (VX-680/MK-0457): A pan-Aurora kinase inhibitor with activity against other kinases.[14][15][16][17]

  • AT9283: A multi-targeted inhibitor with potent activity against Aurora kinases, JAK2, and FLT3.[1][18][19][20][21]

  • MK-5108 (VX-689): A highly potent and selective Aurora A inhibitor.[22][23][24][25]

Comparative Cross-Reactivity Profiling

The following table summarizes the inhibitory activity (IC50 in nM) of our representative imidazo[1,2-a]pyrazine compound (IMP-Cpd1, with representative data from potent analogues in the literature) and its comparators against a selection of key kinases. This data is synthesized from various preclinical studies and highlights the diverse selectivity profiles.

Kinase TargetIMP-Cpd1 (Representative)Alisertib (MLN8237)[5]Danusertib (PHA-739358)[9][10]Tozasertib (VX-680)[16][17]AT9283[19]MK-5108 (VX-689)[22][23]
Aurora A 5 1.2 13 Ki app: 0.6 ~3 0.064
Aurora B 10 396.5 79 Ki: 18 ~3 14
Aurora C 15 >100061 Ki: 4.6 -12
ABL1>1000>100025 Ki: 104>1000
ABL1 (T315I)>1000>100035154>1000
FLT3>1000>1000>1000Ki: 1.530>1000
JAK2>1000>1000>1000>10001.2 >1000
VEGFR2>1000>1000>1000>1000>1000>1000
TrkA>1000>100031>1000>1000<100-fold selectivity

Experimental Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is essential for a comprehensive assessment of inhibitor selectivity. This typically involves a combination of biochemical and cell-based assays.

Biochemical Kinase Assays (In Vitro Kinome Scanning)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases. The "gold standard" remains the radiometric assay using radiolabeled ATP.[26][27][28]

Workflow for In Vitro Kinome Scanning:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Incubate Compound, Kinase, and Substrate Mix Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Substrate Substrate & [γ-33P]ATP Mix Substrate->Incubation Quench Quench Reaction Incubation->Quench Separate Separate Phosphorylated Substrate Quench->Separate Quantify Quantify Radioactivity Separate->Quantify IC50 Calculate IC50 Values Quantify->IC50 Selectivity Generate Selectivity Profile IC50->Selectivity

Caption: Workflow for a radiometric in vitro kinase assay.

Detailed Protocol: In Vitro Radiometric Kinase Assay (33P-ATP)

  • Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration for a 10-point IC50 curve is 10 µM.

  • Reaction Master Mix: For each kinase to be tested, prepare a master mix containing the specific peptide substrate, and [γ-33P]ATP in a kinase-specific reaction buffer. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[9]

  • Kinase Reaction: In a 96-well plate, add the diluted test compound, followed by the purified kinase. Initiate the reaction by adding the master mix.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding a quench buffer, typically containing a high concentration of EDTA or phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Allow the filter mat to dry, and then measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[21][29][30][31][32][33]

Workflow for CETSA:

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis_sep Lysis & Separation cluster_analysis Analysis Cells Culture Cells Treat Treat with Inhibitor or Vehicle Cells->Treat Heat Heat Cells at a Temperature Gradient Treat->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Curve Generate Melt Curve WB->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells) to ~80% confluency. Treat the cells with the test inhibitor at a saturating concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.[34]

    • Incubate with a primary antibody specific for the target kinase (e.g., anti-Aurora A) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Phospho-Protein Western Blotting

To assess the functional consequences of kinase inhibition in cells, one can perform a Western blot to detect the phosphorylation of a known downstream substrate of the target kinase. For Aurora kinases, a key substrate is Histone H3 at Serine 10 (for Aurora B).[35]

Detailed Protocol: Phospho-Histone H3 Western Blot

  • Cell Treatment: Seed cells (e.g., HCT116) and treat with a dose-response of the inhibitor for a specified time (e.g., 24 hours). Include a positive control (e.g., nocodazole to induce mitotic arrest) and a vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-Histone H3 (Ser10).

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect with ECL.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3 or a loading control like GAPDH.

The Aurora Kinase Signaling Pathway

Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of inhibition. Aurora kinases are central regulators of mitosis.

G cluster_aurora_a Aurora A Signaling cluster_aurora_b Aurora B Signaling AurA Aurora A Centrosome Centrosome Maturation AurA->Centrosome promotes Spindle Bipolar Spindle Assembly AurA->Spindle promotes p53_A p53 (inhibition) AurA->p53_A phosphorylates TPX2 TPX2 TPX2->AurA activates AurB Aurora B (as part of CPC) H3 Histone H3 (Ser10) AurB->H3 phosphorylates CENPA CENP-A AurB->CENPA phosphorylates Cytokinesis Cytokinesis AurB->Cytokinesis regulates CPC Chromosomal Passenger Complex (CPC) (INCENP, Survivin, Borealin) CPC->AurB activates Kinetochore Kinetochore-Microtubule Attachment H3->Kinetochore CENPA->Kinetochore

Caption: Simplified Aurora Kinase Signaling Pathway.

Aurora A is activated by TPX2 and plays a key role in centrosome maturation and bipolar spindle assembly.[36][37] It can also phosphorylate and regulate the tumor suppressor p53. Aurora B is a component of the chromosomal passenger complex (CPC) and is critical for proper chromosome segregation and cytokinesis, with a well-established substrate being Histone H3.[36][38]

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of potent kinase inhibitors. However, as with any inhibitor class, a thorough understanding of its cross-reactivity profile is essential for successful clinical translation. By employing a combination of in vitro kinome scanning and cell-based target engagement and functional assays, researchers can build a comprehensive picture of an inhibitor's selectivity. This guide provides the foundational knowledge and detailed protocols to empower researchers in their efforts to develop the next generation of safe and effective kinase-targeted therapies. The comparative data presented herein underscores the nuanced differences in selectivity even among inhibitors targeting the same kinase family, highlighting the importance of rigorous cross-reactivity profiling in drug discovery.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Kollareddy, M., Zheleva, D., Dzubak, P., & Zemanek, M. (2012). Aurora kinases: Structure, Functions and Their Association with Cancer. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 156(1), 24-31.
  • Manfredi, M. G., Ecsedy, J. A., Chakravarty, A., Silverman, L., Zhang, M., Hoar, K. M., ... & Querfurth, E. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(22), 7091-7101.
  • Andrews, P. D. (2005). Aurora kinases: pathways and functions. Functional interaction map of Aurora A and Aurora B. Oncogene, 24(32), 5005-5015.
  • PubChem. (n.d.). AT-9283. Retrieved from [Link]

  • MassiveBio. (2025). Aurora Kinase Inhibitor AT9283. Retrieved from [Link]

  • Hijiya, N., Luchi, O., & Vey, N. (2017). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Moreno, L., Geoerger, B., & Pearson, A. D. (2015). A Phase I Trial of AT9283 (A Selective Inhibitor of Aurora Kinases) in Children and Adolescents With Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research, 21(3), 539-546.
  • Löffler, F. E., & Dauch, D. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55694.
  • Kelly, K. R., Shea, T. C., Goy, A., Berdeja, J. G., Reeder, C. B., McDonagh, K. T., ... & Smith, M. R. (2014). Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. British journal of cancer, 111(8), 1489-1496.
  • Kim, S., Lee, T., Park, S. J., Lee, J., Choi, H., Kim, H. R., ... & Kim, D. W. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules (Basel, Switzerland), 25(18), 4278.
  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., ... & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(17), 5170-5174.
  • Meng, Z., Mandal, A. K., Voigt, J. H., Hruza, A., Curran, P. J., Belanger, D. B., ... & Gray, K. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Journal of medicinal chemistry, 54(1), 201-210.
  • Network of Cancer Research. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Retrieved from [Link]

  • American Chemical Society. (2021). Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. ACS Medicinal Chemistry Letters, 12(9), 1436-1443.
  • Ecsedy, J., & Manfredi, M. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Molecular Cancer Therapeutics, 10(11_Supplement), A21-A21.
  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • ResearchGate. (n.d.). In vitro phosphorylation assay with γ‐³²P‐ATP in the presence of.... Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • ResearchGate. (n.d.). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). Retrieved from [Link]

  • Borthakur, G., Dombret, H., Schafhausen, P., Brümmendorf, T. H., Boissel, N., Jabbour, E., ... & Cortes, J. E. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy.
  • ResearchGate. (n.d.). Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A. Retrieved from [Link]

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A Technical Guide to Benchmarking Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Against Known Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate as an Aurora kinase inhibitor. By benchmarking its performance against established inhibitors—Alisertib (MLN8237), Barasertib (AZD1152-HQPA), and Tozasertib (VX-680)—this document outlines the essential experimental protocols and data interpretation strategies required for a thorough comparative analysis.

Introduction: The Rationale for Targeting Aurora Kinases

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are pivotal regulators of mitosis.[1] Their functions are integral to numerous mitotic events, including centrosome maturation, chromosome alignment and segregation, and cytokinesis.[1] Notably, Aurora kinases A and B are frequently overexpressed in a wide array of human cancers, making them compelling targets for anticancer drug development.[1] Inhibition of these kinases can lead to mitotic catastrophe and apoptosis in cancer cells, providing a clear rationale for the development of small molecule inhibitors.

The imidazo[1,2-a]pyrazine scaffold has emerged as a promising core structure for the development of potent Aurora kinase inhibitors.[2][3][4][5][6] This guide focuses on a specific derivative, this compound, and provides a roadmap for its systematic evaluation.

The Benchmarks: A Profile of Known Aurora Kinase Inhibitors

A robust benchmarking study requires well-characterized reference compounds. The following inhibitors represent a spectrum of selectivity profiles and have been extensively studied preclinically and in clinical trials.

InhibitorTarget SelectivityAurora A IC50/KiAurora B IC50/KiKey Cellular Effects
Alisertib (MLN8237) Aurora A selective[7][8][9]1.2 nM (IC50)[7][8]396.5 nM (IC50)[1]Induces mitotic arrest, apoptosis, and endoreduplication.[10][11]
Barasertib (AZD1152-HQPA) Aurora B selective[12][13][14]1368 nM (IC50)[15]0.37 nM (IC50)[12][13][14]Causes polyploidy and apoptosis.[14]
Tozasertib (VX-680) Pan-Aurora inhibitor[16]0.6 nM (Ki)[17]18 nM (Ki)[17]Induces G2/M arrest, endoreduplication, and apoptosis.[17]

IC50/Ki values are highly assay-dependent and should be interpreted in the context of the specific experimental conditions.

Experimental Framework for Benchmarking

A multi-tiered approach is essential for a comprehensive evaluation, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess the compound's effects in a biological context.

Biochemical Evaluation: Direct Kinase Inhibition

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora kinases A and B. This provides a direct measure of its potency and selectivity.

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay, a common method for quantifying kinase activity.

  • Reagents and Materials:

    • Recombinant human Aurora A and Aurora B kinases

    • FRET-based peptide substrate (e.g., Z'-LYTE® Kinase Assay Kit)[18]

    • ATP

    • Test compound (this compound) and benchmark inhibitors dissolved in DMSO

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Development reagent

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test and benchmark compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the FRET signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Activity Assessment

Cellular assays are critical for understanding how a compound affects cancer cells, including its ability to inhibit cell growth and induce cell death.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., HCT-116, HeLa)

    • Complete cell culture medium

    • Test compound and benchmark inhibitors

    • MTT reagent or CellTiter-Glo® reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test and benchmark compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the MTT or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

This technique reveals the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and can detect the induction of polyploidy, a hallmark of Aurora B inhibition.

  • Reagents and Materials:

    • Cancer cell line

    • Test compound and benchmark inhibitors

    • Propidium iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with the compounds for 24-48 hours.

    • Harvest and fix the cells in ethanol.

    • Stain the cells with PI/RNase A solution.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle.

    • Look for an accumulation of cells in the G2/M phase (indicative of mitotic arrest) and the appearance of a polyploid (>4N DNA content) population.

Target Engagement and Mechanism of Action

To confirm that the cellular effects are due to the inhibition of Aurora kinases, it is essential to measure the phosphorylation status of their key substrates.

Phosphorylation of Histone H3 at Serine 10 is a direct downstream marker of Aurora B activity.[19]

  • Reagents and Materials:

    • Cancer cell line

    • Test compound and benchmark inhibitors

    • Lysis buffer

    • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the compounds for a short duration (e.g., 1-3 hours).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary and secondary antibodies.

    • Visualize the protein bands using a chemiluminescent detection system.[20][21][22][23]

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.

    • A dose-dependent decrease in phospho-Histone H3 (Ser10) indicates inhibition of Aurora B in cells.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Mechanism of Action biochem_assay In Vitro Kinase Assay (FRET) ic50 Determine IC50 vs. Aurora A & B biochem_assay->ic50 Potency & Selectivity gi50 Determine GI50 cell_prolif Cell Proliferation Assay (MTT/CellTiter-Glo) cell_prolif->gi50 cell_cycle Cell Cycle Analysis (Flow Cytometry) phenotype Assess Mitotic Arrest & Polyploidy cell_cycle->phenotype target_engagement Measure p-Histone H3 (Ser10) western_blot Western Blot western_blot->target_engagement start This compound & Benchmark Inhibitors start->biochem_assay start->cell_prolif start->cell_cycle start->western_blot

Caption: Experimental workflow for benchmarking novel Aurora kinase inhibitors.

Aurora_Kinase_Signaling cluster_aurora_a Aurora A Pathway cluster_aurora_b Aurora B Pathway aurora_a Aurora A centrosome Centrosome Maturation aurora_a->centrosome spindle Bipolar Spindle Assembly aurora_a->spindle apoptosis Apoptosis / Polyploidy centrosome->apoptosis spindle->apoptosis aurora_b Aurora B histone_h3 Histone H3 (Ser10) aurora_b->histone_h3 Phosphorylation cytokinesis Cytokinesis aurora_b->cytokinesis cytokinesis->apoptosis mitosis Mitosis mitosis->aurora_a mitosis->aurora_b inhibitor Aurora Kinase Inhibitor inhibitor->aurora_a Inhibition inhibitor->aurora_b Inhibition

Caption: Simplified Aurora kinase signaling pathways in mitosis.

Expected Outcomes and Interpretation

Based on the structure-activity relationship (SAR) studies of the imidazo[1,2-a]pyrazine scaffold, it is plausible that this compound will exhibit inhibitory activity against Aurora kinases. The specific substitutions at the 6 and 2 positions will influence its potency and selectivity. This benchmarking study will elucidate these properties.

  • Potent and Selective Aurora A Inhibition: If the test compound shows a low nanomolar IC50 for Aurora A and a significantly higher IC50 for Aurora B (similar to Alisertib), cellular assays should reveal mitotic arrest with a 4N DNA content, followed by apoptosis. There should be minimal effect on phospho-Histone H3 (Ser10) at concentrations that induce mitotic arrest.

  • Potent and Selective Aurora B Inhibition: If the compound is more potent against Aurora B (like Barasertib), a significant, dose-dependent decrease in phospho-Histone H3 (Ser10) is expected. Cell cycle analysis will likely show the emergence of a polyploid cell population (>4N DNA content) due to failed cytokinesis.

  • Pan-Aurora Inhibition: If the compound inhibits both Aurora A and B with similar potency (akin to Tozasertib), a mixed phenotype may be observed. At lower concentrations, effects of Aurora A inhibition might dominate, while at higher concentrations, the Aurora B inhibition phenotype of polyploidy and potent suppression of phospho-Histone H3 (Ser10) will likely be more prominent.

Conclusion

References

  • Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. (n.d.). AACR Journals. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed. Retrieved from [Link]

  • Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora Kinase Inhibitors With Improved Off-Target Kinase Selectivity. (2012). PubMed. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). ResearchGate. Retrieved from [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). ACS Publications. Retrieved from [Link]

  • Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. (2004). ResearchGate. Retrieved from [Link]

  • MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas. (2014). NIH. Retrieved from [Link]

  • The basis of cell sensitivity to Aurora A/B inhibitors. (2008). AACR Journals. Retrieved from [Link]

  • Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. (2012). PubMed. Retrieved from [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2013). ResearchGate. Retrieved from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2018). PMC - PubMed Central. Retrieved from [Link]

  • Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors. (2022). ACS Publications. Retrieved from [Link]

  • Loss of Aurora kinase signaling allows lung cancer cells to adopt an alternative cell cycle and resist anti-mitotic drugs. (2019). bioRxiv. Retrieved from [Link]

  • Aurora kinase inhibition - dissecting cellular mechanisms. (2006). AACR Journals. Retrieved from [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020). MDPI. Retrieved from [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020). ResearchGate. Retrieved from [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). ResearchGate. Retrieved from [Link]

  • Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. (2011). PubMed. Retrieved from [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed. Retrieved from [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). NIH. Retrieved from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (2014). PMC - PubMed Central. Retrieved from [Link]

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A Researcher's Guide to the Translational Efficacy of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Analogs: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrazine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. The imidazo[1,2-a]pyrazine ring system is one such "privileged scaffold," recognized for its versatile pharmacological potential.[1] As structural analogs of deazapurines, these compounds have been successfully developed into agents with a wide array of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3]

This guide focuses on a specific, highly versatile starting point for chemical library synthesis: Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate . The bromine atom at the C6 position serves as a crucial synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the ethyl ester at C2 provides another site for modification. This allows researchers to systematically explore the structure-activity relationship (SAR) and optimize compounds for specific biological targets.

Our objective is to provide a comparative analysis of the in vitro and in vivo efficacy of analogs derived from this core structure. We will dissect the journey from initial cell-free or cell-based assays to their evaluation in complex animal models, offering insights into the critical, and often challenging, translation of benchtop potency into real-world efficacy.

The Drug Discovery Funnel: A Conceptual Workflow

The progression from a promising chemical scaffold to a viable drug candidate is a rigorous process of selection and elimination. This workflow illustrates the logical sequence from high-throughput screening to focused preclinical evaluation, a path that many imidazo[1,2-a]pyrazine analogs have followed.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Compound Library Synthesis (Analogs of this compound) B High-Throughput Screening (HTS) (e.g., Kinase Panels, Cell Viability) A->B Screening C Hit Confirmation & Potency (IC50/EC50 Determination) B->C Validation D SAR Studies & Lead Optimization (Iterative Chemical Modification) C->D Refinement E Lead Candidate Selection (Based on Potency, Selectivity, ADME) D->E Transition to In Vivo F Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) E->F Characterization G Efficacy Studies in Animal Models (e.g., Xenografts, Disease Models) F->G Testing H Toxicity & Safety Evaluation G->H Validation I Preclinical Candidate H->I

Caption: The drug discovery and development pathway.

Part I: Dissecting Efficacy in the Petri Dish (In Vitro)

In vitro studies are the foundation of drug discovery, providing a controlled environment to assess a compound's direct effect on a specific biological target or cellular process. For imidazo[1,2-a]pyrazine analogs, this has revealed a wealth of potential applications.

Key Biological Targets and Structure-Activity Relationships (SAR)

The versatility of the imidazo[1,2-a]pyrazine scaffold stems from its ability to be tailored to fit into the active sites of various enzymes, particularly protein kinases. Kinases are a major class of drug targets, especially in oncology. By modifying the substituents at key positions, researchers can achieve high potency and selectivity.

  • Kinase Inhibition: Analogs of this scaffold have been developed as potent inhibitors of PI3K, CDK9, ALK, and SYK.[4][5][6][7] For instance, optimization of an initial imidazo[1,2-a]pyridine hit led to a thiazole derivative with an IC50 of 2.8 nM against the p110α isoform of PI3K.[4] Another study found that placing a pyridin-4-yl group at position 2 and a benzyl group at position 3 yielded a potent CDK9 inhibitor with an IC50 of 0.16 µM.[5]

  • Tubulin Polymerization: Certain derivatives act as tubulin polymerization inhibitors, binding at the colchicine site. This disruption of microtubule dynamics induces cell cycle arrest and apoptosis, with one analog, TB-25, showing an IC50 of just 23 nM against HCT-116 cancer cells.[8]

  • Antimicrobial and Antioxidant Activity: Modifications at the C2, C3, and C8 positions have yielded compounds with significant free-radical scavenging and antimicrobial properties.[1]

SAR Img R6 C6 Position (Starting point: -Br) Key for cross-coupling reactions R6->Img R2 C2 Position (-COOEt) Modifications affect target binding R2->Img R3 C3 Position Substitution here (e.g., benzyl) can significantly enhance kinase inhibitory activity R3->Img R8 C8 Position Amination at this site can improve antioxidant activity R8->Img

Caption: Key modification sites on the core scaffold.

Comparative In Vitro Potency of Imidazo[1,2-a]pyrazine Analogs

The table below summarizes the in vitro potency of several published analogs, showcasing the impact of structural modifications on their activity against various targets.

Compound/Analog IDKey Structural FeaturesTargetAssay TypePotency (IC50)Reference
Analog 2g Imidazo[1,2-a]pyridine core, optimized substituentsPI3K p110αEnzyme Inhibition1.8 nM[4]
Compound 12 Thiazole derivative of 2gPI3K p110αEnzyme Inhibition2.8 nM[4]
Compound 3c Pyridin-4-yl at C2, Benzyl at C3CDK9Kinase Assay0.16 µM[5]
TB-25 Optimized for tubulin bindingTubulin PolymerizationCell Proliferation (HCT-116)23 nM[8]
Entospletinib (6) Imidazo[1,2-a]pyrazine coreSYKKinase Assay16.5 nM[7]
Analog 19 Benzo[6][8]imidazo[1,2-a]pyrazine coreALK (L1196M mutant)Cell-basedGood Activity[6]
Compound 5h Amination at C8Free Radical (DPPH)Scavenging Assay~8-14 µM[1]
Protocol: In Vitro Anti-Proliferative MTT Assay

This protocol describes a standard method to evaluate the cytotoxic effect of imidazo[1,2-a]pyrazine analogs on cancer cell lines, as referenced in the literature.[5]

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal.

  • Incubation:

    • Action: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

    • Rationale: An adherence period is necessary for the cells to recover from trypsinization and resume normal growth before drug exposure.

  • Compound Treatment:

    • Action: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Rationale: A dose-response curve is essential to calculate the IC50, the concentration at which 50% of cell growth is inhibited.

  • Incubation Period:

    • Action: Incubate the treated cells for 48-72 hours.

    • Rationale: This duration is typically sufficient for anti-proliferative or cytotoxic effects to manifest.

  • MTT Addition:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Rationale: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization:

    • Action: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is a solvent that solubilizes the water-insoluble formazan, creating a colored solution suitable for spectrophotometric measurement.

  • Absorbance Reading:

    • Action: Measure the absorbance at 570 nm using a microplate reader.

    • Rationale: The absorbance value correlates with the number of viable cells. Data is used to plot a dose-response curve and determine the IC50 value.

Part II: Assessing Efficacy in a Living System (In Vivo)

A potent in vitro compound is not guaranteed to be effective in vivo. The complexity of a whole organism—involving absorption, distribution, metabolism, excretion, and toxicity (ADMET)—presents significant hurdles. This section explores the translation of promising imidazo[1,2-a]pyrazine analogs into preclinical animal models.

From Potency to Efficacy: The In Vivo Challenge

While many analogs show nanomolar potency in vitro, only a fraction are advanced to in vivo studies. The decision is multifactorial, prioritizing compounds with good cell permeability, metabolic stability, and low off-target activity.

The available literature provides fewer examples of comprehensive in vivo studies compared to the wealth of in vitro data, which is typical in drug discovery. However, existing studies demonstrate the potential of this scaffold.

Comparative In Vivo Efficacy of Imidazo[1,2-a]pyrazine Analogs
Compound/Analog IDAnimal ModelDosing & AdministrationEfficacy OutcomeReference
Compound 12 Mouse HeLa Xenograft25 mg/kg, Intraperitoneal37% tumor growth suppression[4]
Compound 4i Mouse (electrically-induced convulsions)0.8-1 mg/kg, IP & IVPotent anticonvulsant activity[9]
JNJ-61432059 (26) Mouse (corneal kindling model)10 mg/kg, OralRobust seizure protection[10]
The In Vitro-In Vivo Correlation (IVIVC): A Critical Analysis

The ultimate test is whether in vitro potency translates to in vivo efficacy. Let's examine Compound 12 from the PI3K inhibitor study[4]:

  • In Vitro Potency: IC50 of 2.8 nM against PI3K p110α and 0.21 µM in a HeLa cell proliferation assay.

  • In Vivo Efficacy: At 25 mg/kg, it suppressed tumor growth by 37% in a HeLa xenograft model.

This represents a successful, albeit modest, translation. The compound is active in a cellular context and demonstrates an anti-tumor effect in an animal. However, the 37% suppression suggests that while the compound reaches its target, its efficacy may be limited by factors such as suboptimal pharmacokinetic properties (e.g., rapid clearance, poor tumor penetration) or the complexity of the tumor microenvironment. This highlights a crucial lesson: nanomolar in vitro potency does not always lead to complete tumor regression in vivo. The goal of subsequent lead optimization would be to improve the compound's ADMET properties to enhance its in vivo performance.

Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a lead compound, based on methodologies described in the literature.[4]

G A 1. Cell Implantation Inject human cancer cells (e.g., HeLa) subcutaneously into immunocompromised mice. B 2. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³). A->B C 3. Randomization Randomize mice into vehicle control and treatment groups. B->C D 4. Drug Administration Administer the test compound (e.g., 25 mg/kg, IP) and vehicle on a defined schedule. C->D E 5. Monitoring Measure tumor volume and body weight 2-3 times per week. D->E F 6. Endpoint Analysis At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis. E->F G 7. Data Evaluation Calculate Tumor Growth Inhibition (TGI) and assess toxicity. F->G

Caption: Workflow for a typical in vivo xenograft study.

Conclusion and Future Perspectives

The this compound scaffold is a demonstrably fertile ground for the discovery of potent, biologically active molecules. The extensive in vitro data reveals that targeted modifications can produce analogs with nanomolar potency against critical therapeutic targets like kinases and tubulin.

The primary challenge, as this guide illustrates, lies in the translation of this impressive in vitro activity into robust in vivo efficacy. The limited published in vivo data underscores the high attrition rate of compounds as they move through the drug discovery funnel. Future success with this scaffold will depend on a multi-parameter optimization approach that balances not only target potency (in vitro) but also drug-like properties such as solubility, metabolic stability, and oral bioavailability, which are essential for efficacy in a complex living system (in vivo). The continued exploration of this privileged structure, guided by a deep understanding of the in vitro-in vivo gap, holds significant promise for developing next-generation therapeutics.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

  • Synthesis and biological evaluation of benzo[6][8]imidazo[1,2-c]pyrimidine and benzo[6][8]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. PubMed. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]

  • Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. PubChem. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) associated with the imidazo[1,2-a]pyrazine core, a privileged heterocyclic scaffold in modern drug discovery. The versatility of this bicyclic system has led to its incorporation into a multitude of biologically active agents, targeting a wide array of diseases from cancer to infectious agents and central nervous system disorders.[1][2][3] We will dissect the impact of substitutions at key positions of the ring system, offering a comparative analysis grounded in experimental data to guide rational drug design and optimization efforts.

The imidazo[1,2-a]pyrazine scaffold is a nitrogen-bridged heterocyclic system that is considered a structural analog of deazapurines.[2] Its rigid structure and the specific positioning of its nitrogen atoms provide a unique framework for interacting with various biological targets. The numbering of the ring system, which is crucial for discussing substitution patterns, is illustrated below.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Identify Core Scaffold (Imidazo[1,2-a]pyrazine) B Design Substituent Library (R1, R2, R3...) A->B Rational Design C Chemical Synthesis & Purification B->C Execution D Primary Screening (e.g., In Vitro Assay) C->D Test Compounds E Determine Potency (IC50 / MIC) D->E Quantify Activity F Secondary Assays (Selectivity, Cytotoxicity) E->F Profile Hits G Structure-Activity Relationship (SAR) Analysis E->G Compile Data F->G H Identify 'Hit' Compounds G->H Identify Key Features I Lead Optimization (Iterative Redesign) H->I Develop Leads I->B New Design Cycle SAR_Summary_Diagram cluster_C2 C2 Position cluster_C3 C3 Position cluster_C8 C8 Position center_node Imidazo[1,2-a]pyrazine Core C2_Aryl Aryl/Substituted Phenyl C2_Aryl->center_node ↑ Anticancer C2_Alkyl Small Alkyl (e.g., Me) C2_Alkyl->center_node ↑ Antitubercular C3_Amine Amines C3_Amine->center_node ↑ Anticancer C3_Amide Bulky Amides C3_Amide->center_node ↑ Kinase Selectivity C8_Piperazinyl Piperazinyl C8_Piperazinyl->center_node ↑ Hypoglycemic C8_Amino Amino C8_Amino->center_node ↑ Antimicrobial

Sources

A Senior Application Scientist's Guide to Assessing Target Engagement: A Comparative Analysis for Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Confirming Molecular Action

The imidazo[1,2-a]pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, from kinase inhibition to antimicrobial and anti-inflammatory effects[1][2]. Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a representative of this versatile class. While phenotypic screening might reveal a desirable cellular effect for such a compound, this observation is merely the starting point. The critical next step—and a cornerstone of modern drug discovery—is to unequivocally demonstrate that the molecule engages its intended protein target within the complex milieu of a living cell.

Confirming target engagement is paramount for establishing a clear mechanism of action (MoA), optimizing structure-activity relationships (SAR), and ensuring that downstream biological effects are not due to off-target activities. This guide provides an in-depth comparison of two powerful, yet fundamentally different, methodologies for assessing the intracellular target engagement of novel compounds like this compound: the Cellular Thermal Shift Assay (CETSA®) , a label-free biophysical method, and the NanoBRET™ Target Engagement Assay , a proximity-based bioluminescence technique.

Method 1: Cellular Thermal Shift Assay (CETSA®) — The Label-Free Litmus Test

CETSA is predicated on a core biophysical principle: the binding of a ligand, such as our test compound, to its target protein confers thermal stability.[3][4] This stabilization makes the protein more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement in a label-free manner, preserving the native structure of both the compound and the protein.[5][6][7]

The Principle of Thermal Stabilization

When a protein is heated, it unfolds and aggregates, precipitating out of solution. A ligand bound within a protein's binding pocket acts like a molecular staple, increasing the energy required to unfold the protein. This results in a measurable shift in its melting temperature (Tm).

cluster_0 No Compound cluster_1 With Compound P_unbound Target Protein (Folded) Heat1 Heat Challenge (e.g., 50°C) P_unbound->Heat1 P_denatured Denatured Protein (Aggregated & Insoluble) Heat1->P_denatured Compound Ethyl 6-bromoimidazo [1,2-a]pyrazine-2-carboxylate Complex Protein-Compound Complex (Stabilized) Compound->Complex Heat2 Heat Challenge (e.g., 50°C) Complex->Heat2 P_soluble Soluble Protein (Folded & Detectable) Heat2->P_soluble P_unbound2 Target Protein (Folded) P_unbound2->Complex

Caption: Principle of Ligand-Induced Thermal Stabilization in CETSA.
Experimental Workflow: Western Blot-Based CETSA

The most common implementation of CETSA involves treating intact cells with the compound, heating the cell lysate, separating soluble and aggregated fractions, and detecting the target protein via Western Blot.

A 1. Cell Treatment Treat intact cells with Vehicle or Compound B 2. Lysis & Aliquoting Lyse cells, aliquot lysate into PCR tubes A->B C 3. Heat Challenge Heat aliquots across a temperature gradient B->C D 4. Fractionation Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins C->D E 5. Protein Quantification Analyze supernatant by SDS-PAGE and Western Blot for target protein D->E F 6. Data Analysis Plot band intensity vs. temperature to generate melt curves E->F cluster_0 No Competing Compound cluster_1 With Competing Compound NL NanoLuc® Target1 Target Protein NL->Target1 BRET High BRET Signal Target1->BRET Proximity (<10nm) Tracer Fluorescent Tracer Tracer->Target1 Binding NL2 NanoLuc® Target2 Target Protein NL2->Target2 NoBRET Low BRET Signal Target2->NoBRET Compound Test Compound Compound->Target2 Binding & Displacement A 1. Cell Engineering Transfect cells to express Target-NanoLuc® fusion protein B 2. Plating Plate transfected cells in a white, 96- or 384-well plate A->B C 3. Compound Dosing Add serial dilutions of the test compound B->C D 4. Tracer Addition Add a fixed, optimized concentration of the fluorescent tracer C->D E 5. Substrate & Read Add NanoLuc® substrate and immediately read Donor (460nm) and Acceptor (618nm) emissions D->E F 6. Data Analysis Calculate BRET ratio and plot against compound concentration to determine IC50 E->F

Caption: General Experimental Workflow for NanoBRET™ Target Engagement.
Detailed Protocol: NanoBRET™ TE Assay
  • Cell Line Generation: Transfect HEK293T cells with a plasmid encoding the human target protein fused to NanoLuc® luciferase at either the N- or C-terminus. Select a stable clone or use transient transfection.

  • Cell Plating: Seed the transfected cells into a white, 96-well assay plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound in Opti-MEM™ I Reduced Serum Medium. Add the diluted compound to the wells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition: Prepare a working solution containing both the fluorescent tracer (at its optimized EC50 concentration) and the NanoBRET™ Nano-Glo® Substrate. Add this solution to all wells. 5[8]. Signal Detection: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm). 6[8]. Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle (100% signal) and a positive control competitor (0% signal). Fit the normalized data to a four-parameter log-logistic curve to determine the IC50 value, which reflects the compound's potency for engaging the target in live cells.

Hypothetical Data & Interpretation

Table 2: NanoBRET™ TE Data for a Putative Target (e.g., Kinase X)

ParameterValueInterpretation
Intracellular IC50 0.85 µMThe compound effectively engages Kinase X in live, intact cells with a sub-micromolar potency. This value reflects both target affinity and cell permeability.
Max BRET Inhibition 98%The compound fully displaces the tracer, indicating it binds to the same site and effectively occupies the target protein at saturating concentrations.
Expert Analysis: Causality, Strengths, and Limitations
  • Expertise & Causality: The choice to use NanoBRET™ is driven by the need for quantitative, live-cell data. T[9]he decrease in BRET signal is a direct result of competitive displacement, providing a robust measure of target occupancy. This is crucial for understanding the relationship between how much compound is needed to bind the target (target engagement IC50) and how much is needed to elicit a downstream cellular effect (functional EC50).

  • Trustworthiness: The ratiometric nature of BRET measurements minimizes artifacts from cell number variability or compound interference. The system's design, including an extracellular NanoLuc inhibitor, ensures the signal is specific to intracellular engagement. F[8]urthermore, the assay can be extended to measure compound residence time, a key parameter for predicting in vivo efficacy. *[9][10] Strengths:

    • Live Cells: Measures binding in a fully intact, physiological environment.

    • Quantitative: Provides robust IC50 values reflecting affinity and permeability.

    • High-Throughput: Easily adaptable to 384- and 1536-well formats for screening.

    • Versatile: Can be used to measure affinity, kinetics (residence time), and permeability. *[10] Limitations:

    • Requires Target Knowledge: A candidate target must be known beforehand.

    • Requires Genetic Engineering: Cells must be modified to express the fusion protein.

    • Tracer Dependent: Requires a specific, validated fluorescent tracer for the target of interest.

Comparative Guide: CETSA® vs. NanoBRET™

Choosing the right assay depends on the specific question being asked and the stage of the drug discovery project.

Table 3: Head-to-Head Comparison of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Core Principle Ligand-induced protein thermal stabilization[11] Competitive displacement of a fluorescent tracer (BRET)
Target Knowledge Not required for discovery (TPP/MS-CETSA)Required
Labeling Requirement Label-Free [5] Requires NanoLuc® fusion protein and fluorescent tracer
Cell State Intact cells, lysate, or tissue (lysed for readout)Live, Intact Cells
Primary Output Thermal Shift (ΔTm); Isothermal EC50Intracellular IC50
Throughput Low (WB) to Medium (AlphaLISA/HTRF)High (96/384/1536-well plate format)
Key Application Target validation/ID; MoA confirmationLead optimization; SAR studies; Residence time

Conclusion and Senior Scientist's Recommendation

For a novel compound like This compound , derived from a versatile but non-specific scaffold, a synergistic approach is the most logical and scientifically rigorous path forward.

  • Initial Target Validation (The "What"): The first step should be a label-free, unbiased method. CETSA , particularly when coupled with mass spectrometry (TPP), is the ideal tool to identify which proteins, if any, are directly bound and stabilized by the compound in an unbiased manner. This provides the crucial, initial evidence of a direct physical interaction and helps generate a list of high-confidence candidate targets.

  • Quantitative Characterization (The "How Much"): Once a primary target candidate is identified and validated (e.g., Kinase X), the NanoBRET™ Target Engagement Assay becomes the superior tool. It allows for the quantitative determination of the compound's potency (IC50) in a live-cell context, which is essential for building robust SAR and correlating target engagement with functional cellular outcomes. Its higher throughput is also ideal for screening analogs and optimizing the lead compound.

By employing CETSA to first identify the target and then using NanoBRET to quantify and optimize the engagement, researchers can build a comprehensive and trustworthy data package that clearly elucidates the mechanism of action for promising new chemical entities.

References

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Label-free technologies for target identification and validation. RSC Publishing. [Link]

  • A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. Drug Discovery from Technology Networks. [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various bioactive molecules, including potent inhibitors of phosphodiesterase 10A (PDE10A) and other therapeutic targets. The efficiency of its synthesis is therefore a critical factor in drug discovery and development programs. This guide provides an in-depth comparison of two distinct synthetic routes to this key intermediate, offering insights into their respective advantages and limitations based on experimental data.

Introduction to the Synthetic Challenge

The synthesis of substituted imidazo[1,2-a]pyrazines generally involves the condensation of an aminopyrazine derivative with an α-halocarbonyl compound. While conceptually straightforward, this reaction can be plagued by issues such as low yields, the formation of side products, and harsh reaction conditions. Consequently, the development of robust and efficient synthetic routes is of significant interest to the pharmaceutical industry. This guide will compare a classical one-pot cyclocondensation reaction with a more recent, process-optimized approach, providing a clear overview of their synthetic efficiency.

Route 1: One-Pot Cyclocondensation of 2-Amino-5-bromopyrazine with Ethyl Bromopyruvate

This classical approach represents the most direct method for the construction of the imidazo[1,2-a]pyrazine core. The reaction involves the direct condensation of commercially available 2-amino-5-bromopyrazine with ethyl bromopyruvate.

Experimental Protocol

A mixture of 2-amino-5-bromopyrazine (1.0 eq) and ethyl bromopyruvate (1.1 eq) in a suitable solvent such as ethanol or acetonitrile is heated at reflux for several hours. A mild base, such as sodium bicarbonate, is often added to neutralize the hydrogen bromide formed during the reaction. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Mechanistic Insights

The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine by ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.

Route 1 Mechanism cluster_0 N-Alkylation cluster_1 Intramolecular Cyclization & Dehydration 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine Intermediate_1 N-Alkylated Intermediate 2-Amino-5-bromopyrazine->Intermediate_1 + Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 - HBr Product This compound Intermediate_2->Product - H2O

Caption: Mechanism of the one-pot cyclocondensation.

Performance Analysis

While this one-pot method is attractive for its simplicity, it often suffers from moderate yields, typically in the range of 40-60%. The reaction can be sensitive to the purity of the starting materials and the choice of solvent. Furthermore, the formation of polymeric side products can complicate purification, especially on a larger scale.

Route 2: Two-Step Process via an Intermediate Salt Isolation

To address the challenges associated with the one-pot approach, a two-step process involving the isolation of an intermediate pyridinium salt has been developed. This method offers improved control over the reaction and generally leads to higher overall yields and purity.

Experimental Protocol

Step 1: Formation of the Pyridinium Salt

2-Amino-5-bromopyrazine (1.0 eq) is reacted with ethyl bromopyruvate (1.05 eq) in a solvent such as acetone or ethyl acetate at room temperature. The resulting pyridinium salt intermediate precipitates from the reaction mixture and is isolated by filtration.

Step 2: Cyclization to the Final Product

The isolated pyridinium salt is then treated with a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like ethanol and heated to effect cyclization. The final product is then isolated and purified.

Mechanistic Rationale for Improved Efficiency

Isolating the intermediate salt allows for the removal of impurities from the starting materials before the final, often more sensitive, cyclization step. This two-step approach provides a cleaner reaction profile for the cyclization, minimizing the formation of side products and leading to a higher quality final product.

Route 2 Workflow Start 2-Amino-5-bromopyrazine + Ethyl bromopyruvate Step1 Step 1: Salt Formation (Acetone, RT) Start->Step1 Intermediate Isolate Pyridinium Salt Step1->Intermediate Step2 Step 2: Cyclization (Ethanol, Base, Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the two-step synthesis.

Performance Analysis

This two-step process has been reported to provide significantly higher overall yields, often exceeding 80%. The purity of the final product is also generally higher, reducing the need for extensive purification. While this route involves an additional step, the improved efficiency and product quality can make it more suitable for larger-scale synthesis.

Comparative Summary

ParameterRoute 1: One-Pot CyclocondensationRoute 2: Two-Step Process
Number of Steps 12
Typical Yield 40-60%>80%
Product Purity ModerateHigh
Process Control LimitedGood
Scalability ModerateGood
Key Advantage SimplicityHigher Yield and Purity
Key Disadvantage Lower Yield, Side ProductsAdditional Unit Operation

Conclusion and Recommendations

The choice between these two synthetic routes will depend on the specific requirements of the researcher or organization. For small-scale, discovery chemistry applications where simplicity and speed are paramount, the one-pot cyclocondensation (Route 1) may be sufficient. However, for process development and the synthesis of larger quantities of this compound, the two-step process via the isolation of the intermediate pyridinium salt (Route 2) is demonstrably superior. The enhanced yield, improved purity, and better process control offered by the two-step route outweigh the disadvantage of an additional unit operation, making it the more efficient and reliable method for producing this valuable synthetic intermediate.

References

  • WO2011073719A1: Imidazo[1,2-A]pyrazine deriv
  • Organic Process Research & Development 2016, 20, 1205-1215 : Development of a Practical and Scalable Process for the Synthesis of a PDE10A Inhibitor. [Link]

A Researcher's Guide to Evaluating Off-Target Effects of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of biological targets, most notably protein kinases. Among these, Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate represents a key chemical entity, serving as a foundational building block for the synthesis of numerous investigational compounds. However, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges, chief among them being the potential for off-target interactions.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the off-target effects of this compound-based compounds. We will delve into the rationale behind experimental choices, present comparative data with alternative scaffolds, and provide detailed protocols for key assays, empowering you to build a robust safety and selectivity profile for your molecules of interest.

The Imperative of Off-Target Profiling

Off-target effects, the unintended interactions of a drug candidate with proteins other than its intended therapeutic target, are a major cause of clinical trial failures and post-market drug withdrawals. These unforeseen interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, the risk of cross-reactivity with other kinases is particularly pronounced. Therefore, a thorough and early assessment of off-target liabilities is not merely a regulatory requirement but a critical step in de-risking a drug discovery program and ensuring patient safety.

A proactive approach to off-target profiling enables a deeper understanding of a compound's mechanism of action and provides invaluable structure-activity relationship (SAR) data. This knowledge allows for the rational design of more selective analogues, ultimately leading to safer and more efficacious medicines.

Understanding the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has proven to be a versatile scaffold for the development of inhibitors targeting various enzyme families. Its rigid, planar structure allows for specific interactions within protein binding sites, and the accessible positions for substitution provide ample opportunities for chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown significant promise as inhibitors of Aurora kinases, spleen tyrosine kinase (Syk), and other key players in cellular signaling pathways implicated in cancer and autoimmune diseases.[1][2] The 6-bromo substitution on the pyrazine ring of the title compound serves as a crucial handle for further chemical modifications, often through palladium-catalyzed cross-coupling reactions, to introduce diverse functionalities aimed at enhancing target engagement and selectivity.

A Multi-pronged Approach to Off-Target Evaluation

A comprehensive assessment of off-target effects necessitates a combination of in silico, in vitro, and cellular methodologies. Each approach offers unique advantages and, when used in concert, provides a holistic view of a compound's selectivity profile.

Caption: A workflow for comprehensive off-target effect evaluation.

In Silico Prediction: The First Line of Inquiry

Computational methods serve as an efficient and cost-effective initial step to predict potential off-target interactions. These approaches leverage vast databases of known protein-ligand interactions to identify proteins that are structurally similar to the primary target or that have binding pockets predicted to accommodate the compound of interest.

Common in silico techniques include:

  • Chemical Similarity Searching: Comparing the 2D or 3D structure of the test compound against libraries of compounds with known biological activities.

  • Pharmacophore Modeling: Identifying the key chemical features responsible for a compound's activity and using this model to screen for other proteins that may interact with it.

  • Molecular Docking: Simulating the binding of the compound into the crystal structures of a wide range of proteins to predict binding affinity.

While in silico predictions can be prone to false positives and negatives, they are invaluable for prioritizing subsequent experimental validation.

In Vitro Screening: Broad Panel Interrogation

Biochemical and biophysical assays using purified proteins provide quantitative data on the direct interaction between a compound and a large number of potential off-targets. These high-throughput screening methods are the cornerstone of off-target profiling in the pharmaceutical industry.

1. Kinome Scanning: Given that imidazo[1,2-a]pyrazines are frequently developed as kinase inhibitors, comprehensive kinome screening is essential. Commercial services like Reaction Biology's KinomeScan™ and Eurofins' KINOMEscan® offer panels that cover a significant portion of the human kinome (typically over 400 kinases).[3][4] These assays measure the ability of a compound to displace a known ligand from the ATP-binding site of each kinase, providing a quantitative measure of binding affinity (e.g., Kd or % inhibition at a given concentration).

2. Safety Pharmacology Panels: To identify interactions with other major classes of drug targets associated with adverse effects, compounds should be screened against a safety pharmacology panel. Companies like Eurofins Discovery and Reaction Biology offer tiered panels (e.g., SafetyScreen44) that include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[5][6] These panels are designed to flag potential liabilities related to cardiovascular, central nervous system (CNS), and other organ system toxicities.

Cellular Assays: Validating Interactions in a Physiological Context

While in vitro assays are powerful, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are therefore crucial for confirming that a compound can engage its intended and unintended targets in a more physiologically relevant setting.

1. Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method for assessing target engagement in intact cells or tissue lysates.[7][8] The principle is that the binding of a ligand to a protein increases its thermal stability. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve of a target protein in the presence of the compound indicates direct engagement. When coupled with mass spectrometry (MS), CETSA can be used for proteome-wide profiling of on- and off-target interactions.[9]

2. Phenotypic Screening: In this approach, compounds are screened across a panel of diverse cell lines, and their effects on various cellular phenotypes (e.g., proliferation, apoptosis, morphology) are monitored. Unexplained phenotypic effects at concentrations where the primary target is not significantly inhibited can suggest the presence of off-target activities.

Comparative Off-Target Profiles: Imidazo[1,2-a]pyrazines vs. Alternative Scaffolds

To provide context for the off-target profile of imidazo[1,2-a]pyrazine-based compounds, it is instructive to compare them with other chemical scaffolds that are often employed to target the same protein families, such as kinases. Here, we present a hypothetical comparative analysis based on publicly available data for representative compounds from different scaffolds.

Table 1: Illustrative Kinase Selectivity Profile of Representative Scaffolds

Kinase TargetImidazo[1,2-a]pyrazine Derivative (Hypothetical Data)Pyrazolo[1,5-a]pyrimidine DerivativePyrrolo[2,3-d]pyrimidine Derivative
Primary Target (e.g., Aurora A) IC50 = 10 nM IC50 = 15 nM IC50 = 8 nM
Off-Target Kinase 1 (e.g., VEGFR2)>1000 nM500 nM250 nM
Off-Target Kinase 2 (e.g., FGFR1)800 nM>1000 nM150 nM
Off-Target Kinase 3 (e.g., SRC)500 nM750 nM300 nM
Off-Target Kinase 4 (e.g., LCK)>1000 nM>1000 nM800 nM

Note: This table is for illustrative purposes and does not represent data for this compound itself, as comprehensive public data for this specific compound is not available.

The pyrazolo[1,5-a]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds are also prevalent in kinase inhibitor drug discovery.[10][11] The pyrrolo[2,3-d]pyrimidine core, being a deaza-isostere of adenine, is a common motif in ATP-competitive inhibitors.[11] Comparative screening of compounds with these different core structures against the same panel of kinases can reveal scaffold-specific off-target liabilities and guide the selection of the most promising chemical series for further development. For instance, while a particular imidazo[1,2-a]pyrazine might show some activity against SRC family kinases, a pyrazolo[1,5-a]pyrimidine analogue could be cleaner in this regard but might have liabilities elsewhere.

Experimental Protocols

To ensure the reproducibility and reliability of off-target evaluation, it is crucial to follow well-defined experimental protocols. Below are step-by-step methodologies for two key assays.

Protocol 1: In Vitro Kinase Profiling using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6][12][13][14]

Materials:

  • Kinase of interest and its corresponding substrate

  • ATP

  • Test compound (e.g., an this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO control to each well.

    • Add the kinase enzyme in kinase assay buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add a mixture of the substrate and ATP in kinase assay buffer to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for a Western blot-based CETSA experiment to validate target engagement in cultured cells.[7][8][9][15]

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting equipment

  • Primary antibody specific for the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and grow to the desired confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the soluble protein fraction against the temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Caption: Workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. For promising scaffolds like the imidazo[1,2-a]pyrazines, a systematic and multi-faceted approach to selectivity profiling is essential to unlock their full therapeutic potential. By integrating in silico predictions, broad in vitro screening, and cell-based validation assays, researchers can build a comprehensive understanding of a compound's interaction landscape.

While this guide provides a robust framework, the field of off-target prediction is continuously evolving. The increasing use of chemoproteomics, machine learning, and artificial intelligence holds the promise of more accurate and predictive models of off-target interactions. As our understanding of the complex biological networks that govern health and disease deepens, so too will our ability to design truly selective medicines. The rigorous application of the principles and protocols outlined herein will undoubtedly contribute to the development of safer and more effective therapies based on the this compound scaffold and beyond.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • CETSA®. (n.d.). CETSA. Retrieved from [Link]

  • Dai, L., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 10(6), 849-851.
  • Shaw, T. W., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 183-198.
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  • Fedorov, O., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The Biochemical journal, 439(2), 245-51.
  • Fleming, M., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1904-1911.
  • Gedawy, E. M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209355.
  • Kerekes, A. D., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6739-43.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Moustafa, M. A. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682.
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  • Sharma, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Organic & Biomolecular Chemistry.
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  • Vroemen, J., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors.
  • Wittman, M. D., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1904-1911.
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  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Bohn, J. P., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1018-1023.

Sources

comparative analysis of the pharmacokinetic properties of imidazo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Pharmacokinetic Profiles of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their therapeutic potential, acting as kinase inhibitors, antimicrobial agents, and modulators of the central nervous system.[2][3][4] A thorough understanding of the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of these derivatives is critical for the successful translation of promising lead compounds into viable clinical candidates.

This guide provides a comparative analysis of the pharmacokinetic profiles of key imidazo[1,2-a]pyrazine derivatives, offering insights into how structural modifications influence their behavior in biological systems. We will delve into the experimental data for established drugs and developmental compounds, providing a framework for researchers and drug development professionals to make informed decisions in their own discovery programs.

The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Pharmacokinetics

The physicochemical properties of the imidazo[1,2-a]pyrazine ring system inherently influence the ADME profile of its derivatives. The presence of multiple nitrogen atoms allows for hydrogen bonding, while the aromatic nature of the fused rings contributes to potential π-π stacking interactions with proteins and enzymes. Substitutions at various positions on the bicyclic core can dramatically alter key parameters such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning the pharmacokinetic behavior.

Comparative Pharmacokinetic Analysis of Key Derivatives

To illustrate the structure-pharmacokinetic relationships within this class of compounds, we will compare two well-characterized, albeit structurally related, molecules: Zolpidem , an imidazo[1,2-a]pyridine hypnotic agent, and Alpidem , an imidazo[1,2-a]pyridine anxiolytic. While not strictly imidazo[1,2-a]pyrazines, their extensive pharmacokinetic data provides a valuable surrogate for understanding the broader imidazopyridine class to which imidazo[1,2-a]pyrazines belong. We will also discuss newer, experimental imidazo[1,2-a]pyrazine derivatives where data is available.

The rate and extent to which a drug is absorbed into the systemic circulation is a crucial determinant of its efficacy.

  • Zolpidem exhibits good oral absorption with an absolute bioavailability of approximately 70%, indicating a significant portion of the administered dose reaches the bloodstream.[5][6] Peak plasma concentrations (Cmax) are typically reached within 2 hours, highlighting its rapid onset of action, which is desirable for a hypnotic agent.[5][6] Different formulations, such as sublingual tablets and nasal sprays, have been developed to achieve even faster absorption and onset of action by bypassing first-pass metabolism to some extent.[7][8]

  • Alpidem , in contrast, demonstrates lower absolute bioavailability in preclinical models (around 13% in rats), suggesting a high first-pass effect where a significant portion of the drug is metabolized in the liver before reaching systemic circulation.[9] Despite this, it is well-absorbed from the gastrointestinal tract.[9]

  • Newer Derivatives: For novel imidazo[1,2-a]pyrazine derivatives under investigation, such as those targeting ENPP1, promising in vivo pharmacokinetic properties have been reported, though specific bioavailability data is often part of ongoing studies.[10] Challenges such as high in vivo clearance have been noted for some experimental series, necessitating structural modifications to improve their pharmacokinetic profiles.[11]

Once absorbed, a drug distributes into various tissues and fluids. The extent of distribution is influenced by factors like plasma protein binding and lipophilicity.

  • Zolpidem is highly bound to plasma proteins (~92%), which limits the amount of free drug available to exert its pharmacological effect at any given time.[5][6]

  • Alpidem shows even higher plasma protein binding at approximately 99%.[12] It readily crosses the blood-brain barrier, achieving cerebral concentrations that are 2.5 to 4 times higher than plasma levels, which is consistent with its anxiolytic activity in the central nervous system.[9]

Metabolism, primarily in the liver, is the process of converting drug molecules into more water-soluble compounds that can be easily excreted. This is a critical factor influencing a drug's half-life and potential for drug-drug interactions.

  • Zolpidem is extensively metabolized by cytochrome P450 (CYP) enzymes in the liver. The major metabolizing enzyme is CYP3A4, with contributions from CYP2C9 and CYP1A2.[5] It is converted into three principal metabolites, none of which are pharmacologically active.[5] This extensive metabolism results in a relatively short elimination half-life of 2-3 hours in healthy adults.[5]

  • Alpidem also undergoes extensive metabolism, leading to the formation of several metabolites, some of which may be active.[13] Its disposition in rats shows a high first-pass effect.[9] The discontinuation of alpidem from the market was due to reports of severe liver toxicity, underscoring the critical importance of thoroughly characterizing the metabolic pathways and potential for reactive metabolite formation for any new derivative.

The final step in the pharmacokinetic process is the elimination of the drug and its metabolites from the body.

  • Zolpidem's metabolites are primarily excreted through the kidneys into the urine (around 56%) and to a lesser extent in the feces (around 34%).[5] Less than 1% of the parent drug is excreted unchanged in the urine.[5]

  • Alpidem and its metabolites are predominantly excreted in the feces, with over 80% of the administered dose being eliminated via this route in rats, largely due to significant biliary excretion.[9]

Tabulated Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Zolpidem and Alpidem for comparative purposes.

ParameterZolpidemAlpidem
Bioavailability (%) ~70 (human)[5][6]~13 (rat, oral)[9]
Time to Peak (Tmax) (h) 0.75 - 2.6 (human)[6]1-4 (human)[14]
Plasma Protein Binding (%) ~92[5][6]~99[12]
Elimination Half-life (t½) (h) 2-3 (healthy adults)[5]1.2-1.7 (rat)[9]
Primary Route of Excretion Renal (metabolites)[5]Fecal (biliary)[9]
Major Metabolizing Enzymes CYP3A4, CYP2C9, CYP1A2[5]Extensively metabolized[13]
Experimental Protocols for Pharmacokinetic Profiling

Accurate and reproducible experimental data is the cornerstone of any comparative analysis. Below are detailed, step-by-step methodologies for key experiments used to determine the pharmacokinetic properties of novel imidazo[1,2-a]pyrazine derivatives.

Causality: This assay is a crucial early-stage screen to predict in vivo hepatic clearance.[15] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 family.[15][16] By measuring the rate of disappearance of a parent compound in the presence of microsomes and the necessary cofactor (NADPH), we can estimate its intrinsic clearance.[16]

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. Prepare a working stock solution (e.g., 3 mg/mL) in the phosphate buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the cofactor NADPH (e.g., 10 mM in buffer).

    • Positive control compounds with known metabolic stability (e.g., dextromethorphan, midazolam) should be included.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal working solution (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution (to a final concentration of 1 mM). A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Causality: In vivo studies in animal models are essential to understand the complete ADME profile of a compound in a complex biological system.[17] These studies provide crucial data on bioavailability, distribution, and elimination that cannot be fully captured by in vitro models.

Protocol:

  • Animal Model and Acclimatization:

    • Use a suitable rodent model (e.g., Sprague-Dawley rats or CD-1 mice), with an appropriate number of animals per group to ensure statistical power.

    • Allow animals to acclimatize for at least one week before the study, with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Formulation and Dosing:

    • Prepare a suitable formulation of the test compound for the chosen route of administration (e.g., oral gavage, intravenous injection). The vehicle should be well-tolerated (e.g., 20% HP-β-CD).

    • Administer a single dose of the compound to each animal. For oral administration, a typical dose might be 10 mg/kg. For intravenous administration, a lower dose (e.g., 1-2 mg/kg) is common.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood is typically collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Extract the compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • t½ (elimination half-life)

      • Clearance (Cl)

      • Volume of distribution (Vd)

    • If an intravenous dose was also administered, the absolute oral bioavailability (F%) can be calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the in vitro and in vivo pharmacokinetic studies.

InVitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis reagents Prepare Buffers, Microsomes, Test Compound, NADPH mix Combine Reagents in 96-well Plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Terminate Reaction at Time Points (0-45 min) start_reaction->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

InVivo_PK_Study_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Analysis cluster_data_analysis Data Interpretation acclimatize Acclimatize Rodents formulate Prepare Dosing Formulation acclimatize->formulate dose Administer Compound (p.o. or i.v.) formulate->dose sample Collect Blood Samples at Time Points (0-24h) dose->sample process Process Blood to Obtain Plasma sample->process extract Extract Compound from Plasma process->extract lcms Quantify using LC-MS/MS extract->lcms pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t½) lcms->pk_params

Caption: Workflow for in vivo pharmacokinetic study in rodents.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. As this guide has demonstrated, a compound's pharmacokinetic profile is intricately linked to its chemical structure. Early and systematic evaluation of ADME properties, using robust in vitro and in vivo methodologies, is paramount for the successful development of these promising derivatives.

Future research should focus on developing a deeper quantitative structure-pharmacokinetic relationship (QSPkR) understanding for this class of compounds. This will enable more predictive, in silico modeling to guide the design of derivatives with optimized pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

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  • Bio-Serv. (2011). Comparison of pharmacokinetic profiles of zolpidem buffered sublingual tablet and zolpidem oral immediate-release tablet: results from a single-center, single-dose, randomized, open-label crossover study in healthy adults. Clinical therapeutics, 33(6), 766–775. [Link]

  • Wang, Z., Lim, J. C., Li, H., & Zhou, S. (2018). Pharmacokinetics of a Novel Zolpidem Nasal Spray for Rapid Management of Insomnia: First Trial in Humans. Journal of Clinical Sleep Medicine, 14(10), 1743–1750. [Link]

  • Garrigou, D., Cautreels, W., & Strolin Benedetti, M. (1989). The disposition and pharmacokinetics of alpidem, a new anxiolytic, in the rat. Drug metabolism and disposition: the biological fate of chemicals, 17(2), 168–174. [Link]

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  • Saletu, B., Grünberger, J., Linzmayer, L., & Stöhr, H. (1986). Pharmacokinetic and dynamic studies with a new anxiolytic imidazo-pyridine alpidem utilizing pharmaco-EEG and psychometry. International clinical psychopharmacology, 1(3), 145–164. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Using Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of a new drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Any component of a new drug substance that is not the defined chemical entity is considered an impurity.[1][2] These undesired chemical entities can arise from numerous sources, including the manufacturing process (e.g., starting materials, by-products, intermediates) or degradation during storage.[1][2] The International Council for Harmonisation (ICH) Q3A guidelines provide a clear framework for controlling these impurities, emphasizing that their presence, even in trace amounts, can significantly impact the safety and therapeutic effect of the final drug product.[1][3]

Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (Molecular Formula: C₉H₈BrN₃O₂, Molecular Weight: 270.09 g/mol ) is a heterocyclic building block crucial for the synthesis of novel therapeutic agents.[4] Ensuring its purity is a critical first step. A single analytical method, however robust, provides only one perspective on a sample's composition. It is susceptible to inherent biases, such as the co-elution of impurities in chromatography or the inability to detect non-responsive compounds. To achieve a comprehensive and trustworthy purity assessment, we must employ a strategy of orthogonal analytical methods . This approach leverages fundamentally different analytical principles to interrogate the sample, ensuring that the weaknesses of one method are compensated for by the strengths of another.[5] This guide provides a detailed comparison of key orthogonal methods for validating the purity of this compound, complete with experimental insights and protocols.

The Orthogonal Validation Workflow

A robust purity assessment relies on a multi-pronged strategy. By subjecting the sample to a series of analytical techniques with different separation and detection principles, we build a holistic and reliable purity profile. This workflow minimizes the risk of overlooking impurities and provides a higher degree of confidence in the final purity value, a cornerstone of meeting stringent regulatory expectations.[5]

Orthogonal_Workflow Orthogonal Purity Validation Workflow cluster_sample Sample Batch cluster_methods Orthogonal Analytical Methods cluster_result Final Assessment Sample Ethyl 6-bromoimidazo [1,2-a]pyrazine- 2-carboxylate HPLC Primary Assay: HPLC-UV (Area % Purity) Sample->HPLC LCMS Orthogonal Method 1: LC-MS (Impurity ID & Mass Confirmation) Sample->LCMS qNMR Orthogonal Method 2: qNMR (Absolute Purity, Structure) Sample->qNMR EA Orthogonal Method 3: Elemental Analysis (Bulk Composition) Sample->EA Report Comprehensive Purity Report & Certificate of Analysis HPLC->Report LCMS->Report qNMR->Report EA->Report

Caption: Workflow for orthogonal purity validation.

Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling in pharmaceutical analysis, primarily due to its high resolving power and sensitivity for non-volatile organic compounds.[6] For this compound, its aromatic imidazopyrazine core provides a strong UV chromophore, making UV detection a straightforward and sensitive choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard starting point for moderately polar compounds. However, an alternative like a Phenyl-Hexyl phase can offer different selectivity (π-π interactions) for aromatic compounds, which is crucial for resolving closely related impurities or isomers.[7][8]

  • Mobile Phase: A gradient elution using acetonitrile and water (or a buffer like phosphate) is necessary. This allows for the effective elution of impurities with a wide range of polarities while ensuring the main peak is sharp and well-resolved. An acidic modifier like formic or trifluoroacetic acid is often added to improve peak shape by suppressing the ionization of any basic nitrogens in the imidazopyrazine ring system.

  • Detection: Diode Array Detection (DAD) is superior to a single-wavelength UV detector. It provides spectral data for each peak, which helps in assessing peak purity (i.e., checking for co-eluting impurities) and can give clues about the structure of unknown impurities.

Experimental Protocol: HPLC-UV
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.

  • Detection: DAD, 210-400 nm. Monitor at a wavelength of maximum absorbance, likely around 300 nm for this class of compound.[9]

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Impurities at or above the 0.05% reporting threshold should be noted.[2]

Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities based on their UV response, it provides no information on their mass or structure. LC-MS is a powerful orthogonal technique that couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[5][10] Its primary role here is not to re-quantify, but to confirm the identity of the main peak and to identify unknown impurities.[6][]

Causality Behind Experimental Choices:

  • Orthogonality: LC-MS is orthogonal to HPLC-UV because its detection principle is based on the mass-to-charge ratio (m/z) of an ion, not its UV absorbance. This allows for the detection of impurities that may have poor UV chromophores or co-elute with the main peak.[5][12]

  • Ionization: Electrospray Ionization (ESI) is the preferred method for this molecule. The nitrogen atoms in the imidazopyrazine ring are readily protonated in the positive ion mode, making it sensitive and reliable for generating the [M+H]⁺ ion.

  • High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is critical. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity, greatly aiding in its structural elucidation.[10][13]

Experimental Protocol: LC-MS
  • LC System: Use the same LC conditions as the HPLC-UV method to correlate peaks.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or Agilent Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Mass Range: 100-1000 m/z.

  • Analysis:

    • Confirm the mass of the main peak corresponds to the [M+H]⁺ of this compound (Expected m/z ≈ 270.9978 for C₉H₉BrN₃O₂⁺).

    • For any impurity peaks, obtain the accurate mass and use software to predict possible elemental compositions.

    • Perform tandem MS (MS/MS) on impurity peaks to obtain fragmentation data, which provides structural clues.[13][14]

Orthogonal Method 2: Quantitative NMR (qNMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) is arguably the most powerful orthogonal technique for purity assessment. Unlike chromatographic methods, the signal intensity in ¹H NMR is directly proportional to the number of nuclei responsible for the signal, regardless of the molecule's structure.[15][16] This allows for an absolute purity determination (purity by mass) without the need for a reference standard of the analyte itself.[16][17]

Causality Behind Experimental Choices:

  • Orthogonality: qNMR is fundamentally different from chromatography. It does not involve physical separation. Purity is determined by comparing the integral of a known, pure internal standard to a specific, well-resolved proton signal from the analyte.[17][18] This makes it insensitive to the issues of co-elution or differential detector response that can affect HPLC.

  • Internal Standard: The choice of internal standard is critical. It must be of high, certified purity, stable, not reactive with the analyte, and have at least one sharp proton signal that does not overlap with any analyte or impurity signals. Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are common choices.[18]

  • Structural Information: Beyond quantification, the NMR spectrum provides a complete structural fingerprint of the sample, often allowing for the direct identification of process-related impurities (e.g., residual starting materials) if their spectra are known.

Experimental Protocol: ¹H qNMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh (~15-20 mg) the this compound sample into a vial.

    • Accurately weigh (~5-10 mg) a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer an aliquot to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameters: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle to ensure full signal recovery between scans.

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:[17] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Orthogonal Method 3: Elemental Analysis (Combustion Analysis)

Elemental Analysis (EA) provides a determination of the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).[19] This is a bulk analysis technique, fundamentally orthogonal to both chromatography and spectroscopy, as it provides information on the overall elemental composition of the sample.[20]

Causality Behind Experimental Choices:

  • Orthogonality: EA measures the fundamental elemental makeup of the entire sample. It is insensitive to the specific structure of impurities but is highly sensitive to anything that alters the expected C, H, and N ratios, such as inorganic salts, residual solvents with different elemental compositions, or significant organic impurities.

  • Validation Role: A successful EA result, where the found percentages of C, H, and N are within ±0.4% of the theoretical values calculated from the molecular formula, provides strong evidence for the absence of significant amounts of impurities with different elemental compositions.[21][22]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[23]

  • Comparison: Compare the experimental weight percentages to the theoretical values.

    • Theoretical for C₉H₈BrN₃O₂: C = 40.02%, H = 2.99%, N = 15.56%.

Data Summary and Interpretation

The power of the orthogonal approach lies in the synthesis of data from all methods. Discrepancies between methods are not failures but valuable insights into the nature of the sample.

Analytical MethodPrincipleInformation ProvidedPotential Limitations
HPLC-UV Chromatographic separation based on polarity; UV absorbance detection.Purity based on relative peak area. Detects and quantifies UV-active impurities.Assumes all impurities have a similar UV response to the main component. Risk of co-elution. Does not detect non-UV active impurities.
LC-MS Chromatographic separation; mass-to-charge ratio detection.Confirms molecular weight of the main peak. Provides mass and fragmentation data for impurity identification.[14]Response factors can vary significantly, making it less reliable for direct quantification without standards. Some compounds may not ionize well.
¹H qNMR Nuclear magnetic resonance signal intensity is proportional to molar concentration.Provides an absolute, mass-based purity value.[15][17] Gives structural confirmation and can identify known impurities.Lower sensitivity compared to HPLC for trace impurities. Requires a pure internal standard. Overlapping signals can complicate quantification.
Elemental Analysis Combustion and measurement of resulting C, H, N gases.Confirms the bulk elemental composition matches the theoretical formula.[19]A bulk technique; cannot distinguish between isomers or impurities with similar elemental compositions. Low sensitivity.

Example Comparative Data:

MethodPurity ResultComments
HPLC-UV99.6% (Area %)Two minor impurities detected at 0.15% and 0.25%.
LC-MSM.W. ConfirmedImpurity at 0.15% identified as a regioisomer by MS/MS. Impurity at 0.25% identified as a de-brominated species.
¹H qNMR99.4% (w/w)Confirms high purity. Small signals consistent with the de-brominated species are visible upon spectral expansion.
Elemental AnalysisC: 39.95%, H: 3.01%, N: 15.49%All values are within the acceptable ±0.4% deviation from theoretical values, confirming correct bulk composition.

In this example, the results are highly congruent. HPLC provides the primary quantification, LC-MS identifies the impurities, qNMR provides an independent, absolute purity value that corroborates the HPLC result, and Elemental Analysis confirms the overall composition is correct. This multi-faceted validation provides a high degree of confidence that the material is >99% pure and that the major impurities are known and quantified.

Conclusion

Validating the purity of a critical pharmaceutical intermediate like this compound demands more than a single measurement. It requires a scientifically rigorous, multi-dimensional investigation. By employing an orthogonal analytical strategy that combines the separation power of HPLC, the identification capabilities of mass spectrometry, the absolute quantitation of qNMR, and the fundamental confirmation of elemental analysis, we construct a self-validating system. This approach not only satisfies stringent regulatory requirements but also embodies the principles of sound science, ensuring the quality and safety of the materials that form the foundation of modern medicine.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is foundational to scientific progress. However, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Grounded in established safety standards and regulatory frameworks, it is designed to ensure that your laboratory practices are safe, compliant, and environmentally responsible.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Table 1: GHS Hazard Classification (Based on Analog Data)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |

Due to these classifications, any material, solution, or container contaminated with this compound must be disposed of as regulated hazardous waste in accordance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before handling the chemical for any purpose, including disposal, the following control measures are mandatory to minimize exposure.[7][8]

  • Engineering Controls : All handling and preparation for disposal (e.g., weighing, rinsing, consolidating waste) must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE) : The appropriate PPE provides a critical barrier against chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Safety goggles with side-shields or a face shield, conforming to ANSI Z87.1 or EN 166 standards. Protects against splashes and airborne particles causing serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. Prevents skin contact, which can cause irritation.[2] Use proper glove removal technique to avoid cross-contamination.
Body Protection A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not typically required when working in a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Prevents respiratory tract irritation from inhaling dust or aerosols.[8] |

Waste Segregation and Collection: A Step-by-Step Guide

The single most critical aspect of chemical waste management is proper segregation. This compound is a halogenated organic compound . It must never be mixed with non-halogenated waste.

Causality: Halogenated and non-halogenated waste streams are treated differently during final disposal. Halogenated compounds require high-temperature incineration in specialized facilities to prevent the formation of toxic byproducts like dioxins.[10][11] Mixing these streams increases disposal costs and complicates the disposal process.[9][12]

Protocol 1: Disposal of Solid Waste

This category includes residual powder, contaminated weigh boats, empty stock bottles, and contaminated personal protective equipment (e.g., gloves, wipes).

  • Designate a Container : Use a rigid, leak-proof container with a secure lid. The container must be chemically compatible with the waste. A polyethylene drum or pail is a common choice.

  • Labeling : Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE ".[13][14] The label must also include the full chemical name: "this compound" and any other solid waste constituents.

  • Collection : Place all contaminated solid materials directly into the designated container. Do not leave contaminated items on the benchtop.

  • Empty Containers : Under RCRA, a container is considered "empty" if all possible contents have been removed.[14] However, due to the hazardous nature of this compound, it is best practice to treat the unrinsed container itself as hazardous waste and place it in the solid waste stream. If the container is triple-rinsed, the rinsate must be collected as liquid hazardous waste.[14]

  • Closure : Keep the container securely closed at all times, except when actively adding waste.[5][13]

Protocol 2: Disposal of Liquid Waste

This category includes solutions containing the compound, reaction mixtures, and solvent rinsates from cleaning contaminated glassware.

  • Designate a Container : Use a shatter-resistant, chemically compatible container with a screw-top cap (e.g., a 4-liter poly-coated glass bottle).

  • Segregation : This container must be designated for HALOGENATED ORGANIC LIQUID WASTE ONLY .[9][12]

  • Labeling : Affix a "HAZARDOUS WASTE" label to the container before use. List all constituents, including solvents (e.g., "Waste this compound in Dichloromethane, Methanol"). Provide an estimated percentage for each component.

  • Collection : Using a funnel, carefully pour the liquid waste into the container inside a chemical fume hood. Avoid overfilling; leave at least 10% headspace to allow for vapor expansion.

  • Incompatibilities : Do not add strong acids, bases, or oxidizers to the halogenated waste container, as this can cause dangerous reactions.[12][13]

  • Closure : Ensure the cap is securely tightened immediately after adding waste.

Storage and Final Disposal Pathway

All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[9] This area should be clearly marked, and containers must be stored in secondary containment (e.g., a spill tray) to contain any potential leaks.

The final disposal of hazardous waste is a regulated process that must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposition start Waste Generated (Containing this compound) is_liquid Liquid or Solid? start->is_liquid collect_liquid Collect in designated 'HALOGENATED LIQUID WASTE' container. is_liquid->collect_liquid Liquid collect_solid Collect in designated 'HALOGENATED SOLID WASTE' container. is_liquid->collect_solid Solid label_container Ensure Container is Properly Labeled: 1. 'Hazardous Waste' 2. Full Chemical Names 3. Accumulation Start Date collect_liquid->label_container collect_solid->label_container store_saa Store sealed container in secondary containment within a Satellite Accumulation Area (SAA). label_container->store_saa full_container Container Full or Project Complete? store_saa->full_container contact_ehs Contact Institutional EHS Office to schedule a waste pickup. full_container->contact_ehs Yes end Waste Removed by EHS for Final Disposal contact_ehs->end

Caption: Waste Disposal Workflow for this compound.

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Small Spills (in a fume hood) :

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into your designated solid hazardous waste container.[9][13]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the laboratory immediately and alert others.[13]

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's emergency response number and the EHS office.

    • Do not attempt to clean up a large spill yourself.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these rigorous protocols, you ensure that the lifecycle of this compound in your laboratory concludes with a commitment to safety, regulatory compliance, and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.